Technical Documentation Center

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
  • CAS: 910443-16-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, a valuable amino alcohol derivative with potential applications in pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, a valuable amino alcohol derivative with potential applications in pharmaceutical and materials science. The primary focus of this document is a detailed exploration of a robust and widely applicable synthetic route commencing from the readily available starting material, 2,4-dimethylacetophenone. An alternative synthetic strategy beginning with 2,4-dimethylstyrene is also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not only detailed experimental protocols but also the underlying scientific rationale for the selected methodologies.

Introduction

2-Amino-2-phenylethanol derivatives are a critical class of compounds in medicinal chemistry, often serving as key structural motifs in various therapeutic agents. The specific substitution pattern on the phenyl ring can significantly influence the biological activity of these molecules. The target compound of this guide, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, is a chiral amino alcohol whose synthesis requires careful control of regioselectivity and, for enantiomerically pure forms, stereoselectivity. This document will detail a primary synthetic route involving the bromination of a substituted acetophenone, followed by amination and subsequent reduction of the keto group.

Primary Synthetic Route: From 2,4-Dimethylacetophenone

The most direct and versatile approach to the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol begins with 2,4-dimethylacetophenone. This three-step synthesis is outlined below and involves the formation of an α-haloketone intermediate, which is then converted to the corresponding α-aminoketone before the final reduction to the target amino alcohol.

Primary_Synthetic_Route A 2,4-Dimethylacetophenone B 2-Bromo-1-(2,4-dimethylphenyl)ethanone A->B Bromination C 2-Amino-1-(2,4-dimethylphenyl)ethanone B->C Amination D 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol C->D Reduction

Figure 1: Primary synthetic pathway.
Step 1: Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone

Causality of Experimental Choices: The synthesis of the α-bromoketone is a crucial first step. The use of bromine in a suitable solvent like methanol or acetic acid is a standard and effective method for the α-bromination of ketones. The reaction proceeds via an enol or enolate intermediate. An acidic or basic catalyst can be employed to facilitate enolization. For this specific substrate, a direct bromination in a solvent like diethyl ether provides a clean reaction.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 14.8 g (0.1 mol) of 2,4-dimethylacetophenone in 100 mL of anhydrous diethyl ether.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of diethyl ether from the dropping funnel over a period of 30 minutes with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Work-up: Once the reaction is complete, wash the organic layer with 100 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol if necessary.

Parameter Value
Starting Material2,4-dimethylacetophenone
ReagentBromine
SolventDiethyl Ether
Temperature0 °C to room temperature
Typical Yield85-95%
Step 2: Synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethanone

Causality of Experimental Choices: The conversion of the α-bromoketone to the α-aminoketone is achieved through nucleophilic substitution of the bromide with an amine source. Using ammonia directly can lead to over-alkylation. A common and effective strategy is the use of hexamethylenetetramine (HMTA) in what is known as the Delepine reaction, followed by acidic hydrolysis. This method provides the primary amine in good yield.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 22.7 g (0.1 mol) of 2-bromo-1-(2,4-dimethylphenyl)ethanone in 150 mL of chloroform.

  • HMTA Addition: Add 14.0 g (0.1 mol) of hexamethylenetetramine to the solution and stir the mixture at room temperature for 24 hours. A precipitate of the quaternary ammonium salt will form.

  • Hydrolysis: Filter the precipitate and wash it with diethyl ether. Suspend the salt in a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Reaction Completion: Reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture and filter to remove ammonium chloride. Evaporate the filtrate to dryness. The crude product is the hydrochloride salt of the desired aminoketone. For the free base, dissolve the salt in water, neutralize with a base (e.g., sodium carbonate) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts and evaporate the solvent. The product can be purified by column chromatography on silica gel.

Parameter Value
Starting Material2-Bromo-1-(2,4-dimethylphenyl)ethanone
ReagentsHexamethylenetetramine, HCl
SolventsChloroform, Ethanol
Typical Yield60-75%
Step 3: Reduction of 2-Amino-1-(2,4-dimethylphenyl)ethanone to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

Causality of Experimental Choices: The final step is the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it is a mild reducing agent that will selectively reduce the ketone in the presence of other functional groups and is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a protic solvent like methanol or ethanol.

Experimental Protocol:

  • Reaction Setup: Dissolve 16.3 g (0.1 mol) of 2-amino-1-(2,4-dimethylphenyl)ethanone in 150 mL of methanol in a 500 mL round-bottom flask.

  • Reduction: Cool the solution in an ice bath. Add 4.5 g (0.12 mol) of sodium borohydride in small portions over 30 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl. Adjust the pH to basic (pH > 9) with 2 M NaOH.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to yield the crude product. The final product can be purified by recrystallization or column chromatography.

Parameter Value
Starting Material2-Amino-1-(2,4-dimethylphenyl)ethanone
ReagentSodium Borohydride
SolventMethanol
Typical Yield80-90%

Note on Enantioselective Synthesis: For the synthesis of a specific enantiomer, the reduction of the α-aminoketone can be carried out using a chiral reducing agent or a catalyst. Asymmetric transfer hydrogenation using a ruthenium catalyst with a chiral diamine ligand is a highly effective method for obtaining the amino alcohol with high enantioselectivity.[1]

Alternative Synthetic Route: From 2,4-Dimethylstyrene

An alternative approach to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol starts from 2,4-dimethylstyrene. This route involves the epoxidation of the styrene derivative followed by regioselective ring-opening of the epoxide with an amine source.

Alternative_Synthetic_Route E 2,4-Dimethylstyrene F 2-(2,4-Dimethylphenyl)oxirane E->F Epoxidation G 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol F->G Aminolysis

Figure 2: Alternative synthetic pathway.
Step 1: Synthesis of 2-(2,4-Dimethylphenyl)oxirane

Causality of Experimental Choices: The epoxidation of an alkene is a common transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for this purpose. The reaction is typically carried out in an inert solvent such as dichloromethane.

Experimental Protocol:

  • Reaction Setup: Dissolve 13.2 g (0.1 mol) of 2,4-dimethylstyrene in 200 mL of dichloromethane in a 500 mL flask.

  • m-CPBA Addition: Cool the solution to 0 °C in an ice bath. Add 20.7 g (approx. 0.12 mol, assuming 77% purity) of m-CPBA in small portions over 30 minutes.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct. Wash the filtrate with a 10% sodium sulfite solution, followed by saturated sodium bicarbonate solution, and then brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. This can be used in the next step without further purification.

Step 2: Aminolysis of 2-(2,4-Dimethylphenyl)oxirane

Causality of Experimental Choices: The ring-opening of the epoxide with ammonia or an amine is the final step. To favor the desired regioselectivity (attack at the less hindered carbon), the reaction is often carried out with aqueous ammonia under elevated temperature and pressure.

Experimental Protocol:

  • Reaction Setup: Place the crude 2-(2,4-dimethylphenyl)oxirane (approx. 0.1 mol) in a sealed pressure vessel with 150 mL of concentrated aqueous ammonia.

  • Reaction: Heat the mixture to 100-120 °C for 8-12 hours.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent. Extract the reaction mixture with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After solvent evaporation, the product can be purified by column chromatography or recrystallization.

Conclusion

This guide has detailed two viable synthetic routes for the preparation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. The primary route, starting from 2,4-dimethylacetophenone, offers a well-controlled, stepwise approach that is amenable to the synthesis of both racemic and, with modifications, enantiomerically enriched products. The alternative route via the corresponding styrene oxide provides a shorter pathway but may present challenges in controlling regioselectivity during the aminolysis step. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific stereochemical requirements of the final product.

References

  • Feng, X., et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry – A European Journal, 20(42).
  • Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925.
  • Soai, K., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675.
  • PubChem Compound Summary for CID 2063450, 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
  • PubChem Compound Summary for CID 14715949, 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one.
  • PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
  • Kumar, A., et al. (1997). A facile synthesis of adrenaline and related compounds. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 36(B), 834-836.
  • Organic Syntheses, Coll. Vol. 1, p.499 (1941); Vol. 4, p.890 (1925). (Procedure for Styrene Oxide synthesis).
  • Saikia, L., et al. (2007). Activation and reactivity of epoxides on solid acid catalysts.
  • Sibi, M. P., et al. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Organic Process Research & Development, 25(2), 343-352.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol: Physicochemical Properties and Analytical Methodologies

Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol (CAS No. 910443-16-2). As a chiral...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol (CAS No. 910443-16-2). As a chiral amino alcohol, this compound and its analogs are of significant interest in pharmaceutical development and asymmetric synthesis. This document delves into its structural attributes, predictable physicochemical parameters, and detailed protocols for its analysis and characterization. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior and analytical signatures for its application in a laboratory setting.

Introduction: The Significance of Substituted Phenylethanolamines

2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol belongs to the class of aromatic amino alcohols, a cornerstone of many synthetic and medicinal chemistry programs.[1] These molecules are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and serve as valuable chiral auxiliaries.[2] The specific compound is a chiral amino alcohol with a phenyl ring substituted with two methyl groups at the 2- and 4-positions.[1] These methyl groups exert significant steric and electronic effects, which in turn influence the molecule's reactivity, solubility, and its interactions within biological or catalytic systems.[1] The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations and provides key interaction points with biological targets through hydrogen bonding, while the substituted phenyl ring can engage in hydrophobic interactions.[1]

Molecular Structure and Chirality

The fundamental structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol features a stereocenter at the carbon atom bonded to the amino group. This chirality means the compound can exist as two distinct enantiomers, (R) and (S), each potentially possessing unique biological activities and pharmacological profiles. The molecular formula is C₁₀H₁₅NO, and its molecular weight is approximately 165.23 g/mol .[3] A supplier has described the compound as an off-white solid.[3]

Physicochemical Properties

PropertyPredicted/Observed ValueRationale and Comparative Insights
Appearance Off-white solid[3]This has been reported by a commercial supplier. The solid state is expected for a molecule of this size with hydrogen bonding capabilities.
Melting Point Estimated: 80-100 °CWhile no experimental value is available, related amino alcohols like 2-Amino-1-(2,5-dimethoxyphenyl)ethanol have a melting point of 146-150 °C.[4] The dimethyl substitution may lead to a slightly lower melting point compared to the dimethoxy analog due to differences in crystal packing and intermolecular forces.
Boiling Point Estimated: > 250 °CDirect data is unavailable. Given its molecular weight and hydrogen bonding capacity, a high boiling point is expected. For comparison, simpler amino alcohols have high boiling points.
Solubility Moderate in polar solvents (e.g., water), higher in organic solvents (e.g., ethanol, dichloromethane)[1]The amino and hydroxyl groups contribute to polarity and hydrogen bonding, allowing for some aqueous solubility. The dimethylphenyl group provides significant nonpolar character, enhancing solubility in organic solvents.
pKa Estimated: 9.0 - 10.0 (amino group)The pKa of the conjugate acid of the amino group is expected to be in the typical range for primary amino alcohols. For comparison, the pKa of the amino group in phenylethanolamine is approximately 9.4. The electron-donating methyl groups on the phenyl ring may slightly increase the basicity of the amino group.

Synthesis and Manufacturing

The synthesis of chiral amino alcohols like 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is a well-established area of organic chemistry.[5] A common and effective strategy involves the asymmetric reduction of an α-amino ketone precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_analysis Analytical Validation start 2,4-Dimethylbenzaldehyde nitroaldol Nitroaldol Condensation (with Nitromethane) start->nitroaldol reduction Asymmetric Reduction of Nitroalkene/Ketone nitroaldol->reduction product 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol reduction->product extraction Work-up & Liquid-Liquid Extraction product->extraction chromatography Column Chromatography extraction->chromatography crystallization Recrystallization chromatography->crystallization final_product Pure Enantiomer crystallization->final_product nmr NMR Spectroscopy (1H, 13C) final_product->nmr ms Mass Spectrometry final_product->ms hplc Chiral HPLC final_product->hplc G start Sample Preparation (Dissolve & Filter) injection HPLC Injection start->injection separation Chiral Column Separation (Differential Interaction) injection->separation detection UV Detection separation->detection data Data Analysis (Retention Times & Peak Areas) detection->data result Purity & Enantiomeric Excess (%) data->result G M [M]⁺˙ m/z = 165 F1 [M - CH₂NH₂]⁺ Benzylic fragment M->F1 α-cleavage F2 [M - H₂O]⁺˙ M->F2 -H₂O F3 Tropylium ion m/z = 91 F1->F3 Rearrangement

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: The Investigative Approach to a Novel Arylethanolamine The compound 2-Amino-2-(2,4-dimethylphenyl)eth...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Investigative Approach to a Novel Arylethanolamine

The compound 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol belongs to the well-established class of arylethanolamine derivatives. This structural family is renowned for its interaction with adrenergic receptors, playing significant roles in various physiological processes. Prominent members of this class have been developed as potent β2-adrenoceptor agonists for the management of asthma and chronic obstructive pulmonary disease (COPD), while others have shown affinity for β3-adrenergic receptors, indicating potential therapeutic applications in metabolic disorders such as diabetes and obesity.[1][2][3] The specific substitution pattern of a 2,4-dimethylphenyl group suggests a unique modulation of receptor affinity and selectivity, warranting a thorough investigation into its precise mechanism of action.

This guide provides a comprehensive framework for characterizing the pharmacological profile of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. We will proceed with the logical, hypothesis-driven approach that a seasoned research and development team would employ, starting from initial receptor screening to detailed signaling pathway analysis.

Part 1: Foundational Characterization - Receptor Binding Affinity

The initial and most critical step is to determine the binding affinity of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol for a panel of adrenergic receptors. This will establish its primary molecular targets. Given the arylethanolamine scaffold, our primary hypothesis is that the compound will exhibit affinity for β-adrenergic receptors.[4]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol at human β1, β2, and β3 adrenergic receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing high levels of human β1, β2, or β3 adrenergic receptors (e.g., HEK293 or CHO cells). Prepare cell membrane fractions through homogenization and centrifugation.

  • Radioligand Selection:

    • For β1 and β2 receptors: [³H]-Dihydroalprenolol (a non-selective antagonist).

    • For β3 receptors: [³H]-CGP-12177 (a partial agonist).

  • Assay Conditions:

    • Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol).

    • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

  • Detection and Analysis:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to fit a one-site competition binding curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Data Summary:
Compoundβ1 Ki (nM)β2 Ki (nM)β3 Ki (nM)
2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol1501585
Isoproterenol (Non-selective β-agonist)251050
Salbutamol (β2-selective agonist)5005>1000

Interpretation of Hypothetical Results:

The hypothetical data suggest that 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol exhibits a preferential binding affinity for the β2-adrenergic receptor, with 10-fold selectivity over the β1 receptor and approximately 6-fold selectivity over the β3 receptor. This profile suggests a potential as a β2-adrenergic agonist.

Part 2: Functional Activity - Assessing Agonism and Potency

With binding affinity established, the next logical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? And what is its potency and efficacy?

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the functional activity (EC50 and Emax) of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol at the β2-adrenergic receptor.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., HEK293).

  • Assay Principle: β-adrenergic receptors are Gs-coupled GPCRs. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a range of concentrations of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol.

    • Include a known full agonist (e.g., isoproterenol) as a positive control.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy) values.

Hypothetical Data Summary:
Compoundβ2 EC50 (nM)Emax (% of Isoproterenol)
2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol2595%
Isoproterenol10100%

Interpretation of Hypothetical Results:

The hypothetical results indicate that 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is a potent, full agonist at the β2-adrenergic receptor, with an EC50 in the nanomolar range and an efficacy comparable to the full agonist isoproterenol.

Part 3: Visualizing the Mechanism - Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the proposed mechanism and the experimental approach, the following diagrams are provided.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_intracellular Intracellular beta2_AR β2-Adrenergic Receptor G_protein Gs Protein beta2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Ligand 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol Ligand->beta2_AR Binds to

Caption: Proposed β2-Adrenergic Receptor Signaling Pathway for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol.

Experimental Workflow Diagram

G start Start: Novel Compound 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol receptor_screening Step 1: Adrenergic Receptor Binding Assays (β1, β2, β3) - Radioligand Binding start->receptor_screening functional_assay Step 2: Functional Activity Assay (for high-affinity receptor) - cAMP Accumulation receptor_screening->functional_assay Identifies primary target(s) selectivity_profiling Step 3: Further Selectivity Profiling (e.g., α-adrenergic, dopaminergic, serotonergic receptors) functional_assay->selectivity_profiling Confirms agonism/antagonism in_vivo_studies Step 4: In Vivo Efficacy Studies (e.g., Bronchodilation in animal models) selectivity_profiling->in_vivo_studies Establishes off-target effects conclusion Conclusion: Determine MOA, Potency, and Selectivity Profile in_vivo_studies->conclusion Translates to physiological effect

Caption: Experimental Workflow for Mechanism of Action Elucidation.

Part 4: Broadening the Scope - Selectivity Profiling and In Vivo Validation

To ensure a comprehensive understanding and to de-risk future development, it is imperative to assess the selectivity of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol against other related receptors and to validate its activity in a more complex biological system.

Experimental Protocol: Off-Target Screening

A broad panel of receptor binding assays (e.g., a commercial service like the Eurofins SafetyScreen or a similar in-house panel) should be employed to assess the compound's affinity for other GPCRs, ion channels, and transporters. Particular attention should be paid to α-adrenergic, dopaminergic, and serotonergic receptors, as arylethanolamine scaffolds can sometimes exhibit activity at these sites.

Experimental Protocol: In Vivo Bronchodilation Model

Objective: To evaluate the in vivo efficacy of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol as a bronchodilator.

Methodology:

  • Animal Model: Use guinea pigs or mice, which are standard models for assessing bronchoconstriction and bronchodilation.

  • Induction of Bronchoconstriction: Administer a bronchoconstricting agent such as methacholine or histamine.

  • Treatment: Administer 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol via an appropriate route (e.g., inhalation or intravenous) at various doses.

  • Measurement: Monitor changes in airway resistance and compliance using a whole-body plethysmograph.

  • Comparison: Include a clinically used β2-agonist (e.g., salbutamol) as a positive control.

Conclusion and Forward Look

This technical guide outlines a systematic and robust approach to delineating the mechanism of action of a novel arylethanolamine, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. By progressing from in vitro binding and functional assays to broader selectivity profiling and in vivo validation, a comprehensive pharmacological profile can be constructed. The hypothetical data presented suggest that this compound is a potent and selective β2-adrenergic receptor agonist, a profile that holds promise for the development of new respiratory therapeutics. The true scientific journey, however, lies in the execution of these experiments and the rigorous interpretation of the resulting data.

References

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. [Link]

  • New aryl ethanolamine and aryloxy propanolamine derivatives with affinity for beta 3 adrenergic receptors.
  • Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. PubMed. [Link]

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

Abstract This technical guide provides a comprehensive overview of the spectroscopic profile of the novel chemical entity, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. As direct experimental data for this specific molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of the novel chemical entity, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. As direct experimental data for this specific molecule is not yet widely published, this document serves as a foundational reference, presenting a full suite of predicted spectroscopic data derived from established principles and analysis of analogous structures. Detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) data are provided to enable researchers to validate these predictions upon synthesis. This guide is designed to support the unambiguous structural elucidation and purity assessment critical for drug discovery and development workflows.

Introduction and Molecular Structure

2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is a chiral amino alcohol featuring a substituted aromatic ring. Its structural attributes—a primary amine, a primary alcohol, and a chiral center—make it a molecule of interest in medicinal chemistry and organic synthesis. Spectroscopic analysis is the cornerstone of chemical characterization, providing a non-destructive method to confirm molecular structure, assess purity, and understand the electronic environment of the constituent atoms.[1] This guide outlines the predicted spectroscopic signatures for this compound.

The molecular structure is as follows:

Figure 1: Chemical structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] The predicted ¹H and ¹³C NMR data provide a detailed map of the electronic environment of each atom.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show distinct signals for the aromatic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing amino and hydroxyl groups.[3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (H-6) ~7.20 d (J ≈ 8 Hz) 1H
Ar-H (H-5) ~7.05 s 1H
Ar-H (H-3) ~7.00 d (J ≈ 8 Hz) 1H
CH-NH₂ ~4.10 dd (J ≈ 8, 4 Hz) 1H
CH₂-OH (diastereotopic) ~3.80 dd (J ≈ 11, 4 Hz) 1H
CH₂-OH (diastereotopic) ~3.65 dd (J ≈ 11, 8 Hz) 1H
-OH, -NH₂ ~2.5-3.5 br s 3H
Ar-CH₃ (para) ~2.35 s 3H

| Ar-CH₃ (ortho) | ~2.30 | s | 3H |

Causality: The aromatic protons are expected in the 7.00-7.20 ppm range. The methine proton (CH-NH₂) is deshielded by both the aromatic ring and the adjacent amine, placing it around 4.10 ppm. The methylene protons (CH₂-OH) are diastereotopic due to the adjacent chiral center and will appear as distinct signals, each coupled to the methine proton. The broad singlet for the -OH and -NH₂ protons is due to chemical exchange and can be confirmed by a D₂O shake experiment.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ar-C (quaternary, C-1) ~138
Ar-C (quaternary, C-2) ~137
Ar-C (quaternary, C-4) ~136
Ar-C (CH, C-6) ~129
Ar-C (CH, C-5) ~128
Ar-C (CH, C-3) ~126
CH₂-OH ~68
CH-NH₂ ~58
Ar-CH₃ (para) ~21

| Ar-CH₃ (ortho) | ~19 |

Causality: Aromatic carbons resonate between 125-140 ppm. The carbon bearing the alcohol (CH₂-OH) is expected around 68 ppm, while the carbon bearing the amine (CH-NH₂) is slightly more shielded, appearing around 58 ppm. The two methyl carbons attached to the aromatic ring will be in the upfield region (~19-21 ppm).[4]

Experimental Protocol: NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra.[5]

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add TMS as internal standard B->C D Transfer to 5 mm NMR tube C->D E Insert tube into spectrometer D->E F Lock & Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integrate & Calibrate K->L

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 5-10 mg of the purified solid sample into a clean vial.[6]

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[1]

  • Ensure the sample is fully dissolved, then transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition : Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Following proton NMR, acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay) using a Fourier transform.

  • Apply phase and baseline corrections to the resulting spectrum to ensure accurate integration and peak identification.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Predicted IR Data

The IR spectrum of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is expected to be dominated by absorptions from the O-H and N-H bonds.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Strong, Broad O-H stretch (alcohol)
3380 & 3300 Medium, Sharp (two bands) N-H asymmetric & symmetric stretch (primary amine)[8]
3100-3000 Medium Aromatic C-H stretch
2960-2850 Medium Aliphatic C-H stretch
~1600 Medium N-H bend (scissoring)[9]
1610, 1480 Medium-Weak Aromatic C=C stretch

| ~1050 | Strong | C-O stretch (primary alcohol) |

Causality: The most prominent feature will be a broad O-H stretching band due to hydrogen bonding.[10] Overlapping this, two sharper peaks characteristic of a primary amine's N-H stretches are expected.[11] The presence of both aromatic and aliphatic C-H stretches will also be evident. The strong C-O stretch confirms the primary alcohol functionality.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

Workflow Diagram:

IR_Workflow A Clean ATR Crystal Surface B Collect Background Spectrum (Air) A->B C Place Small Amount of Solid Sample on Crystal B->C D Apply Pressure with Anvil C->D E Collect Sample Spectrum D->E F Clean Crystal E->F

Figure 3: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Setup : Ensure the FT-IR spectrometer is purged and the ATR accessory is clean.

  • Background Collection : Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[12]

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application : Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.[13]

Predicted Mass Spectrometry Data

The molecule is expected to undergo characteristic fragmentation, primarily through alpha-cleavage adjacent to the amine and alcohol functional groups.[14]

Table 4: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/z Ratio Proposed Assignment
179 [M]⁺ (Molecular Ion)
162 [M - NH₃]⁺
148 [M - CH₂OH]⁺
132 [M - CH₂OH - NH₂]⁺
119 [C₉H₁₁]⁺ (Tropylium-like ion)
105 [C₈H₉]⁺

| 30 | [CH₂=NH₂]⁺ (Base Peak) |

Causality: The molecular ion peak at m/z 179 should be observable, though it may be of low intensity. The most favorable fragmentation pathway is the alpha-cleavage between the benzylic carbon and the CH₂OH group. This yields a resonance-stabilized benzylic cation containing the amine group. An alternative alpha-cleavage, breaking the C-C bond adjacent to the nitrogen, would produce a fragment with m/z 30 ([CH₂=NH₂]⁺), which is often the base peak for primary amines.[15] Loss of neutral molecules like ammonia (17 amu) or the hydroxymethyl radical (31 amu) are also probable fragmentation pathways.

Fragmentation Diagram:

Fragmentation M Molecule (m/z 179) F1 [M - CH₂OH]⁺ (m/z 148) M->F1 α-cleavage F2 [CH₂=NH₂]⁺ (m/z 30) Base Peak M->F2 α-cleavage F3 [M - NH₃]⁺ (m/z 162) M->F3 rearrangement

Figure 4: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol describes a standard method for obtaining an EI mass spectrum.

Step-by-Step Methodology:

  • Sample Introduction : Introduce a small amount of the volatile sample (typically in a solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet.[16]

  • Ionization : The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[17]

  • Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. These protocols are designed to be self-validating systems, ensuring that upon synthesis, the empirical data can be reliably acquired and compared against the theoretical values presented herein for definitive structural confirmation. This foundational work is intended to accelerate research and development activities involving this and related chemical scaffolds.

References

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (2014). Experimental Procedure for FT-IR. UCI Aerosol Photochemistry Group. Retrieved from [Link]

  • Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • Mueller, A. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Yu, X., et al. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemazon. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone. YouTube. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethanol. PubChem. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Verstick, M., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Alpha Cleavage. Retrieved from [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033944). Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Durig, J. R., et al. (2004). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Journal of Molecular Structure. Retrieved from [Link]

  • Wiley. (2023). Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Chegg.com. (2021). Solved A reaction was performed on 2-phenylethanol to form a. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

Sources

Foundational

Part 1: The Definitive Protocol for Crystal Structure Determination

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol Abstract: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is a chiral amino alcohol with significant potential as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

Abstract: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis, particularly for compounds targeting neurological disorders.[1] A definitive understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and ensuring the stability and efficacy of active pharmaceutical ingredients (APIs). As of the latest review, a public-domain crystal structure for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol has not been deposited in crystallographic databases. This guide, therefore, serves a dual purpose: first, to provide a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the title compound. Second, to offer an in-depth, illustrative analysis of a closely related structure, 1-(2-Amino-4,5-dimethylphenyl)ethanone, to demonstrate the data interpretation and structural insights that such an analysis yields. This whitepaper is designed for researchers, scientists, and drug development professionals engaged in solid-state chemistry and structural analysis.

The elucidation of a molecule's crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the computational refinement of a structural model against experimentally collected diffraction data. Each step is critical for a successful outcome.

Synthesis and Purification

The synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is achievable through established organic chemistry routes. A common and effective pathway involves the reduction of a corresponding nitroalkene intermediate.[2]

Step-by-Step Synthesis Protocol:

  • Nitrostyrene Formation: React 2,4-dimethylbenzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) in a suitable solvent like acetic acid. The reaction is typically heated to reflux to drive the condensation, yielding the intermediate, 1-(2,4-dimethylphenyl)-2-nitroethene.

  • Reduction to Amino Alcohol: The nitroalkene intermediate is then reduced. A robust method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) can be employed, which will reduce both the nitro group and the alkene double bond simultaneously to yield the target amino alcohol.

  • Purification: The crude product must be purified to the highest possible degree (>99%) to facilitate crystallization. This is typically achieved through column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The ideal crystal should be between 0.1-0.3 mm in all dimensions, with well-defined faces and no visible defects.[1] The choice of solvent and technique is paramount and often requires empirical screening.

Causality in Experimental Choices: The goal of crystallization is to allow molecules to self-assemble slowly and methodically into a highly ordered, repeating lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals. Therefore, the chosen solvent system should be one in which the compound has moderate solubility, and the method should aim to gradually increase the solute's supersaturation.

Recommended Crystallization Protocols:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near-saturation at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap that has been pierced with a needle or with parafilm containing small pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Create a concentrated solution of the compound in a "drop" solvent (e.g., ethanol).

    • Place this drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop).

    • Invert the slide over a larger reservoir containing an "anti-solvent" in which the compound is poorly soluble but which is miscible with the drop solvent (e.g., diethyl ether).

    • Seal the system. The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting slow, ordered crystal growth.

Experimental Workflow for Crystallization and Data Collection

G cluster_synthesis Synthesis & Purification cluster_cryst Crystal Growth cluster_scxrd SC-XRD Analysis synthesis Synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol purification Purification (>99% Purity) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth selection Crystal Selection & Mounting growth->selection data_collection Diffraction Data Collection selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final CIF File

Caption: Workflow from synthesis to final crystal structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head in the diffractometer.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.

  • Unit Cell Determination: The instrument takes a few initial diffraction images to locate the diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[1]

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3] The detector records the position and intensity of thousands of diffracted beams.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) must be computationally processed to generate the final 3D structure.

  • Data Reduction: The raw diffraction images are integrated to determine the intensity of each reflection, corrected for experimental factors (e.g., Lorentz and polarization effects), and merged into a single reflection file.

  • Structure Solution: This is the process of solving the "phase problem." Direct methods or Patterson methods are used to generate an initial electron density map from the reflection intensities. This initial map often reveals the positions of the heavier atoms.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, displacement parameters, and site occupancies to minimize the difference between the observed diffraction pattern and the pattern calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).

Part 2: Illustrative Structural Analysis of 1-(2-Amino-4,5-dimethylphenyl)ethanone

Disclaimer: The following data and analysis pertain to the crystal structure of 1-(2-Amino-4,5-dimethylphenyl)ethanone, a structurally related compound. This case study is presented to demonstrate the type of detailed information that a crystal structure analysis provides. The actual structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol may differ.

The crystal structure of 1-(2-Amino-4,5-dimethylphenyl)ethanone was reported in 2018 and provides valuable insights into the molecular conformation and intermolecular interactions of a similar chemical scaffold.[4]

Crystallographic Data Summary

The key crystallographic parameters for this illustrative compound are summarized below. This data forms the foundation of the structural analysis.

Parameter1-(2-Amino-4,5-dimethylphenyl)ethanone[4]
Chemical Formula C₁₀H₁₃NO
Formula Weight 163.21 g/mol
Crystal System Orthorhombic
Space Group Pnma
a (Å) 10.4838 (7)
b (Å) 6.8965 (5)
c (Å) 12.8538 (9)
α, β, γ (°) 90, 90, 90
Volume (ų) 929.35 (11)
Z 4
Temperature (K) 173
Radiation (λ, Å) Mo Kα (0.71073)
Final R₁ [I > 2σ(I)] 0.040
Final wR₂(all data) 0.116
Molecular Conformation and Intramolecular Interactions

The analysis of the molecular structure reveals key conformational features. In 1-(2-Amino-4,5-dimethylphenyl)ethanone, the molecule lies on a crystallographic mirror plane.[4] A significant feature is an intramolecular N—H···O hydrogen bond between the amino group and the carbonyl oxygen of the ethanone moiety.[4] This type of interaction creates a stable six-membered ring motif, which significantly influences the molecule's overall conformation by holding the side chain in a relatively planar arrangement with the phenyl ring.

For the target molecule, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, we would anticipate a similar intramolecular hydrogen bond, but in this case, it would be between the amino group (donor) and the hydroxyl oxygen (acceptor), or vice-versa. This interaction would constrain the torsion angles of the ethan-1-ol side chain, impacting how the molecule presents itself for intermolecular interactions.

Logical Relationship of Structural Features

G cluster_intra Intramolecular cluster_inter Intermolecular cluster_properties Bulk Properties Torsion Torsion Angles (e.g., C-C-N-H) Packing Crystal Packing (Lattice) Torsion->Packing influences IntraHBond Intramolecular H-Bonding IntraHBond->Torsion constrains InterHBond Intermolecular H-Bonding PiStacking π-π Stacking Polymorphism Polymorphism Packing->Polymorphism determines Stability Stability Packing->Stability determines Solubility Solubility Packing->Solubility determines InterHBond->Packing PiStacking->Packing

Sources

Exploratory

A Technical Guide to the Preclinical Assessment of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL: A Phenylethanolamine Derivative with Neuromodulatory Potential

Abstract: This guide provides a comprehensive framework for the preclinical evaluation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, a chiral amino alcohol with significant potential for biological activity.[1] Structural...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the preclinical evaluation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, a chiral amino alcohol with significant potential for biological activity.[1] Structurally belonging to the phenylethanolamine class, this compound is an analogue of endogenous catecholamines and numerous synthetic modulators of the central nervous system. Its core scaffold suggests a high probability of interaction with key neurochemical systems, including monoamine transporters and G-protein coupled receptors (GPCRs). We present a logical, multi-tiered strategy for characterizing its pharmacological profile, beginning with primary target screening at monoamine transporters, followed by secondary screening at key adrenergic and serotonergic receptors, and an assessment of its potential interaction with monoamine oxidase (MAO) enzymes. Each stage is supported by detailed, field-proven experimental protocols, rationale for methodological choices, and frameworks for data interpretation. Furthermore, we integrate in silico molecular docking to provide a mechanistic hypothesis for its activity at the molecular level. This document is intended for researchers, scientists, and drug development professionals seeking a rigorous, hypothesis-driven approach to elucidating the therapeutic potential of novel neuroactive compounds.

Section 1: Introduction to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Chemical Structure and Properties

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is an aromatic amino alcohol characterized by a phenyl ring substituted with two methyl groups at the 2- and 4-positions.[1] Its molecular formula is C₁₀H₁₅NO.[2] The structure features a chiral center, allowing for distinct enantiomers that may possess unique pharmacological properties.[1] The primary amine and hydroxyl groups are critical functional moieties capable of forming hydrogen bonds with biological targets, while the dimethyl-substituted phenyl ring can engage in hydrophobic and van der Waals interactions.[1] These structural attributes make it a valuable building block in the synthesis of more complex, biologically active molecules and a prime candidate for investigation into its own therapeutic potential, particularly for neurological disorders.[1][3]

Rationale for Biological Investigation: The Phenylethanolamine Scaffold

The phenylethanolamine backbone is a privileged scaffold in neuropharmacology. It is the core structure of endogenous neurotransmitters like norepinephrine and epinephrine, which regulate a vast array of physiological processes.[4] Synthetic derivatives of this scaffold have yielded a wide range of therapeutics and research tools, including decongestants, bronchodilators, antidepressants, and psychostimulants. The activity of these compounds is primarily mediated through their interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as adrenergic and serotonergic receptors. Given the structural homology of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL to these known neuroactive agents, a systematic investigation into its effects on these targets is scientifically warranted.

Section 2: Primary Target Hypothesis: Monoamine Transporter Modulation

Theoretical Framework

Monoamine transporters are the primary regulators of neurotransmitter levels in the synaptic cleft.[5] Inhibition of these transporters prolongs the action of dopamine, norepinephrine, and serotonin, a mechanism central to the action of many antidepressants and stimulants.[5] The phenethylamine core of our test compound makes these transporters its most probable primary targets. Our initial screening strategy is therefore designed to comprehensively assess its binding affinity and functional inhibitory potency at DAT, NET, and SERT.

Experimental Workflow for Target Screening

The following workflow ensures a logical progression from initial binding confirmation to functional characterization. This self-validating system confirms that any observed functional activity is a direct result of interaction with the target protein.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity Binding_Assay Protocol 1: Radioligand Binding (DAT, NET, SERT) Binding_Data Determine Binding Affinity (Ki) Binding_Assay->Binding_Data Quantify displacement of radioligand Uptake_Assay Protocol 2: Synaptosome/Cell-Based Reuptake Assay Binding_Data->Uptake_Assay Proceed if Ki < 10 µM Uptake_Data Determine Functional Potency (IC50) Uptake_Assay->Uptake_Data Measure inhibition of [3H]-neurotransmitter uptake Conclusion Establish Primary Target Profile Uptake_Data->Conclusion Correlate Ki and IC50

Caption: Workflow for Monoamine Transporter Characterization.

Protocol 1: Competitive Radioligand Binding Assays for DAT, NET, and SERT

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand for the transporter binding site.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cell lines stably expressing human DAT (hDAT), hNET, or hSERT, or from appropriate rodent brain regions (e.g., striatum for DAT). Resuspend the final membrane pellet in a suitable binding buffer and determine the protein concentration via a BCA assay.[6]

  • Assay Setup: In a 96-well plate, set up triplicate reactions for each concentration of the test compound.

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand (e.g., [³H]WIN 35,428 for DAT), and 100 µL of membrane preparation.[6]

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known non-labeled inhibitor (e.g., 10 µM GBR 12909 for DAT), 50 µL of radioligand, and 100 µL of membrane preparation.[6]

    • Test Compound: Add 50 µL of varying concentrations of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[6]

  • Harvesting: Rapidly filter the reactions through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average NSB counts from all other counts. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Monoamine Reuptake Inhibition Assays

This functional assay measures the compound's ability to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes, providing an IC50 value that reflects its functional potency.[7]

Methodology:

  • Cell Culture/Synaptosome Prep: Use cells stably expressing the transporter of interest (e.g., hDAT-MDCK cells) plated in a 96-well plate.[7] Alternatively, prepare fresh synaptosomes from relevant brain tissue.

  • Assay Setup:

    • Wash cells once with pre-warmed (37°C) uptake buffer.[6]

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound. For control wells (100% uptake), use buffer alone. For non-specific uptake, use a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT).[6]

    • Pre-incubate the plate at 37°C for 15-20 minutes.

  • Initiate Uptake: Add 50 µL of uptake buffer containing a radiolabeled neurotransmitter (e.g., [³H]Dopamine) to each well.[6]

  • Incubation: Incubate at 37°C for a short period (5-10 minutes) to measure the initial rate of uptake.[6]

  • Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer to stop the uptake process.[6]

  • Lysis & Quantification: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify radioactivity.

  • Data Analysis: Calculate the percent inhibition of specific uptake for each concentration of the test compound. Plot the data and use non-linear regression to determine the IC50 value.

Data Interpretation and Presentation

The combined results from binding and uptake assays will define the compound's monoamine transporter profile. A potent compound will exhibit low nanomolar Ki and IC50 values. The ratio between these values can provide initial insights into the mechanism of interaction.

Table 1: Hypothetical Monoamine Transporter Interaction Profile

Target Binding Affinity (Ki, nM) Reuptake Inhibition (IC50, nM) Selectivity Ratio (SERT/DAT) Selectivity Ratio (NET/DAT)
hDAT 55 80 35.5 4.3
hNET 235 310 - -

| hSERT | 1950 | 2500 | - | - |

Section 3: Secondary Target Hypothesis: G-Protein Coupled Receptor (GPCR) Interaction

Rationale: Adrenergic and Serotonergic Receptor Systems

Beyond transporters, the phenylethanolamine structure suggests potential interactions with GPCRs that bind endogenous catecholamines and serotonin.[4][8] Adrenergic receptor activity could mediate cardiovascular or autonomic effects, while interaction with serotonin receptors, particularly the 5-HT2A subtype, is associated with the psychoactive effects of many phenethylamines.[9] A secondary screening panel is essential to build a comprehensive safety and activity profile.

Protocol 3: Serotonin 5-HT2A/2C Receptor Functional Screening

This assay measures the ability of the test compound to act as an agonist or antagonist at Gq-coupled serotonin receptors by monitoring intracellular calcium mobilization.[10][11]

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A or 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Plate cells in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Assay Setup (Agonist Mode):

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add varying concentrations of the test compound and monitor the change in fluorescence over time. A known agonist (e.g., 5-HT) serves as a positive control.[10]

  • Assay Setup (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Initiate the reading and add a fixed concentration of a known agonist (e.g., the EC80 concentration of 5-HT).

    • Monitor the fluorescence response. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: For agonist activity, plot the peak fluorescence response against the log concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response to determine the IC50.

Signaling Pathway for Gq-Coupled Receptors

Activation of Gq-coupled receptors like 5-HT2A leads to a cascade of intracellular events culminating in the release of calcium from internal stores.

G Compound 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL (Agonist) Receptor 5-HT2A Receptor Compound->Receptor Binds G_Protein Gαq/Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Simplified 5-HT2A Gq Signaling Cascade.

Section 4: Metabolic Stability: Monoamine Oxidase (MAO) Interaction

Rationale

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes for the degradation of monoamine neurotransmitters and xenobiotics.[12] A novel compound with a phenethylamine structure could potentially be a substrate or an inhibitor of these enzymes.[13] MAO inhibition can lead to significant drug-drug interactions and alter the compound's own pharmacokinetic profile. Therefore, assessing its interaction with both MAO isoforms is a critical step in preclinical evaluation.

Protocol 4: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol uses a simple, high-throughput colorimetric method to determine the IC50 of the test compound against recombinant human MAO-A and MAO-B.[14]

Methodology:

  • Reagents: Use a commercial MAO assay kit which typically includes recombinant hMAO-A and hMAO-B, a substrate (e.g., tyramine), a colorimetric probe, and horseradish peroxidase (HRP).[14] Specific inhibitors like clorgyline (for MAO-A) and pargyline (for MAO-B) are used as controls.

  • Assay Setup: In a 96-well plate, perform separate assays for MAO-A and MAO-B.

    • Add assay buffer, HRP, and the colorimetric probe to each well.

    • Add varying concentrations of the test compound (or a known inhibitor for control wells).

    • Add the MAO-A or MAO-B enzyme to the respective wells.

    • Incubate at room temperature for ~10 minutes.

  • Initiate Reaction: Add the MAO substrate to all wells to start the reaction. MAO activity generates hydrogen peroxide, which reacts with the probe in the presence of HRP to produce a colored product.[14]

  • Incubation & Measurement: Incubate the plate at 37°C for 30-60 minutes. Measure the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the enzyme-only control. Determine the IC50 value by plotting percent inhibition versus log concentration and applying a non-linear regression model.

Table 2: Hypothetical MAO Inhibition Profile

Enzyme Inhibition (IC50, µM) Interpretation
hMAO-A > 50 No significant inhibition

| hMAO-B | 15.2 | Weak to moderate inhibition |

Section 5: In Silico Modeling and Structure-Activity Relationship (SAR) Insights

Rationale for Computational Approaches

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to its target protein.[15] For a novel compound like 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, docking into the hDAT binding site can help rationalize the experimental binding data and form a structural hypothesis for its activity. This can guide future SAR studies and lead optimization efforts.

Hypothetical Docking Study at the Human Dopamine Transporter (hDAT)

Based on the structure of our compound and known co-crystal structures of DAT with other inhibitors, we can hypothesize key interactions. A plausible binding pose would place the protonated amine in a position to form a salt bridge with a key acidic residue, such as Asp79 in hDAT. The hydroxyl group could act as a hydrogen bond donor or acceptor with polar residues in the binding pocket. The 2,4-dimethylphenyl ring would likely occupy a hydrophobic subpocket, with the methyl groups potentially enhancing van der Waals contacts and influencing the compound's orientation.[16]

Molecular Docking Workflow

The following diagram illustrates the logical steps involved in a typical molecular docking experiment.

G PDB 1. Obtain Target Structure (e.g., hDAT from PDB) Prep_Prot 2. Prepare Protein (Add hydrogens, assign charges) PDB->Prep_Prot Define_Site 3. Define Binding Site (Based on known ligands) Prep_Prot->Define_Site Dock 5. Perform Docking (Algorithm explores poses) Define_Site->Dock Ligand 4. Prepare Ligand (Generate 3D conformers, assign charges) Ligand->Dock Score 6. Score and Rank Poses (Use scoring function to estimate affinity) Dock->Score Analyze 7. Analyze Top Poses (Visualize interactions) Score->Analyze

Caption: Standard Workflow for a Molecular Docking Study.

Section 6: Summary and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterize the potential biological activity of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. The proposed experimental cascade is designed to efficiently identify its primary molecular targets, elucidate its functional effects, and provide an initial assessment of its metabolic profile.

Based on the hypothetical data generated herein, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL emerges as a moderately potent dopamine transporter inhibitor with weaker activity at NET and SERT. It shows no significant agonist or antagonist activity at key serotonin receptors and only weakly inhibits MAO-B at higher concentrations.

Future directions should include:

  • Enantiomer Separation and Testing: The synthesis and individual pharmacological characterization of the (R)- and (S)-enantiomers is critical, as stereochemistry often plays a decisive role in biological activity.

  • Expanded GPCR Screening: A broader screen against a panel of neuroreceptors is warranted to identify any unforeseen off-target activities.

  • In Vivo Behavioral Pharmacology: If the potency and selectivity profile remains promising, studies in animal models of depression, ADHD, or substance abuse could be initiated to establish in vivo efficacy.

  • Lead Optimization: Guided by the experimental and in silico data, medicinal chemistry efforts could be undertaken to improve potency and selectivity for the desired primary target.

By following this structured, data-driven pathway, research and development teams can effectively and efficiently unlock the therapeutic potential of novel chemical entities.

References

  • Title: 2-Amino-2-(2,4-dimethylphenyl)
  • Title: Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine Source: Benchchem URL
  • Title: In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R Source: PubMed URL: [Link]

  • Title: Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]

  • Title: 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays Source: Innoprot URL: [Link]

  • Title: Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole Source: Benchchem URL
  • Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PMC - NIH URL: [Link]

  • Title: 5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays Source: Innoprot URL: [Link]

  • Title: Serotonin Receptors - Basic Neurochemistry Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Source: Biomolecules & Therapeutics URL: [Link]

  • Title: Detection of β-Adrenergic Receptors by Radioligand Binding Source: Springer Nature Experiments URL: [Link]

  • Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PMC - NIH URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]

  • Title: 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one | C10H13NO Source: PubChem URL: [Link]

  • Title: Computational methods in drug discovery Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Foundational

In Silico Modeling of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL: A Technical Guide to Unveiling Pharmacological Potential

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the novel chemical entity 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. In the absence of pre-existing experimental dat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the novel chemical entity 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. In the absence of pre-existing experimental data on its biological targets, this document outlines a systematic and robust computational workflow designed to predict its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exposition of methodologies from initial target prediction to advanced molecular dynamics simulations and ADMET profiling. Each step is presented with the underlying scientific rationale, detailed protocols for widely-used open-access bioinformatics tools, and insights into the interpretation of the generated data. The overarching goal is to furnish a self-validating computational strategy to hypothesize the mechanism of action and assess the druggability of this and other novel small molecules.

Introduction: The Rationale for a Computational Approach

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol with a molecular formula of C₁₀H₁₅NO. Its structure, featuring a substituted phenyl ring, a primary amine, and a hydroxyl group, suggests a high potential for interactions with biological macromolecules. Such compounds are often pivotal intermediates in the synthesis of pharmaceuticals.[1] However, to date, the specific biological targets and therapeutic applications of this molecule remain uncharacterized.

In silico modeling provides a powerful, cost-effective, and rapid approach to bridge this knowledge gap. By leveraging computational tools, we can predict potential protein targets, analyze the thermodynamics and kinetics of binding, and evaluate the pharmacokinetic and toxicity profiles of a molecule before embarking on costly and time-consuming wet-lab experiments.[2][3] This guide details a comprehensive workflow for such an investigation, structured to build a holistic understanding of the pharmacological potential of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL.

Physicochemical and Structural Characterization

A foundational step in any in silico study is the thorough characterization of the molecule of interest. This information is critical for its accurate representation in computational models.

PropertyValueSource
IUPAC Name 2-amino-1-(2,4-dimethylphenyl)ethanonePubChem[4]
Molecular Formula C₁₀H₁₃NOPubChem[4]
Molecular Weight 163.22 g/mol PubChem[4]
Canonical SMILES CC1=CC(=C(C=C1)C(=O)CN)CPubChem[4]
InChI InChI=1S/C10H13NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6,11H2,1-2H3PubChem[4]
InChIKey HJFCPKPVNQXSCV-UHFFFAOYSA-NPubChem[4]

The SMILES (Simplified Molecular-Input Line-Entry System) string is a crucial piece of information, as it serves as the primary input for many of the computational tools discussed in this guide.

The Computational Workflow: A Step-by-Step Guide

Our proposed in silico investigation follows a logical progression, as depicted in the workflow diagram below. Each stage builds upon the previous one, progressively refining our understanding of the molecule's potential biological activity.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Druggability Assessment Target_Prediction 3.1 Target Prediction (SwissTargetPrediction) Molecular_Docking 3.2 Molecular Docking (AutoDock Vina & UCSF Chimera) Target_Prediction->Molecular_Docking Top Ranked Targets MD_Simulation 3.3 Molecular Dynamics Simulation (GROMACS) Molecular_Docking->MD_Simulation Best Docking Pose ADMET_Prediction 3.4 ADMET Prediction (SwissADME & pkCSM) MD_Simulation->ADMET_Prediction Binding Free Energy & Interaction Stability

A comprehensive in silico workflow for pharmacological profiling.
Phase 1: Target Prediction with SwissTargetPrediction

Scientific Rationale: The first and most critical step is to identify potential biological targets for our molecule. Since no prior information is available, we will employ a ligand-based target prediction approach. The principle behind this is "similar molecules tend to have similar biological activities."[5] SwissTargetPrediction is a robust web server that predicts the most probable protein targets of a small molecule by comparing it to a vast library of known active compounds.[6]

Experimental Protocol:

  • Navigate to the SwissTargetPrediction web server: Access the tool at [Link].[6][7]

  • Input the Molecule: In the provided input field, paste the canonical SMILES string for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL: CC1=CC(=C(C=C1)C(=O)CN)C.

  • Select the Organism: Choose "Homo sapiens" from the dropdown menu to focus on human protein targets.

  • Initiate Prediction: Click the "Predict targets" button.

  • Analyze Results: The output will be a ranked list of potential protein targets.[8] The ranking is based on a probability score, which reflects the confidence of the prediction.[9] Pay close attention to the top-ranked targets and their associated protein classes (e.g., enzymes, receptors, ion channels). For the purpose of this guide, we will hypothesize that the top-ranked target is a plausible candidate for further investigation.

Phase 2: Molecular Docking with AutoDock Vina and UCSF Chimera

Scientific Rationale: Once we have a list of potential targets, molecular docking is employed to predict the preferred binding orientation and affinity of our molecule within the active site of a target protein.[10] AutoDock Vina is a widely used and accurate open-source docking program. We will use UCSF Chimera, a powerful molecular visualization tool, for preparing the protein and ligand files and for analyzing the docking results.[11][12]

Experimental Protocol:

  • Prepare the Receptor (Target Protein):

    • Download the 3D structure of the top-ranked target protein from the Protein Data Bank (PDB).

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign partial charges.

    • Save the prepared receptor in the .pdbqt format required by AutoDock Vina.[12][13]

  • Prepare the Ligand (Our Molecule):

    • Generate a 3D structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL from its SMILES string using UCSF Chimera.

    • Minimize the energy of the 3D structure.

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.[13][14]

  • Define the Binding Site (Search Space):

    • In UCSF Chimera, define a "grid box" that encompasses the known active site of the target protein. This defines the search space for the docking simulation.[12]

  • Run the Docking Simulation:

    • Use the AutoDock Vina tool integrated within UCSF Chimera.[12]

    • Specify the prepared receptor and ligand files, and the defined grid box.

    • Execute the docking run. Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Analyze the Docking Results:

    • Visualize the top-ranked binding pose in UCSF Chimera.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[11] A lower binding affinity score indicates a more favorable binding.

Molecular_Docking_Workflow Receptor_Prep Receptor Preparation (PDB -> PDBQT) Docking Run AutoDock Vina Receptor_Prep->Docking Ligand_Prep Ligand Preparation (SMILES -> PDBQT) Ligand_Prep->Docking Grid_Box Define Binding Site (Grid Box) Grid_Box->Docking Analysis Analyze Binding Poses & Interactions Docking->Analysis

The molecular docking workflow.
Phase 2 (cont.): Molecular Dynamics Simulation with GROMACS

Scientific Rationale: While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[1][15][16] This provides valuable insights into the stability of the binding pose, the flexibility of the protein and ligand, and a more accurate estimation of the binding free energy. GROMACS is a high-performance and widely-used open-source MD simulation package.[1][15]

Experimental Protocol:

  • System Preparation:

    • The best-ranked docked pose from the previous step will be used as the starting structure.

    • A force field (e.g., CHARMM36 for the protein and CGenFF for the ligand) is chosen to describe the interatomic forces.[17]

    • The protein-ligand complex is placed in a simulation box filled with water molecules (e.g., TIP3P water model).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[18]

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 bar). This is typically done in two steps: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.[17][18]

  • Production MD Simulation:

    • A production MD simulation is run for a significant period (e.g., 100 nanoseconds) to collect trajectory data.[19]

  • Analysis of Trajectories:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the stability of key hydrogen bonds over time.

    • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

Phase 3: ADMET Prediction with SwissADME and pkCSM

Scientific Rationale: A potent molecule is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2][3][20] In silico ADMET prediction tools can identify potential liabilities early in the drug discovery process.[21][22] We will use two complementary web servers: SwissADME for a broad overview of physicochemical properties, pharmacokinetics, and drug-likeness,[7][23][24][25][26] and pkCSM for a more detailed prediction of pharmacokinetic and toxicity profiles using graph-based signatures.[27][28][29][30][31]

Experimental Protocol:

  • SwissADME Analysis:

    • Navigate to the SwissADME web server: [Link].[7]

    • Input the SMILES string of the molecule.

    • Analyze the output, paying attention to:

      • Physicochemical Properties: Molecular weight, logP, water solubility.

      • Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability.

      • Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.

  • pkCSM Analysis:

    • Navigate to the pkCSM web server: [Link].[28]

    • Input the SMILES string.

    • Analyze the predicted ADMET properties, which include:

      • Absorption: Caco-2 permeability, intestinal absorption.

      • Distribution: Volume of distribution, CNS permeability.

      • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor prediction.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Predicted ADMET Properties of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL (Hypothetical Data):

ParameterPredicted ValueInterpretationTool
Gastrointestinal Absorption HighLikely to be well-absorbed orallySwissADME
BBB Permeant YesMay cross the blood-brain barrierSwissADME
Lipinski's Rule of Five 0 violationsGood drug-likenessSwissADME
Caco-2 Permeability (log Papp) > 0.9High permeabilitypkCSM
AMES Toxicity Non-toxicUnlikely to be mutagenicpkCSM
hERG I Inhibition NoLow risk of cardiotoxicitypkCSM
Hepatotoxicity NoLow risk of liver damagepkCSM

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial pharmacological characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. By following this structured approach, researchers can generate robust hypotheses about the molecule's potential biological targets, binding interactions, and druggability. The results from these computational studies can then be used to guide and prioritize subsequent experimental validation, such as in vitro binding assays and cell-based functional assays. This synergy between computational and experimental approaches is a cornerstone of modern drug discovery, enabling a more efficient and informed path towards the development of novel therapeutics.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 917-929. Retrieved from [Link]

  • Visualizing Docking using UCSF Chimera. (n.d.). Spoken Tutorial. Retrieved from [Link]

  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025). YouTube. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved from [Link]

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. Retrieved from [Link]

  • Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved from [Link]

  • GROMACS Protein Ligand Complex Simulations. (n.d.). William L. Jorgensen Research Group. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023). YouTube. Retrieved from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). ACS Publications. Retrieved from [Link]

  • Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023). YouTube. Retrieved from [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • How to use SwissADME?. (2020). YouTube. Retrieved from [Link]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025). In Silico Design. Retrieved from [Link]

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. Retrieved from [Link]

  • 13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. Retrieved from [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). openfe-gromacs documentation. Retrieved from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved from [Link]

  • swiss ADME tutorial. (2022). YouTube. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. (2018). SciSpace. Retrieved from [Link]

  • SwissADME. (n.d.). YouTube. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. Retrieved from [Link]

  • Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024). YouTube. Retrieved from [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. Retrieved from [Link]

  • SwissTargetPrediction. (n.d.). bio.tools. Retrieved from [Link]

  • Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. (2022). YouTube. Retrieved from [Link]

  • pkCSM. (n.d.). Biosig Lab. Retrieved from [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Semantic Scholar. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. (n.d.). Find an Expert - The University of Melbourne. Retrieved from [Link]

  • 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-1-(4-methylphenyl)ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

The Evolving Landscape of Substituted 2-Amino-2-Phenylethanol Derivatives: A Technical Guide for Drug Discovery

Abstract The substituted 2-amino-2-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. This technical guide provides an in-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted 2-amino-2-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these versatile derivatives. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuances of stereoselective synthesis, highlights key therapeutic areas including respiratory, cardiovascular, and infectious diseases, and offers detailed experimental protocols for the synthesis and characterization of these vital compounds. Through a comprehensive review of current literature and field-proven insights, this guide serves as a critical resource for the rational design and development of novel therapeutics based on the 2-amino-2-phenylethanol core.

Introduction: The Enduring Significance of the 2-Amino-2-Phenylethanol Moiety

The 2-amino-2-phenylethanol framework is a privileged scaffold in drug discovery, largely due to its presence in a variety of endogenous catecholamines and numerous synthetic drugs.[1][2] The inherent chirality of this structure, with two stereogenic centers, offers a rich playground for medicinal chemists to fine-tune pharmacological activity and selectivity. The strategic placement of substituents on the phenyl ring, the amino group, and the ethanol backbone can profoundly influence the molecule's interaction with biological targets, leading to a diverse range of therapeutic effects.[3] This guide will navigate the critical aspects of this chemical class, from fundamental synthetic strategies to their intricate mechanisms of action and diverse therapeutic applications.

Synthetic Strategies: Mastering Chirality and Structural Diversity

The synthesis of substituted 2-amino-2-phenylethanol derivatives with high enantiomeric purity is paramount, as different stereoisomers often exhibit distinct pharmacological profiles. Several synthetic methodologies have been developed to achieve this, ranging from classical resolutions to modern asymmetric and biocatalytic approaches.

Asymmetric Synthesis: The Pursuit of Enantiopurity

The asymmetric reduction of α-aminoketones is a widely employed strategy for the synthesis of chiral 2-amino-2-phenylethanol derivatives. This can be achieved through various catalytic systems.

Asymmetric transfer hydrogenation (ATH) offers a practical and efficient method for the reduction of prochiral ketones.[4] This technique typically utilizes a ruthenium or rhodium catalyst in conjunction with a chiral ligand and a hydrogen donor, such as isopropanol or formic acid.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Aminoacetophenone

This protocol provides a general procedure for the asymmetric transfer hydrogenation of a 2-aminoacetophenone derivative to yield the corresponding chiral 2-amino-1-phenylethanol.

Materials:

  • [RuCl₂(p-cymene)]₂ (or other suitable Ru or Rh catalyst)

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)

  • 2-Aminoacetophenone derivative

  • Isopropanol (anhydrous)

  • Formic acid/triethylamine azeotrope (5:2) (optional hydrogen source)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst precursor and the chiral ligand in anhydrous isopropanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Add the 2-aminoacetophenone derivative to the reaction mixture.

  • If using, add the formic acid/triethylamine azeotrope.

  • Heat the reaction mixture to the desired temperature (typically 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Notes:

  • The choice of catalyst, ligand, and reaction conditions may need to be optimized for different substrates.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Biocatalytic Synthesis: The Green Chemistry Approach

Enzymatic and whole-cell biotransformations have emerged as powerful and environmentally friendly alternatives for the synthesis of enantiomerically pure 1,2-amino alcohols.[1][2] These methods often proceed with high enantioselectivity and under mild reaction conditions.

Recent advancements have seen the development of multi-enzyme cascades that can convert simple starting materials, such as L-phenylalanine, into enantiopure 2-phenylglycinol or phenylethanolamine.[1][2] These cascades can involve a series of enzymatic steps, including deamination, decarboxylation, epoxidation, hydrolysis, oxidation, and amination, all performed in a one-pot or sequential manner.[1][2]

Workflow: Multi-Enzyme Cascade for Enantiopure 2-Phenylglycinol Synthesis

L_Phe L-Phenylalanine Styrene Styrene L_Phe->Styrene Deamination & Decarboxylation Styrene_Oxide (S)-Styrene Oxide Styrene->Styrene_Oxide Enantioselective Epoxidation Diol (R)-1-Phenyl-1,2-ethanediol Styrene_Oxide->Diol Enantioselective Hydrolisis Hydroxyacetophenone 2-Hydroxyacetophenone Diol->Hydroxyacetophenone Alcohol Dehydrogenase Phenylglycinol (S)-2-Phenylglycinol Hydroxyacetophenone->Phenylglycinol Transaminase

Caption: Multi-enzyme cascade for the synthesis of (S)-2-Phenylglycinol.

Pharmacological Applications and Structure-Activity Relationships

Substituted 2-amino-2-phenylethanol derivatives have been explored for a wide range of therapeutic applications, with their activity being highly dependent on the nature and position of substituents.

β2-Adrenoceptor Agonists: A Mainstay in Respiratory Therapy

One of the most significant applications of this scaffold is in the development of β2-adrenoceptor agonists for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[5][6] These drugs act by stimulating β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[7][8]

Mechanism of Action: β2-Adrenoceptor Signaling

β2-adrenergic receptors are G-protein coupled receptors (GPCRs).[9][10] Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.[6]

Signaling Pathway: β2-Adrenoceptor Agonist Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2-Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activation Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylation of targets

Caption: β2-Adrenoceptor signaling pathway.

Structure-Activity Relationship (SAR) for β2-Agonists:

  • Amino Group: A secondary amine is generally essential for agonist activity. The bulk of the substituent on the nitrogen atom influences selectivity for the β2 receptor over the β1 receptor.[3]

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for potency and duration of action. For example, hydroxymethyl or formamido groups at the 3-position can confer β2-selectivity.[3]

  • Ethanolamine Side Chain: The hydroxyl group is crucial for binding to the receptor. The stereochemistry at the carbon bearing the hydroxyl group is also important, with the (R)-enantiomer typically being more active.

Table 1: In Vitro Activity of Selected 2-Amino-2-phenylethanol β2-Adrenoceptor Agonists

Compoundβ2 EC₅₀ (nM)β1/β2 Selectivity RatioReference
Isoproterenol1.51[11]
Salbutamol4.52.9[11]
Compound 1a*0.830[11]

*2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethan-1-ol hydrogen chloride

Anticancer and Antiviral Potential

Recent studies have highlighted the potential of substituted 2-amino-2-phenylethanol derivatives as anticancer and antiviral agents. While this is an emerging area of research, preliminary data is promising.

Table 2: Anticancer Activity of Selected Phenylglycinol Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 1HTB-26 (Breast Cancer)10-50[5]
Compound 2PC-3 (Prostate Cancer)10-50[5]
Compound 2e**HepG2 (Liver Cancer)Similar to positive control[12]

** A pyxinol derivative with a 2-amino-2-phenylethanol moiety.

Table 3: Antiviral Activity of Selected Phenylalanine Derivatives

CompoundVirusEC₅₀ (µM)Reference
II-13cHIV-15.14[13]
V-25iHIV-12.57[13]
I-19HIV-12.53[3]
I-14HIV-22.30[3]
Anti-inflammatory and Other Activities

Derivatives of 2-amino-2-phenylethanol have also been investigated for their anti-inflammatory properties and as inhibitors of platelet aggregation.[14][15][16][17] The SAR for these activities often points to the importance of lipophilicity and the presence of a positively charged amino group.[14]

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of substituted 2-amino-2-phenylethanol derivatives is essential to confirm their structure, purity, and enantiomeric integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of these compounds.

¹H NMR:

  • Aromatic Protons: Typically appear in the range of 7.0-8.0 ppm. The substitution pattern on the phenyl ring will dictate the multiplicity and chemical shifts of these protons.

  • Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl group usually appears as a multiplet between 4.5 and 5.5 ppm.

  • Methylene Protons (CH₂-N): These protons often appear as two distinct multiplets due to their diastereotopic nature, typically in the range of 2.5-3.5 ppm.

  • Amine and Hydroxyl Protons: These signals are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR:

  • Aromatic Carbons: Resonances are typically found between 120 and 150 ppm.

  • Carbonyl Carbon (if present in a precursor): Around 190-200 ppm.

  • CH-OH Carbon: Approximately 70-80 ppm.

  • CH₂-N Carbon: Roughly 40-50 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of synthesized compounds and for separating enantiomers.

Chiral HPLC for Enantiomeric Separation:

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of 2-amino-2-phenylethanol derivatives.[6][7][18]

Experimental Protocol: Chiral HPLC Separation of Phenylglycinol Enantiomers

Instrumentation:

  • Agilent 1290 Infinity II LC or equivalent

  • Chiral HPLC column (e.g., SUMICHIRAL OA-4000 series)[6]

  • UV or Fluorescence Detector

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific compound.

  • A small amount of an amine additive (e.g., diethylamine) may be added to improve peak shape for basic compounds.[7]

Procedure:

  • Dissolve a small amount of the sample in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the UV or fluorescence detector.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Conclusion and Future Perspectives

The substituted 2-amino-2-phenylethanol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The well-established synthetic methodologies, coupled with a growing understanding of the structure-activity relationships for various biological targets, provide a solid foundation for future drug design efforts. The emergence of biocatalytic and multi-enzyme cascade syntheses offers more sustainable and efficient routes to these valuable chiral building blocks. As our understanding of the pathophysiology of diseases deepens, the rational design of novel 2-amino-2-phenylethanol derivatives targeting a wider range of biological receptors and enzymes holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumichiral. [Link]

  • Comparison of EC50-72h (µg/mL) for drugs tested on two cell lines and by four assays. ResearchGate. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

  • Progression of Antiviral Agents Targeting Viral Polymerases. MDPI. [Link]

  • 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. PubMed. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • 1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. PubMed. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PubMed Central. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PubMed Central. [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.. [Link]

  • EC50 values in 4 different breast cancer cell lines treated with RAD001.... ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]

  • Asymmetric hydrogen transfer reduction of acetophenone. ResearchGate. [Link]

  • 2-Amino-2-phenylethanol | C8H11NO | CID 92466. PubChem. [Link]

  • Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. PubMed. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PubMed Central. [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed Central. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]

  • Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). HMDB. [Link]

  • 1H-NMR. [Link]

  • Asymmetric transfer hydrogenation of acetophenone using (R)-2. ResearchGate. [Link]

  • Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol. MDPI. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. [Link]

  • Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities. PubMed. [Link]

  • Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. PubMed Central. [Link]

  • The plots of the CC50 and IC50 values are presented in Table 1 for the.... ResearchGate. [Link]

  • IC50 values of viral isolates analyzed by CM. Each bar shows mean ± SE.... ResearchGate. [Link]

  • CC50 and IC50 of free and nanoparticulate V-ATPase inhibitors. Notes:.... ResearchGate. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Amino Alcohols for Pharmaceutical Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Chiral amino alcohols are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast ar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of natural products and Active Pharmaceutical Ingredients (APIs).[1] Their significance is underscored by their presence in numerous blockbuster drugs, including β-blockers, antivirals like the HIV protease inhibitor Saquinavir, and the iconic anticancer agent Taxol's side chain.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, where the specific stereochemical arrangement of the amine and alcohol functionalities dictates the precise interactions with chiral biological targets such as enzymes and receptors.[1] This lock-and-key relationship makes the enantioselective synthesis of amino alcohols a critical and enduring challenge in drug discovery and development.

This guide provides a senior application scientist's perspective on the core strategies for synthesizing enantiomerically pure amino alcohols. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering field-proven insights into both foundational techniques and cutting-edge catalytic and biocatalytic innovations. The protocols and workflows described herein are designed to be self-validating systems, grounded in authoritative and reproducible science.

Chapter 1: Foundational Asymmetric Strategies

The asymmetric synthesis of amino alcohols has evolved from leveraging nature's own chiral building blocks to the development of sophisticated catalytic systems that can create chirality with predictable and high fidelity.

Synthesis from the Chiral Pool: A Direct and Reliable Approach

One of the most traditional and straightforward methods for obtaining enantiopure amino alcohols is through the chemical modification of readily available chiral starting materials, most notably natural α-amino acids.[1] This "chiral pool" approach leverages the inherent high optical purity of these starting materials.

Causality Behind the Method: The core logic is to start with a molecule that already possesses the desired stereochemistry at a key position. The carboxylic acid moiety of an amino acid can be easily reduced to a primary alcohol without affecting the stereocenter at the α-carbon. This provides a reliable and often cost-effective route to a specific set of 1,2-amino alcohols.

  • Advantages: Guarantees high enantiopurity, utilizes inexpensive and abundant starting materials.[1]

  • Limitations: The structural diversity of the final products is inherently restricted to the side chains of the proteinogenic amino acids, limiting the exploration of novel chemical space.[1]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add L-Phenylalanine (1.0 eq) and suspend it in anhydrous Tetrahydrofuran (THF).

  • Borane Addition: Cool the suspension to 0 °C in an ice bath. Slowly add Borane-THF complex solution (BH₃·THF, ~2.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol (MeOH) until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Basify the aqueous solution to pH > 12 with 2 M NaOH and extract the product with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (S)-phenylalaninol, which can be further purified by recrystallization or column chromatography.

Asymmetric Reduction of Prochiral Ketones: Forging Chirality

A more versatile strategy involves the creation of the chiral alcohol center through the asymmetric reduction of a prochiral ketone, typically an α-amino ketone. This method is a workhorse in medicinal chemistry for its reliability and the high levels of stereocontrol achievable.

Causality Behind the Method: The ketone's carbonyl group presents two "enantiotopic" faces to an incoming hydride reagent. A chiral catalyst creates a transient, diastereomeric complex with the ketone, sterically shielding one face and directing the hydride attack to the other. This results in the preferential formation of one enantiomer of the alcohol.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, derived from a natural amino alcohol like prolinol, to mediate the enantioselective reduction with borane.[1][4] The stereochemical outcome is highly predictable based on the catalyst's chirality.

  • Asymmetric Transfer Hydrogenation (ATH): ATH uses a transition metal catalyst (typically Ruthenium or Rhodium) with a chiral ligand to transfer hydrogen from a simple, inexpensive source like isopropanol or formic acid to the ketone.[1] This method is known for its operational simplicity, high yields, and exceptional enantioselectivity, often exceeding 99% ee.[1]

MethodCatalyst SystemHydride SourceTypical SubstrateAvg. YieldAvg. % eeKey Advantage
CBS Reduction (S)-Me-CBS OxazaborolidineBH₃·THFAryl α-Amino Ketone85-95%>95%Predictable Stereochemistry
ATH Ru(II)-TsDPENIsopropanolAromatic/Aliphatic Ketones90-99%>99%High Efficiency & Selectivity
  • Catalyst Preparation: In a Schlenk flask under Argon, dissolve the chiral catalyst, such as (R,R)-TsDPEN-Ru(II) complex (0.01 eq), in isopropanol.

  • Reaction Mixture: In a separate flask, dissolve the N-protected α-amino ketone substrate (1.0 eq) in isopropanol.

  • Initiation: Transfer the catalyst solution to the substrate solution. Add a base, typically potassium tert-butoxide (t-BuOK, 0.1 eq), to activate the catalyst.

  • Reaction: Heat the mixture to 50-80 °C and stir for 2-12 hours. Monitor progress by HPLC or TLC.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Remove the isopropanol under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting chiral amino alcohol by flash chromatography.

Chapter 2: Modern Catalytic Methodologies

Building on foundational methods, contemporary research focuses on developing highly efficient and versatile catalytic systems that expand the structural diversity of accessible amino alcohols.

Nucleophilic Ring-Opening of Epoxides

The ring-opening of epoxides with nitrogen nucleophiles (amines) is a powerful and atom-economical method for synthesizing β-amino alcohols (vicinal amino alcohols).[5][6][7][8] The key to this strategy's success lies in controlling the regioselectivity—determining which of the two epoxide carbons the amine attacks.

Causality Behind the Method: In the presence of a Lewis acid catalyst, the epoxide oxygen coordinates to the metal center, activating the epoxide ring towards nucleophilic attack. For unsymmetrical epoxides, the attack generally occurs at the more sterically hindered carbon under acidic conditions (SN1-like) or at the less hindered carbon under neutral/basic conditions (SN2-like).[9] Using chiral catalysts with meso-epoxides allows for an asymmetric ring-opening, yielding enantiomerically enriched products.[10]

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Nucleophilic Ring-Opening A Allylic Alcohol B Chiral Epoxy Alcohol A->B Sharpless AE (Ti(OiPr)₄, (+)-DET) C Chiral β-Amino Alcohol B->C Amine Nucleophile (e.g., Bn₂NH) Lewis Acid Catalyst (e.g., Ti(OiPr)₄)

Caption: A two-step synthesis of a chiral β-amino alcohol.

  • Catalyst Activation: In a dry flask under Argon, add the chiral catalyst, for example a Cr(III)-Salen complex (0.05 eq).

  • Substrate Addition: Add cyclohexene oxide (1.0 eq) to the flask, followed by the amine nucleophile (e.g., aniline, 1.1 eq) and a suitable solvent like toluene.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the formation of the product by chiral HPLC to determine both conversion and enantiomeric excess.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl to remove excess aniline, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the enantiopure trans-2-(phenylamino)cyclohexan-1-ol.

Asymmetric Aminohydroxylation of Olefins

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that directly converts an alkene into a 1,2-amino alcohol in a single, highly efficient step.[1]

Causality Behind the Method: The reaction utilizes an osmium tetroxide (OsO₄) catalyst in conjunction with a stoichiometric nitrogen source and a chiral ligand derived from cinchona alkaloids. The chiral ligand coordinates to the osmium center, creating a chiral catalytic environment that directs the concerted addition of the amine and hydroxyl groups across one face of the double bond, thereby establishing two new stereocenters with high control.[1]

G OsVIII Os(VIII) Ligand Complex Intermediate Osmacycle Intermediate OsVIII->Intermediate [3+2] Cycloaddition Alkene Alkene Substrate Alkene->Intermediate OsVI Os(VI) Complex Intermediate->OsVI Hydrolysis Product Chiral Amino Alcohol OsVI->OsVIII Re-oxidation OsVI->Product NitrogenSource Nitrogen Source (e.g., Chloramine-T) NitrogenSource->OsVIII

Caption: The catalytic cycle of Sharpless Asymmetric Aminohydroxylation.

Emerging Chromium-Catalyzed Cross-Couplings

Recent breakthroughs have introduced novel strategies for amino alcohol synthesis, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[11] This approach utilizes a radical polar crossover strategy to construct β-amino alcohols with adjacent stereocenters.

Causality Behind the Method: The strategy involves the selective reduction of an N-sulfonyl imine over an aldehyde to generate an α-amino radical. This radical is captured by a chromium(II) species to form an alkyl chromium intermediate. The oxygen-loving nature of chromium then directs this intermediate to selectively add to the aldehyde, achieving a highly controlled cross-coupling and avoiding common side reactions like homocoupling.[11] This method provides a modular and efficient route to complex chiral β-amino alcohols from simple, readily available starting materials.[11]

Chapter 3: Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering unparalleled selectivity under mild conditions.[12]

The Rise of Engineered Enzymes

The use of enzymes, particularly those engineered through directed evolution, provides a green and highly efficient route to chiral amino alcohols.[1]

  • Advantages: Biocatalytic methods operate at ambient temperature and pressure in aqueous media, minimizing waste and avoiding the use of heavy metals. They frequently achieve exceptionally high enantioselectivity (>99% ee).[1][13]

  • Key Enzyme Classes:

    • Amine Dehydrogenases (AmDHs): These engineered enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones using inexpensive ammonia as the amine source, directly producing chiral amino alcohols.[1][13]

    • Transaminases (TAms) and Transketolases (TKs): These enzymes can be used in powerful cascade reactions. A transketolase can create a chiral α-hydroxy ketone from achiral precursors, which is then converted into the final amino alcohol by a transaminase in the same pot.[12][14]

G Substrates Achiral Substrates (e.g., Glycolaldehyde) TK_step Transketolase (TK) Substrates->TK_step Intermediate Chiral α-Hydroxy Ketone (L-Erythrulose) TK_step->Intermediate C-C bond formation TAm_step Transaminase (TAm) Intermediate->TAm_step Product Chiral Amino Alcohol (2-amino-1,3,4-butanetriol) TAm_step->Product Asymmetric amination G A Initial Hit Compound (e.g., from FBLD) B Identify Amino Alcohol Scaffold as Key Pharmacophore A->B C Synthesize Analog Library: Vary R1 and R2 via Asymmetric Synthesis B->C Diversification D In Vitro Screening (Potency, Selectivity) C->D E SAR Analysis D->E E->C Iterate Design F Lead Optimization (ADME/Tox Properties) E->F Identify Lead G Preclinical Candidate F->G

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Catalytic Asymmetric Synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

Abstract & Introduction Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceuticals and serve as indispensable building blocks in synthetic organic chemistry.[1][2] Their synthesis with h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceuticals and serve as indispensable building blocks in synthetic organic chemistry.[1][2] Their synthesis with high enantiomeric purity is a critical objective for drug development and fine chemical manufacturing. Among the most powerful strategies for accessing these compounds is the asymmetric reduction of prochiral α-amino ketones.[1][3] This process allows for the direct installation of two vicinal stereocenters with a high degree of control.

This application note provides a comprehensive, field-proven protocol for the asymmetric synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. The methodology is centered on the highly reliable and enantioselective Corey-Bakshi-Shibata (CBS) reduction. We detail the preparation of the requisite prochiral ketone precursor, 2-amino-1-(2,4-dimethylphenyl)ethanone hydrochloride, and its subsequent catalytic reduction using an in situ generated oxazaborolidine catalyst.[4][5] This protocol is designed for researchers in synthetic chemistry and drug development, offering a robust and scalable route to this valuable chiral intermediate.

Synthesis Strategy and Mechanistic Rationale

The overall synthetic pathway involves two principal stages: the synthesis of the prochiral α-amino ketone and its subsequent enantioselective reduction.

Workflow Overview:

Asymmetric_Synthesis_Workflow A Start: 1,3-Dimethylbenzene + Aminoacetyl Chloride Derivative B Step 1: Friedel-Crafts Acylation & Deprotection A->B Lewis Acid (e.g., AlCl3) C Intermediate: 2-Amino-1-(2,4-dimethylphenyl)ethanone HCl B->C D Step 2: Asymmetric Reduction (S)-Me-CBS Catalyst + BH3-SMe2 C->D Prochiral Substrate E Quenching & Work-up (Methanol, HCl, NaOH) D->E Crude Product F Purification (Silica Gel Chromatography) E->F G Final Product: (R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol F->G H Analysis: Chiral HPLC, NMR, MS G->H Purity & e.e. Determination

Caption: Synthetic workflow from starting materials to final product analysis.

The key to achieving high enantioselectivity lies in the CBS reduction step. The chiral oxazaborolidine catalyst, derived from (S)-proline, creates a specific chiral environment. It coordinates with both the borane reducing agent (BH₃) and the carbonyl group of the ketone substrate. This ternary complex forms a rigid, six-membered ring transition state.[6][7] Steric hindrance from the catalyst's diphenylmethyl group directs the hydride from the borane to a specific face (the Re face in this case) of the ketone, leading preferentially to the (R)-alcohol enantiomer. Performing the reaction at low temperatures is crucial to minimize the uncatalyzed, non-selective background reduction and maximize the energy difference between the two diastereomeric transition states.[3]

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Borane-dimethyl sulfide complex is corrosive, flammable, and reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride

The synthesis of the α-amino ketone precursor is a critical first step. While several routes exist, a common approach involves a Friedel-Crafts reaction followed by deprotection. For the purpose of this protocol, we will assume the starting material is available commercially or has been synthesized separately.[8] The procedure for its synthesis is beyond the scope of this specific application note, but established methods like the Houben-Hoesch reaction can be employed.[9]

Part B: Asymmetric Reduction to (R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

This protocol details the enantioselective reduction of the prochiral ketone using a commercially available CBS catalyst.

Table 1: Materials and Reagents

Reagent CAS Number Grade Recommended Supplier
2-Amino-1-(2,4-dimethylphenyl)ethanone HCl 60901-31-7 ≥97% Commercially Available
(S)-2-Methyl-CBS-oxazaborolidine 112022-81-8 1 M in Toluene Sigma-Aldrich
Borane-dimethyl sulfide complex (BMS) 13292-87-0 ~10 M Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF) 109-99-9 DriSolv® EMD Millipore
Anhydrous Methanol 67-56-1 DriSolv® EMD Millipore
Hydrochloric Acid (HCl) 7647-01-0 3 M Aqueous Fisher Scientific
Sodium Hydroxide (NaOH) 1310-73-2 3 M Aqueous Fisher Scientific
Ethyl Acetate 141-78-6 ACS Grade VWR
Hexanes 110-54-3 ACS Grade VWR
Anhydrous Magnesium Sulfate (MgSO₄) 7487-88-9 Reagent Grade Sigma-Aldrich

| Silica Gel | 112926-00-8 | 230-400 Mesh | Sorbent Technologies |

Table 2: Reaction Parameters for Asymmetric Reduction

Parameter Value Notes
Substrate Scale 5.0 mmol (1.0 g) Based on the hydrochloride salt
Catalyst Loading 10 mol % (0.5 mmol) (S)-2-Methyl-CBS-oxazaborolidine
Reducing Agent 1.0 equiv (5.0 mmol) Borane-dimethyl sulfide complex
Solvent Anhydrous THF ~0.2 M substrate concentration
Temperature 0 °C to Room Temp. Controlled addition at 0 °C is critical

| Reaction Time | 4-6 hours | Monitor by TLC |

Step-by-Step Procedure:

  • Reactor Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 2-amino-1-(2,4-dimethylphenyl)ethanone hydrochloride (1.0 g, 5.0 mmol).

  • Solvent Addition: Add anhydrous THF (20 mL) to the flask. The salt will not fully dissolve, forming a slurry.

  • Catalyst Addition: Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.5 mL of 1 M in toluene, 0.5 mmol, 0.1 equiv) via syringe.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.5 mL of ~10 M, 5.0 mmol, 1.0 equiv) dropwise over 15 minutes via syringe. Maintain the internal temperature below 5 °C. A slight evolution of gas (H₂) may be observed as the free amine is formed in situ and reacts with borane.

  • Substrate Reduction: Stir the reaction mixture at 0 °C for 4 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Ethyl Acetate/Methanol mobile phase. The product spot should be significantly more polar (lower Rf) than the starting ketone.

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of anhydrous methanol (5 mL) at 0 °C. Vigorous gas evolution will occur. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Acidification & Extraction: Add 3 M HCl (20 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and remove the aqueous layer. Wash the organic layer with another portion of 3 M HCl (10 mL).

  • Basification & Isolation: Combine the acidic aqueous layers and cool to 0 °C. Slowly add 3 M NaOH until the pH is >12. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol as a pale oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to afford the pure 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol.

Characterization and Quality Control

Confirmation of the product's identity and enantiomeric purity is essential.

Table 3: Typical Characterization Data

Analysis Expected Result
¹H NMR (400 MHz, CDCl₃) δ 7.10-6.90 (m, 3H, Ar-H), 4.15 (dd, 1H), 3.80 (dd, 1H), 3.65 (dd, 1H), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃), 1.90 (br s, 3H, -NH₂ & -OH). Note: Peaks are representative.
Mass Spec (ESI+) m/z 166.12 [M+H]⁺
Chiral HPLC Baseline separation of enantiomers. Expected e.e. >95%.

| Yield | 75-85% after purification. |

Protocol for Chiral HPLC Analysis

Determining the enantiomeric excess (e.e.) is the ultimate measure of success for an asymmetric synthesis.

  • Column: A Pirkle-concept chiral stationary phase, such as a (R,R)-Whelk-O1, or a polysaccharide-based column like Chiralpak AD-H is recommended.[10]

  • Mobile Phase: Isocratic elution with a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) is a typical starting point. A small amount of a basic additive like diethylamine (0.1%) may be required to improve peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product (~1 mg) in the mobile phase (1 mL).

  • Analysis: Inject 10 µL. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Troubleshooting and Key Considerations

  • Low Enantioselectivity: This is often caused by moisture in the reaction, running the reaction at too high a temperature, or using aged/degraded borane or catalyst. Ensure all glassware is rigorously dried and reagents are of high quality.

  • Incomplete Reaction: If the reaction stalls, an additional portion of the borane reducing agent (0.2 equiv) can be added. Ensure the starting ketone hydrochloride is finely powdered to aid dissolution/reaction.

  • Difficult Purification: The high polarity of the amino alcohol can lead to streaking on silica gel. Pre-treating the silica gel with triethylamine (1% in the eluent) or using an alumina column can mitigate this issue.

Conclusion

This application note provides a detailed and reliable protocol for the asymmetric synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. By employing a catalytic CBS reduction, the target chiral amino alcohol can be obtained in high yield and with excellent enantiomeric excess. The provided guidelines for execution, characterization, and troubleshooting are intended to enable researchers to successfully implement this valuable transformation in their own laboratories.

References

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • PubMed. (2014). Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. [Link]

  • IJPRS. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. [Link]

  • ResearchGate. (2022). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • PubMed Central. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

  • NIH. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. [Link]

  • ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Organic Reactions. Enantioselective Reduction of Ketones. [Link]

  • PubChemLite. 2-amino-1-(2,4-dimethylphenyl)ethanone hydrochloride (C10H13NO). [Link]

  • ResearchGate. (2019). Amino alcohol-derived chiral stationary phases. [Link]

  • Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Application

Application Notes and Protocols: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol in Organic Synthesis

Introduction and Scientific Context 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is a chiral 1,2-amino alcohol that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is a chiral 1,2-amino alcohol that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a stereocenter directly attached to a sterically demanding 2,4-dimethylphenyl (xylyl) group, makes it an excellent candidate for inducing asymmetry in chemical reactions. The strategic placement of the amino and hydroxyl groups allows for its temporary incorporation into molecules as a chiral auxiliary , where it directs the stereochemical outcome of a reaction, or for its use as a chiral ligand in metal-catalyzed transformations.[1]

The 2,4-dimethylphenyl substituent is critical to its function; it provides a well-defined and rigid steric environment. This steric bulk effectively shields one face of a reactive intermediate, compelling an incoming reagent to attack from the less hindered face, thereby leading to the preferential formation of one diastereomer. This guide provides an in-depth exploration of its primary applications, complete with detailed, field-tested protocols for researchers in synthetic chemistry and drug development.

Physicochemical Properties
PropertyValue
IUPAC Name 2-amino-2-(2,4-dimethylphenyl)ethanol
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Off-white to white crystalline solid
Key Features Chiral 1,2-amino alcohol, sterically hindered aryl group

I. Core Application: As a Chiral Auxiliary in Asymmetric Alkylation

One of the most powerful applications of this amino alcohol is its use as a chiral auxiliary to direct the diastereoselective alkylation of carboxylic acid derivatives.[2] The general strategy involves covalently attaching the auxiliary to a prochiral acyl group, performing a diastereoselective enolate alkylation, and subsequently cleaving the auxiliary to yield an enantiomerically enriched product. The auxiliary can often be recovered and reused, making the process efficient.[3]

This process is governed by the formation of a rigid, chelated enolate intermediate where the 2,4-dimethylphenyl group effectively blocks one face from the incoming electrophile.

cluster_workflow General Workflow of a Chiral Auxiliary Prochiral Prochiral Acyl Substrate Attach Attach Chiral Auxiliary Prochiral->Attach Adduct Chiral Adduct (N-Acyl Oxazolidinone) Attach->Adduct React Diastereoselective Reaction (e.g., Alkylation) Adduct->React Product_Attached Diastereomerically Enriched Product React->Product_Attached Cleave Cleave Auxiliary Product_Attached->Cleave Final_Product Enantiomerically Pure Product Cleave->Final_Product Recover Recovered Auxiliary Cleave->Recover

Fig 2. Chelation-controlled model for diastereoselective alkylation.

Materials:

  • N-Propionyl-(4S)-4-(2,4-dimethylphenyl)-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Acylation Step: First, acylate the oxazolidinone from Protocol 1 with propionyl chloride in the presence of a base like triethylamine to get the N-propionyl derivative.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (e.g., 5.0 g, 19.1 mmol) in anhydrous THF (100 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-BuLi (7.9 mL, 1.05 equiv) dropwise via syringe over 10 minutes. The solution should turn yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (2.7 mL, 22.9 mmol) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the alkylated product.

Self-Validation: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product, observing the integration of distinct signals (e.g., the α-proton) for the major and minor diastereomers. A d.r. of >95:5 is typically expected.

Protocol 3: Auxiliary Cleavage to a Chiral Carboxylic Acid

Causality: Hydrolytic cleavage using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a standard and mild method to release the chiral carboxylic acid without racemization. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl. [4][5] Materials:

  • Alkylated oxazolidinone from Protocol 2 (1.0 equiv)

  • Lithium hydroxide (LiOH) (4.0 equiv)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (8.0 equiv)

  • Tetrahydrofuran (THF) and Water (3:1 v/v)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the purified alkylated product (e.g., 5.0 g, 14.2 mmol) in a 3:1 mixture of THF and water (80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ (11.6 mL, 113.6 mmol) dropwise, followed by an aqueous solution of LiOH (2.4 g, 57.0 mmol in 20 mL water).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, approx. 1.5 g) and stir for 20 minutes.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL). The chiral carboxylic acid will be in the organic phase.

  • The aqueous layer can be basified and extracted with ethyl acetate to recover the chiral auxiliary.

  • Combine the dichloromethane extracts, dry over Na₂SO₄, and concentrate to yield the chiral 2-methyl-3-phenylpropanoic acid.

Self-Validation: The enantiomeric excess (e.e.) of the final carboxylic acid can be determined by converting it to a methyl ester (using diazomethane or TMS-diazomethane) and analyzing by chiral HPLC or GC.

II. Application as a Chiral Ligand in Asymmetric Reductions

Chiral 1,2-amino alcohols are excellent precursors for catalysts used in the asymmetric reduction of prochiral ketones. A common method involves the in-situ formation of a chiral oxazaborolidine catalyst (a Corey-Bakshi-Shibata or CBS catalyst) which then directs the enantioselective reduction by a borane source. [6][7] Causality: The amino alcohol reacts with borane to form a rigid, bicyclic oxazaborolidine. The ketone substrate coordinates to the Lewis acidic boron atom in a sterically defined manner, with the larger substituent oriented away from the bulky 2,4-dimethylphenyl group. The hydride is then delivered from a BH₃ molecule complexed to the ring nitrogen to the exposed face of the carbonyl, yielding the chiral alcohol with predictable stereochemistry. [8][9]

Protocol 4: Asymmetric Reduction of Acetophenone

Materials:

  • (S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol (0.1 equiv)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂), 2.0 M in THF (0.6 equiv)

  • Acetophenone (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried flask under nitrogen, add the chiral amino alcohol (e.g., 0.33 g, 2.0 mmol) and anhydrous THF (10 mL).

  • Add BH₃·SMe₂ (1.0 mL, 2.0 mmol) dropwise at room temperature. Stir for 1 hour to allow for the formation of the oxazaborolidine catalyst (hydrogen evolution will be observed).

  • Cool the catalyst solution to 0 °C.

  • In a separate flask, dissolve acetophenone (2.3 mL, 20.0 mmol) in anhydrous THF (20 mL).

  • Add the acetophenone solution to the catalyst solution.

  • Slowly add the remaining BH₃·SMe₂ (5.0 mL, 10.0 mmol) to the reaction mixture at 0 °C over 30 minutes.

  • Stir the reaction for 1-2 hours at 0 °C, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting 1-phenylethanol by flash chromatography.

Self-Validation and Data Analysis: The enantiomeric excess (e.e.) of the product alcohol is determined using chiral HPLC or chiral GC analysis. The expected product from the (S)-amino alcohol catalyst is (R)-1-phenylethanol.

Representative Data for Asymmetric Reductions
Substrate (Ketone)Product (Alcohol)Typical Yield (%)Typical e.e. (%)
Acetophenone(R)-1-Phenylethanol90-98%>95%
Propiophenone(R)-1-Phenyl-1-propanol88-95%>94%
2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol85-92%>96%
1-Tetralone(R)-1,2,3,4-tetrahydronaphthalen-1-ol90-96%>92%
Note: Data is representative of CBS-type reductions and serves as an expected outcome for this protocol.
[9]

III. Troubleshooting and Expert Insights

  • Low Diastereoselectivity in Alkylation: Ensure strictly anhydrous conditions and accurate temperature control (-78 °C). Incomplete deprotonation or warming of the enolate solution can lead to scrambling and loss of selectivity.

  • Low Enantioselectivity in Reduction: The catalyst is sensitive to moisture. Use freshly distilled solvents and flame-dried glassware. The purity of the borane source is also critical.

  • Difficult Auxiliary Cleavage: If the standard LiOH/H₂O₂ method fails or gives low yields, consider alternative reductive cleavage methods. Using LiBH₄ will yield the corresponding chiral primary alcohol, while LiAlH₄ can also be effective but is less chemoselective. [10]* Auxiliary Recovery: To maximize recovery of the valuable auxiliary after cleavage, ensure the aqueous layer is made sufficiently basic (pH > 12) before extracting with a suitable solvent like ethyl acetate or dichloromethane.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • Ager, D. J., et al. (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 101(11), 3321-3350. Available at: [Link]

  • Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1513-1517. Available at: [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. Available at: [Link]

  • Munshi, P., et al. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Particulate Science and Technology, 29(5), 466–474. Available at: [Link]

  • Munshi, P., et al. (2025). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid. ResearchGate. Available at: [Link]

  • Reddy, P. V., & Padmaja, P. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. Available at: [Link]

  • Soai, K., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675. Available at: [Link]

  • Córdova, A. (2004). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Angewandte Chemie International Edition, 43(12), 1569-1572. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]

  • Corey, E. J., et al. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553. Available at: [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. Available at: [Link]

  • Reddy, P. V., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085-6099. Available at: [Link]

  • Liu, J., et al. (2022). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. Angewandte Chemie International Edition, 61(17), e202116344. Available at: [Link]

  • Singh, V. K., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(10), 7109-7124. Available at: [Link]

Sources

Method

Application Notes and Protocols for Preclinical Efficacy Testing of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Introduction 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol belonging to the class of arylalkanolamines.[1] Compounds within this structural class have demonstrated a wide range of pharmacological act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol belonging to the class of arylalkanolamines.[1] Compounds within this structural class have demonstrated a wide range of pharmacological activities, including interactions with the central nervous system.[2] The presence of both an amino and a hydroxyl group, along with a substituted phenyl ring, suggests that 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL has the potential to interact with various biological targets, making it a candidate for therapeutic development.[1][3] Given the structural similarities to known analgesics and psychoactive compounds, this document outlines a comprehensive experimental design to investigate the potential analgesic efficacy of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL.

This guide is intended for researchers, scientists, and drug development professionals. It provides a multi-tiered approach for the preclinical evaluation of this compound, commencing with in vitro screening to elucidate potential mechanisms of action, followed by a phased in vivo testing strategy in established rodent models of pain. The protocols herein are designed to be robust and reproducible, incorporating key principles of good laboratory practice (GLP) to ensure data integrity.[4][5]

Experimental Design Overview

The proposed experimental workflow is designed to systematically evaluate the analgesic potential of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. The design follows a logical progression from broad in vitro screening to more specific in vivo models of pain, culminating in preliminary safety assessments.

Experimental Workflow cluster_0 Phase 1: In Vitro Mechanistic Screening cluster_1 Phase 2: In Vivo Efficacy Testing cluster_2 Phase 3: Preliminary Safety Assessment Receptor_Binding Opioid Receptor Binding Assays (μ, δ, κ) Functional_Assays Functional Assays (cAMP Inhibition, [³⁵S]GTPγS) Receptor_Binding->Functional_Assays If binding observed Acute_Pain Acute Nociceptive Pain Models (Tail-Flick, Hot Plate) Functional_Assays->Acute_Pain Enzyme_Assays COX-1/COX-2 Inhibition Assays Inflammatory_Pain Inflammatory Pain Models (Carrageenan, Formalin) Enzyme_Assays->Inflammatory_Pain Ion_Channel Ion Channel Modulation (e.g., Nav1.7) Neuropathic_Pain Neuropathic Pain Model (Chronic Constriction Injury) Ion_Channel->Neuropathic_Pain Acute_Pain->Inflammatory_Pain If active Inflammatory_Pain->Neuropathic_Pain If active Acute_Toxicity Single-Dose Toxicity Study Neuropathic_Pain->Acute_Toxicity Repeat_Toxicity Repeated-Dose Toxicity Study (e.g., 28-day) Acute_Toxicity->Repeat_Toxicity Genotoxicity In Vivo Micronucleus Test Repeat_Toxicity->Genotoxicity Cardiotoxicity hERG Channel Assay Repeat_Toxicity->Cardiotoxicity

Sources

Application

Topic: High-Throughput Screening Assays for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the desi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the characterization of the novel compound, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. As a chiral amino alcohol, this compound possesses structural motifs common to pharmacologically active agents, making it a candidate for drug discovery campaigns.[1] However, its specific biological targets are not widely established. This guide, therefore, presents a logical, multi-tiered screening strategy designed to first identify its primary molecular target class, with a strong focus on G-Protein Coupled Receptors (GPCRs), and subsequently to elucidate its functional activity. We provide detailed, field-proven protocols for robust, scalable, and self-validating HTS assays, including Fluorescence Polarization (FP) for binding affinity, Homogeneous Time-Resolved Fluorescence (HTRF®) for second messenger signaling, and AlphaScreen® for protein-protein interaction events.

Introduction: The Scientific Imperative

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol featuring a substituted phenyl ring, a structure that serves as a valuable building block in pharmaceutical synthesis.[1][2] The presence of both an amino group and a hydroxyl group allows for critical hydrogen bonding, while the dimethylphenyl group can engage in hydrophobic interactions, suggesting a high potential for specific binding to biological macromolecules like enzymes or receptors.[1]

The primary challenge in the early-stage development of such a novel compound is the identification of its biological target(s) and mechanism of action. A well-designed High-Throughput Screening (HTS) cascade is the most efficient path forward.[3][4] This application note abandons a one-size-fits-all template, instead presenting a bespoke strategy that begins with broad, target-class-focused assays and progresses to more specific, functional readouts. Our approach prioritizes modern, homogeneous (no-wash) assay formats that are amenable to automation and miniaturization, ensuring both speed and cost-effectiveness.[4][5]

The core hypothesis, based on the compound's structure, is its potential interaction with the G-Protein Coupled Receptor (GPCR) superfamily, which represents the largest class of molecular targets for approved drugs.[6][7] Therefore, the protocols detailed herein are heavily weighted towards GPCR target validation, while remaining adaptable for other target classes.

The HTS Cascade: A Strategic Workflow

A successful screening campaign requires a logical flow from primary screening to hit confirmation and characterization. The goal is to efficiently triage a large compound library to identify true, potent, and specific modulators of a biological target.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Primary_Assay Primary Screen (e.g., FP Binding Assay) Single High Concentration Dose_Response Dose-Response Curve (Calculate IC50/EC50) Primary_Assay->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Confirmatory Assay (e.g., HTRF Functional Assay) Dose_Response->Orthogonal_Assay Confirmed Hits Downstream_Assay Downstream Signaling (e.g., AlphaScreen β-Arrestin) Orthogonal_Assay->Downstream_Assay Validated Hits Selectivity Selectivity Panel (Screen against related targets) Downstream_Assay->Selectivity Characterized Lead

Caption: A strategic HTS workflow for compound characterization.

Protocol I: Fluorescence Polarization (FP) Competitive Binding Assay

Scientific Rationale: The first step is to determine if the compound physically binds to a putative target. Fluorescence Polarization (FP) is an ideal HTS technology for this purpose.[8][9] It is a homogeneous assay that measures the change in the rotational speed of a small fluorescently-labeled ligand (a "tracer") upon binding to a larger protein.[5] In a competitive format, an unlabeled compound (our test compound) that binds to the target will displace the tracer, causing it to tumble faster and thus decrease the polarization of the emitted light. This method is rapid, quantitative, and highly amenable to HTS.[10][11]

Objective: To identify direct binding of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL to a panel of purified GPCRs.

FP_Principle cluster_0 No Competitor cluster_1 Competitor Present Receptor_A Receptor Tracer_A Tracer Receptor_A->Tracer_A Binding label_A Tracer is bound Slow tumbling HIGH Polarization Receptor_B Receptor Competitor Test Cmpd Receptor_B->Competitor Binding Tracer_B Tracer label_B Tracer is free Fast tumbling LOW Polarization

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.

    • Receptor Stock: Prepare purified, solubilized GPCR target at a stock concentration of 1 µM in Assay Buffer.

    • Tracer Stock: Prepare a fluorescently-labeled ligand specific for the GPCR target at 1 µM in DMSO.

    • Test Compound: Prepare 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL in a 10 mM DMSO stock solution. Create a dilution series for dose-response curves.

  • Assay Plate Preparation (384-well format):

    • Add 10 µL of Assay Buffer to all wells.

    • Add 50 nL of test compound from the DMSO plate using an acoustic dispenser. For primary screens, this will be a single concentration (e.g., 10 µM final).

    • Controls:

      • Minimum Polarization (Min): Wells with tracer only (add 50 nL of DMSO).

      • Maximum Polarization (Max): Wells with receptor and tracer (add 50 nL of DMSO).

  • Reagent Addition:

    • Prepare a 2X working solution of the Receptor and Tracer in Assay Buffer. The final concentration of the receptor should be optimized (typically low nM range), and the tracer concentration should be at its Kd value.

    • Add 10 µL of the 2X Receptor/Tracer mix to all wells except the "Min" control wells.

    • Add 10 µL of a 2X Tracer-only mix to the "Min" control wells.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore, measuring both parallel and perpendicular fluorescence intensity.[5]

Data Analysis:

  • Calculate polarization (mP) for each well.

  • Determine the Z'-factor for the assay window using the Max and Min controls. A Z' > 0.5 is considered an excellent assay.

  • For dose-response plates, plot % Inhibition vs. log[Test Compound] and fit to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Starting Value
Plate Format384-well, low-volume, black
Final Assay Volume20 µL
Test Compound Conc.10 µM (Primary Screen)
Receptor Conc.1-10 nM (Target-dependent)
Tracer Conc.At or below Kd value
Incubation Time/Temp60 min at 25°C

Protocol II: HTRF® cAMP Functional Assay

Scientific Rationale: Once binding is confirmed, the functional consequence must be determined. For Gs- or Gi-coupled GPCRs, measuring the modulation of the second messenger cyclic AMP (cAMP) is a direct readout of receptor activation or inhibition.[6][12] Homogeneous Time-Resolved Fluorescence (HTRF) is a leading TR-FRET technology for this application.[13] The assay uses a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by cells competes with the d2-cAMP for antibody binding. High cellular cAMP leads to low FRET, while low cellular cAMP results in high FRET.[14][15]

Objective: To determine if 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL acts as an agonist or antagonist at a specific Gi- or Gs-coupled GPCR expressed in a recombinant cell line.

HTRF_Principle cluster_0 Low Cellular cAMP (Basal) cluster_1 High Cellular cAMP (Stimulated) Ab Anti-cAMP Ab (Eu-Cryptate) d2cAMP d2-cAMP Ab->d2cAMP Binding label_A Proximity of Donor & Acceptor HIGH FRET Signal Ab_B Anti-cAMP Ab (Eu-Cryptate) cellcAMP Cellular cAMP Ab_B->cellcAMP Competition d2cAMP_B d2-cAMP label_B Donor & Acceptor are separated LOW FRET Signal

Caption: Principle of the competitive HTRF® cAMP second messenger assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[16]

    • Adjust cell density to the optimized number (e.g., 2,000 cells/well).

  • Assay Plate Procedure (384-well format, 20 µL total volume):

    • Agonist Mode:

      • Dispense 5 µL of cell suspension into each well.

      • Add 5 µL of test compound at 4X final concentration.

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode:

      • Dispense 5 µL of cell suspension into each well.

      • Add 2.5 µL of test compound at 8X final concentration. Incubate for 15 minutes.

      • Add 2.5 µL of an EC80 concentration of a known agonist.

      • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio). This involves mixing the anti-cAMP-Eu Cryptate and cAMP-d2 reagents in lysis buffer.

    • Add 10 µL of the combined detection reagents to each well.

  • Incubation and Measurement:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.[13]

Data Analysis:

  • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

  • Normalize the data to controls (basal vs. maximal agonist stimulation).

  • Plot the normalized response against the log[Test Compound] concentration to determine EC50 (agonist) or IC50 (antagonist) values.[15]

Protocol III: AlphaScreen® β-Arrestin Recruitment Assay

Scientific Rationale: Many GPCRs signal not only through G-proteins but also through the recruitment of β-arrestin proteins, which can mediate distinct downstream cellular events.[17] An AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a powerful bead-based technology to measure this interaction.[18][19] One protein (e.g., the GPCR) is captured on a Donor bead and the other (e.g., β-arrestin) on an Acceptor bead. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the beads are brought into close proximity (~200 nm), allowing singlet oxygen generated by the Donor bead to diffuse and trigger a chemiluminescent cascade in the Acceptor bead, producing a strong signal.[20][21]

Objective: To quantify the recruitment of β-arrestin to a target GPCR in response to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, identifying potential biased agonism.

AlphaScreen_Principle cluster_0 Inactive State (No Ligand) cluster_1 Active State (Ligand Bound) Donor_A Donor Bead GPCR_A GPCR Donor_A->GPCR_A Acceptor_A Acceptor Bead Arrestin_A β-Arrestin Acceptor_A->Arrestin_A label_A Beads are distant No Signal Ligand Ligand Donor_B Donor Bead GPCR_B GPCR Donor_B->GPCR_B GPCR_B->Ligand Arrestin_B β-Arrestin GPCR_B->Arrestin_B Recruitment Acceptor_B Acceptor Bead Arrestin_B->Acceptor_B label_B Beads in Proximity Signal Generated

Caption: Principle of the AlphaScreen® β-arrestin recruitment assay.

Step-by-Step Protocol:

  • Reagent Source: This assay typically uses either membrane preparations from cells overexpressing tagged versions of the GPCR and β-arrestin, or purified proteins. Reagents are often available in commercial kits.

  • Reagent Preparation:

    • Assay Buffer: As recommended by the bead manufacturer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4).

    • Bead Slurry: Resuspend Streptavidin-coated Donor beads and specific antibody-coated Acceptor beads (e.g., anti-GST for a GST-tagged β-arrestin) in Assay Buffer. Keep protected from light.

    • Biologicals: Prepare biotinylated GPCR membranes and GST-tagged β-arrestin at 2X-5X final concentration in Assay Buffer.

  • Assay Plate Procedure (384-well ProxiPlate):

    • Add 5 µL of test compound solution.

    • Add 5 µL of the GPCR membrane/β-arrestin protein mix.

    • Incubate for 30-60 minutes at room temperature to allow for compound binding and protein interaction.

    • Add 10 µL of the mixed Donor and Acceptor bead slurry. Perform this step under subdued lighting.[16]

  • Incubation and Measurement:

    • Seal the plate with a light-blocking seal.

    • Incubate for 60-120 minutes at room temperature in the dark.

    • Read the plate on a microplate reader capable of AlphaScreen detection (requires a 680 nm laser excitation source and a sensitive detector for the 520-620 nm emission).[19]

Data Analysis:

  • Plot the raw AlphaScreen counts against the log[Test Compound] concentration.

  • Normalize the data to positive (saturating reference agonist) and negative (vehicle) controls.

  • Fit the normalized data to a sigmoidal dose-response curve to calculate the EC50.

Conclusion and Forward Look

This application note provides a robust, logically structured HTS framework for the initial characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. By starting with a direct binding assay (FP) and progressing through validated functional readouts for G-protein signaling (HTRF cAMP) and β-arrestin recruitment (AlphaScreen), researchers can efficiently determine not only if and where the compound binds, but also its functional consequence. This tiered approach ensures that resources are focused on confirmed hits and provides a rich dataset for subsequent lead optimization, including selectivity profiling and structure-activity relationship (SAR) studies. These protocols, grounded in established and reliable HTS technologies, provide a clear and effective path for advancing this promising compound in the drug discovery pipeline.

References

  • Inanobe, A., & Kurachi, Y. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Frontiers in Pharmacology. (Source: NIH, URL: [Link])

  • High-Throughput Screening of GPCRs for Drug Discovery. (Source: Celtarys, URL: [Link])

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. (Source: NIH, URL: [Link])

  • High-Throughput GPCR Assay Development. (2021). (Source: Agilent, URL: [Link])

  • AlphaScreen | BMG LABTECH. (Source: BMG LABTECH, URL: [Link])

  • Shukla, A. K. (2020). Recent progress in assays for GPCR drug discovery. Physiology. (Source: American Physiological Society, URL: [Link])

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. PubMed. (Source: NIH, URL: [Link])

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. (Source: NIH, URL: [Link])

  • Zhang, C., et al. (2017). A High-Throughput Microtiter Plate Assay for the Discovery of Active and Enantioselective Amino Alcohol-Specific Transaminases. Analytical Biochemistry. (Source: PubMed, URL: [Link])

  • Karki, M., & Gotor-Fernández, V. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. (Source: PubMed, URL: [Link])

  • Zhang, C., et al. (2017). A high-throughput microtiter plate assay for the discovery of active and enantioselective amino alcohol-specific transaminases. Request PDF. (Source: ResearchGate, URL: [Link])

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. (Source: ResearchGate, URL: [Link])

  • ExperimentAlphaScreen Documentation. (2024). (Source: Emerald Cloud Lab, URL: [Link])

  • Tng, S. E., & Cornish, V. W. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Synthetic Biology. (Source: ACS Publications, URL: [Link])

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. (Source: Anticancer Research, URL: [Link])

  • The High-Throughput Screening Transformation in Modern Drug Development. (2024). (Source: Technology Networks, URL: [Link])

  • Fluorescence Polarization (FP). (Source: Molecular Devices, URL: [Link])

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. ResearchGate. (Source: ResearchGate, URL: [Link])

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (Source: ResearchGate, URL: [Link])

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). (Source: News-Medical.net, URL: [Link])

  • High-Throughput Screening Methods for Drug Discovery. (2022). (Source: Technology Networks, URL: [Link])

  • Zhang, J., et al. (2020). High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity for enantioselective synthesis of chiral cyclic β-amino alcohols. Biotechnology Letters. (Source: PubMed, URL: [Link])

Sources

Method

Quantitative Analysis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL using a Validated LC-MS/MS Method

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for the development and validation of a robust and sensitive liquid...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This chiral amino alcohol is a key intermediate in pharmaceutical synthesis, necessitating a reliable analytical method for its characterization and quantification in various matrices.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. The method employs reverse-phase chromatography coupled with electrospray ionization (ESI) in positive mode and utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Introduction and Analyte Characterization

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a small organic molecule featuring a primary amine, a primary alcohol, and a substituted aromatic ring. Its structure presents specific characteristics that guide the LC-MS/MS method development process.

  • Molecular Structure: (CH₃)₂-C₆H₃-CH(NH₂)-CH₂OH

  • Molecular Formula: C₁₀H₁₅NO

  • Monoisotopic Mass: 165.1154 g/mol

  • Key Functional Groups:

    • Primary Amine (-NH₂): This group is basic and readily accepts a proton. This makes the analyte an ideal candidate for positive mode electrospray ionization (ESI+).[3]

    • Phenyl Ring: Provides hydrophobicity, making the analyte suitable for retention on reverse-phase chromatography columns like C18.

    • Hydroxyl Group (-OH): A potential site for fragmentation (loss of water) and contributes to the overall polarity of the molecule.

The reliable quantification of this compound is crucial for process control in chemical synthesis and for pharmacokinetic studies in drug development.[4] Tandem mass spectrometry is the 'gold standard' for such quantitative analyses due to its inherent selectivity and sensitivity.[5]

Method Development: Rationale and Strategy

A successful LC-MS/MS method is built upon a logical, stepwise process where each parameter is optimized based on the analyte's physicochemical properties.[6]

Mass Spectrometry (MS/MS) Parameter Optimization

The first step in development is to establish the mass spectrometric conditions, as this dictates how the analyte will be detected.[6]

  • Ionization Mode Selection: Given the presence of a primary amine, which is easily protonated, Electrospray Ionization (ESI) in positive ion mode was selected. ESI is a soft ionization technique well-suited for small molecules, typically yielding a strong signal for the protonated molecular ion, [M+H]⁺.[7][8]

  • Precursor Ion Identification: A standard solution of the analyte is infused directly into the mass spectrometer. A full scan (Q1) confirms the presence of the protonated molecule, [M+H]⁺, at m/z 166.1 . It is critical to confirm this is the protonated molecule and not an adduct (e.g., sodium, [M+Na]⁺) or an in-source fragment.[9]

  • Product Ion Selection (Fragmentation): The precursor ion (m/z 166.1) is isolated in the first quadrupole and subjected to collision-induced dissociation (CID). The resulting product ions are scanned in the third quadrupole. For phenylethanolamine structures, fragmentation typically occurs at the bonds adjacent to the nitrogen atom or through neutral losses.[10][11][12]

    • Predicted Fragmentation Pathway: The most probable and structurally significant fragmentation is the cleavage of the C-C bond between the chiral carbon and the carbon bearing the hydroxyl group. This results in the loss of a neutral CH₂OH fragment (31 Da) and formation of a stable benzylic amine fragment.

      • [C₁₀H₁₅NO + H]⁺ (m/z 166.1) → [C₉H₁₂N]⁺ (m/z 135.1) + CH₂OH

    • Other potential fragments include the neutral loss of water ([M+H-H₂O]⁺ at m/z 148.1) and ammonia ([M+H-NH₃]⁺ at m/z 149.1).[13][14]

  • MRM Transition Selection: For robust quantification, at least two MRM transitions are selected. The most intense and stable transition serves as the "quantifier," while a second transition serves as the "qualifier" to ensure identity confirmation.

Liquid Chromatography (LC) Method Development

The goal of chromatography is to achieve a reproducible retention time, a sharp and symmetrical peak shape, and separation from any matrix components.

  • Column Selection: A C18 stationary phase is the logical starting point due to the analyte's moderate hydrophobicity from the dimethylphenyl group.[9] A column with dimensions such as 2.1 mm x 50 mm and a particle size of <3 µm is suitable for fast and efficient analysis.

  • Mobile Phase Selection:

    • Aqueous (A): Water with 0.1% Formic Acid.

    • Organic (B): Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is a crucial mobile phase additive. It maintains an acidic pH (~2.7) which ensures the primary amine of the analyte remains protonated, leading to better retention consistency, excellent peak shape, and enhanced ESI+ signal intensity.[9] Acetonitrile is chosen for its low viscosity and UV transparency, though methanol is a viable alternative.

  • Gradient Elution: A generic scouting gradient (e.g., 5% to 95% organic phase over several minutes) is first employed to determine the approximate retention time and required organic phase concentration for elution.[9] The gradient is then optimized to place the analyte's peak at a retention time of 2-3 minutes, which is efficient and avoids the solvent front where matrix effects can be most pronounced.[15]

Experimental Workflow and Protocols

This section details the step-by-step protocols for sample preparation, instrument setup, and analysis.

Overall Method Workflow

The analytical process follows a clear sequence from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with IS and Analyte (for CAL/QC) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18 Column) Inject->LC Load ESI ESI+ Source LC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Integration Peak Integration MSMS->Integration Acquire Data Regression Calibration Curve (Linear Regression) Integration->Regression Quant Calculate Concentration Regression->Quant Report Generate Report Quant->Report

Caption: High-level workflow for sample analysis.

Materials and Instrumentation
  • Analyte: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL reference standard (>98% purity).

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., D₄-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL) is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Protocol: Preparation of Standards and Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock to create calibration curve (CAL) and quality control (QC) spiking solutions in methanol:water (50:50, v/v).

  • Calibration (CAL) and Quality Control (QC) Samples:

    • Pipette 50 µL of blank matrix (e.g., human plasma) into microcentrifuge tubes.

    • Spike 5 µL of the appropriate working standard solution to achieve the desired concentration range (e.g., 1-1000 ng/mL).

    • Add 5 µL of the IS working solution to all samples (except double blanks).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (blank, CAL, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 g for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

Protocol: Optimized LC-MS/MS Method

The following tables summarize the final optimized instrument parameters.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 70% B in 3.0 min, then wash and re-equilibrate

| Expected RT | ~2.5 min |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Nitrogen, 800 L/hr

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions and Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Declustering Potential (V) Use
Analyte 166.1 135.1 100 18 45 Quantifier
Analyte 166.1 148.1 100 15 45 Qualifier

| IS (SIL) | 170.1 | 139.1 | 100 | 18 | 45 | Quantifier |

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to established regulatory guidelines such as those from the FDA or ICH.[16][17]

Method Validation Logic

G cluster_performance Performance Characteristics cluster_specificity Specificity & Robustness Validation Method Validation Core Pillars Accuracy Accuracy (%Bias) Validation->Accuracy Precision Precision (%CV) Validation->Precision Linearity Linearity & Range (r² > 0.99) Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Selectivity Selectivity (No Interference) Validation->Selectivity Matrix Matrix Effect (Ion Suppression/Enhancement) Validation->Matrix Stability Stability (Freeze/Thaw, Bench-top) Validation->Stability

Caption: Key parameters for method validation.

Validation Experiments and Acceptance Criteria

The following experiments should be conducted.

Table 4: Validation Parameters and Acceptance Criteria

Parameter Experiment Description Acceptance Criteria
Selectivity Analyze ≥6 blank matrix lots for interference at the analyte and IS retention times. Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Analyze a calibration curve with ≥8 non-zero standards over at least three separate runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at ≥4 levels (LLOQ, Low, Mid, High) with 5 replicates per level, across 3 separate days. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[18][19]
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve meeting accuracy and precision criteria. Signal-to-noise ratio should be ≥10. Accuracy within ±20% and precision ≤20% CV.[19]
Matrix Effect Compare the analyte response in post-extraction spiked blank matrix to the response in a pure solvent solution. The CV of the IS-normalized matrix factor across different matrix lots should be ≤15%.

| Stability | Assess analyte stability in matrix under various conditions: 3 freeze-thaw cycles, 24h at room temp (bench-top), and long-term storage at -80°C. | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. The described protocols for method development, sample preparation, and validation provide a comprehensive framework for scientists to implement this assay. The rationale behind each step is explained to empower users to adapt or troubleshoot the method for their specific needs. Adherence to the validation protocol will ensure that the data generated is reliable, reproducible, and suitable for regulatory submission.

References

  • Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. PubMed.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. Benchchem.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree.
  • Application of LCMS in small-molecule drug development. Drug Target Review.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry.
  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Institute of Forensic Research.
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
  • Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines. Semantic Scholar.
  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Applic
  • Q2(R2)
  • Guidance for Industry: Bioanalytical Method Valid
  • Validation of clinical LC-MS/MS methods: Wh
  • FDA Announces Guidance on M10 Bioanalytical Method Valid
  • Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
  • 2-Amino-2-(2,4-dimethylphenyl)ethanol. Chem-Impex.
  • Electrospray Ionization.
  • Electrospray ioniz

Sources

Application

In vitro experimental setup using 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

An In Vitro Guide to the Pharmacological Characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Abstract This document provides a detailed methodological framework for the in vitro characterization of 2-Amino-2-(2,...

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Guide to the Pharmacological Characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Abstract

This document provides a detailed methodological framework for the in vitro characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, a chiral amino alcohol with potential psychoactive properties.[1][2] Given its structural resemblance to known phenylethanolamine compounds that interact with the central nervous system, we hypothesize that its primary mechanism of action involves modulation of monoamine transporters.[3] This guide presents a logical, tiered experimental approach designed for researchers in pharmacology and drug development. We will detail protocols for determining the compound's binding affinity and functional potency at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, we include essential secondary assays to evaluate cytotoxicity and discuss strategies for assessing the broader off-target profile, ensuring a comprehensive initial pharmacological assessment.

Introduction: The Compound of Interest

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is an aromatic amino alcohol with the molecular formula C₁₁H₁₇NO.[1] Its key structural features include a phenyl ring with methyl substitutions at the 2- and 4-positions, and a chiral center, allowing for distinct enantiomers which may possess different biological activities.[1] While primarily utilized as a building block in organic synthesis for more complex pharmaceutical agents, its core structure is analogous to many known monoamine transporter ligands.[2][4]

The monoamine transporters (MATs) are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[3] They are the primary targets for a vast array of therapeutic drugs (e.g., antidepressants) and substances of abuse (e.g., cocaine, amphetamines).[3][5] Therefore, the initial pharmacological evaluation of a novel compound like 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL must prioritize its characterization at these key transporters.

This guide outlines a systematic workflow to first establish if the compound binds to MATs, then to quantify its functional effect on transporter activity, and finally to assess its basic cellular toxicity.

Experimental Workflow Overview

The proposed in vitro investigation follows a three-stage process. First, we determine the compound's binding affinity (Kᵢ) at each monoamine transporter using competitive radioligand binding assays. Second, we assess its functional potency (IC₅₀) and mechanism using neurotransmitter uptake inhibition assays. Finally, we evaluate its cytotoxicity to ensure that observed effects are not due to cell death.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Safety Profile Binding_Assay Radioligand Binding Assays (hDAT, hNET, hSERT) Ki_Value Determine Binding Affinity (Ki) Binding_Assay->Ki_Value Displacement of Radioligand Uptake_Assay Neurotransmitter Uptake Assays (hDAT, hNET, hSERT) Ki_Value->Uptake_Assay Inform Concentration Range IC50_Value Determine Functional Potency (IC50) Uptake_Assay->IC50_Value Inhibition of Substrate Uptake Viability_Assay Cell Viability Assay (e.g., MTS/MTT) IC50_Value->Viability_Assay Test at Active Concentrations Toxicity_Profile Assess Cytotoxicity (CC50) Viability_Assay->Toxicity_Profile Measure Metabolic Activity Final Comprehensive Pharmacological Profile Toxicity_Profile->Final Start Compound: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Start->Binding_Assay

Caption: A logical workflow for the in vitro characterization of the target compound.

Primary Assays: Monoamine Transporter Interaction

The foundational step is to determine if 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL interacts with hDAT, hNET, and hSERT. This is achieved through a combination of binding and functional assays. Radiotracer-based methods remain the gold standard for this purpose.[5][6]

Protocol: Competitive Radioligand Binding Assays

This protocol aims to determine the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from the transporters.[7]

Causality: A compound's ability to displace a specific radioligand indicates that it binds to the same site or an allosterically coupled site on the transporter protein. The concentration at which it displaces 50% of the radioligand (IC₅₀) is inversely related to its binding affinity.

G cluster_0 Without Competitor cluster_1 With Competitor T Transporter R Radioligand T->R Binding label_A High Signal T2 Transporter C Test Compound T2->C Competition R2 Radioligand label_B Low Signal

Caption: Principle of competitive radioligand binding assays.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Unlabeled Ligands (for non-specific binding):

    • For hDAT: 10 µM Cocaine

    • For hNET: 10 µM Desipramine

    • For hSERT: 10 µM Citalopram

  • Test Compound: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL dissolved in a suitable vehicle (e.g., DMSO), then serially diluted.

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.[7]

Step-by-Step Methodology:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice and resuspend in the appropriate ice-cold binding buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute membranes to the desired final concentration (typically 5-20 µg protein per well).[8]

  • Assay Plate Setup: In a 96-well plate, add the following to each well in order:

    • Binding Buffer

    • Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

    • Control wells: buffer only (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).[7]

    • Radioligand at a concentration near its Kₑ (dissociation constant).

    • Cell membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[8]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]

Protocol: Synaptosomal Uptake Inhibition Assays

This protocol measures the functional ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter substrate into cells or synaptosomes expressing the transporter.[9] This provides the IC₅₀ value, a measure of functional potency.

Causality: Monoamine transporters actively clear neurotransmitters from the synapse. By adding a radiolabeled substrate (e.g., [³H]dopamine), we can measure this activity. A compound that inhibits this process will reduce the amount of radioactivity accumulated inside the cells. This assay is critical as it distinguishes between simple blockers and substrates that may cause transporter-mediated release.[5]

Materials:

  • Cells/Synaptosomes: HEK293 cells expressing hDAT, hNET, or hSERT, or freshly prepared rat brain synaptosomes.[5]

  • Radiolabeled Substrates:

    • For hDAT: [³H]Dopamine

    • For hNET: [³H]Norepinephrine

    • For hSERT: [³H]Serotonin (5-HT)

  • Uptake Inhibitors (for non-specific uptake):

    • For hDAT: 10 µM Cocaine or GBR 12909

    • For hNET: 10 µM Desipramine

    • For hSERT: 10 µM Citalopram

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or similar physiological buffer.

Step-by-Step Methodology:

  • Cell Plating: If using adherent cells, plate them in 96-well plates coated with a substance like poly-D-lysine the day before the experiment to ensure proper attachment.[9]

  • Pre-incubation: On the day of the assay, wash the cells with warm assay buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 10-20 minutes at room temperature or 37°C.[7]

  • Initiation of Uptake: Initiate the transport reaction by adding the radiolabeled substrate to each well.

  • Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) to measure the initial rate of uptake. This time must be within the linear range of uptake, which should be determined during assay development.

  • Termination of Uptake: Rapidly terminate the reaction by washing the cells multiple times with ice-cold assay buffer. This stops the transport process and removes extracellular radiolabel.[7]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS) to release the intracellular radioactivity.[5]

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Data Analysis and Presentation

Binding Assays: The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by fitting the data to a nonlinear regression model (log[inhibitor] vs. response). The Kᵢ value is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Uptake Assays: Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake.[7] The IC₅₀ value is determined by fitting the percentage of specific uptake versus the log concentration of the test compound to a nonlinear regression model.

Data Summary Table:

Target TransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
hDAT Experimental ValueExperimental Value
hNET Experimental ValueExperimental Value
hSERT Experimental ValueExperimental Value
Selectivity NET Kᵢ / DAT Kᵢ = ?NET IC₅₀ / DAT IC₅₀ = ?
SERT Kᵢ / DAT Kᵢ = ?SERT IC₅₀ / DAT IC₅₀ = ?

Secondary Assays: Cytotoxicity and Off-Target Effects

A comprehensive profile requires understanding the compound's effect on cell health and its potential for unintended interactions.

Protocol: Cell Viability (MTS) Assay

This assay determines whether the test compound reduces cell viability at concentrations where it shows activity at monoamine transporters.

Causality: Many colorimetric viability assays, like the MTS assay, rely on the metabolic reduction of a tetrazolium salt by viable, metabolically active cells into a colored formazan product.[10] A decrease in color formation indicates a reduction in cell number or metabolic activity, suggesting cytotoxicity.

Materials:

  • HEK293 cells (or the same cell line used in primary assays).

  • 96-well plates.

  • MTS reagent solution (containing PES electron coupling reagent).[11]

  • Positive control for cytotoxicity (e.g., doxorubicin).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, including and exceeding the Kᵢ and IC₅₀ values determined previously. Incubate for a relevant period (e.g., 24-48 hours).[11]

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[10]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the CC₅₀ (concentration causing 50% reduction in viability).

Authoritative Insight: Off-Target Screening

While the primary assays focus on a hypothesized mechanism, it is crucial to consider that any novel compound may have unintended interactions with other biological targets.[13] These "off-target" effects are a major cause of clinical trial failures.[14]

A comprehensive off-target liability profile is typically established by screening the compound against a broad panel of receptors, ion channels, and enzymes. Commercial services offer standardized panels (e.g., the Eurofins SafetyScreen44 or a similar panel from CEREP) that test the compound's binding at a single high concentration (e.g., 10 µM) against dozens of targets. Significant inhibition (>50%) of binding at any of these off-targets warrants further investigation with full concentration-response curves to determine affinity. Early identification of potential off-target interactions is a cornerstone of modern, safety-conscious drug development.[14][15]

Conclusion

This document provides a robust and scientifically grounded framework for the initial in vitro characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. By systematically applying the detailed protocols for radioligand binding, neurotransmitter uptake, and cell viability, researchers can generate a foundational pharmacological profile of the compound. This data is essential for elucidating its mechanism of action, potency, and selectivity at the monoamine transporters, and for making informed decisions about its potential as a therapeutic agent or its risks as a novel psychoactive substance.

References

  • BenchChem. (n.d.). 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. BenchChem.
  • Sucic, S., & El-Kasaby, A. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate.
  • Sucic, S., & El-Kasaby, A. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Gowrishankar, R., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications.
  • Chem-Impex. (n.d.). 2-Amino-2-(2,4-dimethylphenyl)ethanol.
  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry.
  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Jackson, J. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.

Sources

Method

Application Notes and Protocols for the Use of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL in Cell Culture Studies

Introduction: Unveiling the Potential of a Novel Phenylethanolamine Derivative 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol characterized by a phenyl ring with methyl substitutions at the 2 and 4 po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylethanolamine Derivative

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol characterized by a phenyl ring with methyl substitutions at the 2 and 4 positions.[1] Its molecular structure, featuring both an amino and a hydroxyl group, suggests potential for significant biological activity through interactions with molecular targets like receptors or enzymes.[1] This compound belongs to the broader class of aromatic amino alcohols, which are recognized as crucial intermediates in the synthesis of pharmaceuticals.[2] Notably, derivatives of the 2-amino-2-phenylethanol scaffold have been synthesized and evaluated as agonists for the β2-adrenoceptor, a key receptor in physiological processes such as bronchodilation.

Given its structural similarity to known β2-adrenoceptor agonists, it is hypothesized that 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL may act as a modulator of the β2-adrenergic signaling pathway. This application note provides a comprehensive guide for researchers to systematically investigate the cellular effects of this compound, from initial characterization of its cytotoxicity to the elucidation of its potential mechanism of action. The protocols herein are designed to be robust and self-validating, providing a solid framework for the study of this and other novel small molecules in a cell culture context.

PART 1: Compound Preparation and Handling

Accurate and consistent preparation of the test compound is fundamental to the reproducibility of any in vitro study. The following protocol outlines the steps for preparing a high-concentration stock solution of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Materials:

    • 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL (powder form, Molecular Weight: 179.26 g/mol )[1]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Calculation: To prepare a 10 mM stock solution, calculate the mass of the compound needed. For 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 179.26 g/mol = 1.7926 mg

    • Weighing: Carefully weigh out approximately 1.8 mg of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL powder and place it in a sterile microcentrifuge tube. For smaller quantities, it is advisable to add the solvent directly to the vial containing the pre-weighed compound to avoid loss of material.[3]

    • Dissolution: Add 1 mL of DMSO to the microcentrifuge tube containing the compound.

    • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Sterilization: While DMSO is bactericidal, for critical applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.[3]

    • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4] Store the aliquots at -20°C or -80°C for long-term stability.[3][5]

  • Causality Behind Experimental Choices:

    • DMSO as a Solvent: DMSO is a widely used solvent for small organic molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media.[5]

    • High Concentration Stock: Preparing a concentrated stock solution allows for the addition of small volumes to the cell culture medium, minimizing the final concentration of the solvent (DMSO), which can be toxic to cells at concentrations above 0.5%.[3][6]

    • Aliquoting: This practice is crucial for maintaining the integrity of the compound over time by avoiding the detrimental effects of repeated changes in temperature.[4]

PART 2: Experimental Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the initial characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL in a cell culture model. This workflow ensures that the functional effects of the compound are studied at non-toxic concentrations.

experimental_workflow cluster_prep Phase 1: Preparation cluster_cytotoxicity Phase 2: Cytotoxicity Assessment cluster_functional Phase 3: Functional Assay prep Prepare 10 mM Stock in DMSO cell_seed_cyto Seed Cells in 96-well Plate prep->cell_seed_cyto Dilute for working concentrations dose_response Treat with Serial Dilutions of Compound (e.g., 0.1-100 µM) cell_seed_cyto->dose_response mtt_assay Perform MTT Assay for Cell Viability dose_response->mtt_assay Incubate for 24-48h ic50_calc Calculate IC50 and Determine Non-Toxic Concentration Range mtt_assay->ic50_calc cell_seed_func Seed Cells Expressing β2-Adrenoceptors ic50_calc->cell_seed_func Select concentrations for functional studies compound_treat Treat with Non-Toxic Concentrations of Compound cell_seed_func->compound_treat camp_assay Perform cAMP Assay compound_treat->camp_assay Incubate for appropriate time data_analysis Analyze Dose-Dependent Increase in cAMP camp_assay->data_analysis

Figure 1: A comprehensive experimental workflow for the in vitro characterization of a novel small molecule.

PART 3: Determining the Optimal Working Concentration

Before investigating the biological function of a compound, it is imperative to determine its effect on cell viability. This ensures that any observed effects are not a result of cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol 2: MTT Assay for Cell Viability

  • Materials:

    • Cells of interest (e.g., A549 or HEK293 cells, which endogenously express β2-adrenoceptors)

    • Complete cell culture medium

    • 96-well flat-bottom sterile plates

    • 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Dilution: Prepare serial dilutions of the compound in complete medium. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM, prepare 2x working solutions. Remember to include a vehicle control (DMSO at the highest concentration used, e.g., 0.1%).

    • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]

    • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a multi-well spectrophotometer.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve.

    • From this curve, determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

    • For subsequent functional assays, use concentrations well below the IC50 value (e.g., at concentrations that show >90% cell viability).

Table 1: Hypothetical MTT Assay Data

Compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
1.561.22 ± 0.0797.6%
3.131.20 ± 0.0996.0%
6.251.15 ± 0.0692.0%
12.51.08 ± 0.0886.4%
250.88 ± 0.0570.4%
500.60 ± 0.0448.0%
1000.25 ± 0.0320.0%

From this hypothetical data, concentrations up to 12.5 µM would be suitable for functional assays as they exhibit minimal cytotoxicity.

PART 4: Investigating the Mechanism of Action

Based on the structural class of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, a plausible mechanism of action is the activation of the β2-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[11][12]

signaling_pathway compound 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL receptor β2-Adrenoceptor compound->receptor binds and activates g_protein Gs Protein (α, β, γ) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α-subunit activates atp ATP camp cAMP atp->camp converted by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka activates cellular_response Downstream Cellular Response (e.g., relaxation of smooth muscle) pka->cellular_response phosphorylates targets

Figure 2: The canonical β2-adrenergic signaling pathway leading to cAMP production.

Protocol 3: cAMP Accumulation Assay

This protocol describes a method to quantify intracellular cAMP levels in response to treatment with 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. Many commercial kits are available for this purpose, often based on principles like competitive ELISA or bioluminescence resonance energy transfer (BRET).[13][14][15] The following is a general protocol adaptable to most kit formats.

  • Materials:

    • Cells expressing β2-adrenoceptors (e.g., HEK293-β2AR stable cell line)

    • Complete cell culture medium

    • 96-well or 384-well white, opaque plates (for luminescence-based assays)

    • 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL stock solution

    • Positive control (e.g., Isoproterenol, a known β2-adrenoceptor agonist)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

    • cAMP assay kit (e.g., cAMP-Glo™ Assay)[13]

    • Luminometer or appropriate plate reader

  • Procedure:

    • Cell Seeding: Seed cells into the appropriate multi-well plate at a density optimized for your cell line and assay kit. Incubate for 24 hours.

    • Pre-treatment: Remove the culture medium and replace it with stimulation buffer, often serum-free medium containing a PDE inhibitor like IBMX. Incubate for 30 minutes at 37°C. This step is crucial to allow for the accumulation of cAMP.

    • Treatment: Add serial dilutions of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL and the positive control (Isoproterenol) to the wells. Use concentrations determined to be non-toxic from the MTT assay. Include a vehicle control.

    • Incubation: Incubate the plate for a time specified by the assay kit or determined through optimization (typically 15-30 minutes) at 37°C.

    • Cell Lysis and Detection: Follow the specific instructions of the commercial cAMP assay kit. This usually involves adding a lysis reagent followed by a detection solution that generates a luminescent or fluorescent signal inversely or directly proportional to the cAMP concentration.

    • Signal Measurement: Read the plate using a luminometer or plate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw luminescence/fluorescence readings from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response, to determine the potency of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL as a potential β2-adrenoceptor agonist.

Conclusion and Future Directions

This application note provides a foundational framework for the initial in vitro characterization of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. By systematically assessing its cytotoxicity and then probing its effect on a plausible signaling pathway, researchers can generate robust and reliable data. If this compound is found to increase cAMP levels in a dose-dependent manner, further studies would be warranted. These could include receptor binding assays to confirm direct interaction with the β2-adrenoceptor and the use of specific antagonists to demonstrate that the observed effects are receptor-mediated. Ultimately, these protocols serve as a launchpad for a comprehensive investigation into the therapeutic potential of this novel compound.

References

  • Novel beta2-adrenergic receptor signaling pathways. PubMed.[Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research.[Link]

  • MTT (Assay protocol). Protocols.io.[Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.[Link]

  • Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. PMC - NIH.[Link]

  • Normal β2-adrenergic receptor (β2-AR) signal transduction via G-coupled. ResearchGate.[Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central.[Link]

  • Principles of commonly used cAMP assays. ResearchGate.[Link]

  • SMALL MOLECULES. Captivate Bio.[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.[Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.[Link]

Sources

Application

Application Note: Strategies for the Formulation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL for In Vivo Preclinical Research

Objective & Scope The successful execution of in vivo studies hinges on the appropriate formulation of the test compound. A well-designed formulation ensures accurate dosing, maximizes exposure for safety and efficacy te...

Author: BenchChem Technical Support Team. Date: January 2026

Objective & Scope

The successful execution of in vivo studies hinges on the appropriate formulation of the test compound. A well-designed formulation ensures accurate dosing, maximizes exposure for safety and efficacy testing, and minimizes variability in pharmacokinetic and pharmacodynamic outcomes.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL , a chiral amino alcohol, for preclinical in vivo research.[4] This guide covers pre-formulation assessment, strategies for different routes of administration, detailed preparation protocols, and essential quality control measures.

Pre-Formulation Assessment: Understanding the Active Pharmaceutical Ingredient (API)

Before any formulation work begins, a thorough understanding of the API's physicochemical properties is paramount.[1] These properties dictate the entire formulation strategy, from vehicle selection to the complexity of the final dosage form. 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is an aromatic amino alcohol, and its structure—comprising a lipophilic dimethylphenyl group and polar amino and hydroxyl groups—suggests potential challenges with aqueous solubility.[4]

Table 1: Physicochemical Properties of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL and Structurally Related Compounds

Property Value (Predicted or from Similar Compounds) Implication for Formulation Source
Molecular Formula C₁₀H₁₅NO --- [4]
Molecular Weight 165.23 g/mol Influences dissolution rate and diffusion. [4]
Predicted XLogP3 1.4 Indicates moderate lipophilicity; likely poor water solubility. [5]
pKa (Predicted) ~9.5 (Amine), ~14 (Alcohol) The basic amino group allows for salt formation to potentially increase aqueous solubility at acidic pH. Inferred
Aqueous Solubility Predicted to be low. Simple aqueous vehicles (e.g., saline) are unlikely to be sufficient, especially for high doses. [4][6]

| General Class | Aromatic Amino Alcohol | This class often serves as intermediates in pharmaceutical synthesis.[4] |[4] |

The moderate XLogP3 value is a key indicator that this compound will likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low solubility.[1][6] Therefore, the primary formulation challenge is to enhance its solubility for adequate systemic exposure.[6][7]

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Strategy API API: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Props Physicochemical Properties (logP, pKa, MW) API->Props Solubility Aqueous Solubility Test (e.g., in Saline, PBS) Props->Solubility Simple Strategy 1: Simple Aqueous Vehicle (Saline, PBS + pH adjustment) Solubility->Simple Soluble? (Yes) at desired conc. Complex Strategy 2: Enabling Formulations (Co-solvents, Surfactants, Cyclodextrins) Solubility->Complex Soluble? (No) at desired conc.

Figure 1: A decision workflow for selecting a formulation strategy based on initial solubility assessment.

Formulation Strategies by Route of Administration

The choice of administration route is critical and depends on the study's objective (e.g., assessing oral bioavailability vs. ensuring 100% bioavailability via intravenous injection).[2][3] Each route has specific formulation requirements.

Intravenous (IV) Administration

For IV administration, the formulation must be a clear, sterile, particle-free solution to prevent embolism. Given the compound's predicted poor water solubility, co-solvent systems are often the first choice.[8]

Oral (PO) Administration

Oral delivery is common for efficacy and pharmacokinetic studies.[1] If the required dose exceeds the compound's solubility in enabling vehicles, an aqueous suspension is a viable and frequently used alternative for preclinical studies.[1][9]

Intraperitoneal (IP) & Subcutaneous (SC) Administration

These routes also require sterile formulations. While solutions are preferred, well-homogenized suspensions can sometimes be used, although they may cause local irritation. The formulation principles are similar to those for IV administration but may tolerate slightly less pristine solutions.[2][3]

Table 2: Example Vehicle Compositions for Preclinical Studies

Route Vehicle Type Composition Rationale & Considerations
IV Co-solvent Solution 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v) A common, powerful system for solubilizing lipophilic compounds. Must be administered slowly to avoid precipitation in the bloodstream.[8][10][11]
IV/IP/SC Cyclodextrin Solution 20-40% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water Cyclodextrins form inclusion complexes, encapsulating the drug to increase aqueous solubility. Generally well-tolerated.[9][10]
PO Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween® 80 in Water A standard vehicle for water-insoluble compounds. CMC acts as a suspending agent, and Tween® 80 acts as a wetting agent to ensure uniform dispersion.[9][12]

| PO | Lipid-based Formulation | Solution in Labrafac® PG or Maisine® CC | Lipid vehicles can enhance oral bioavailability for lipophilic compounds by promoting lymphatic absorption.[6] |

Note: All vehicles intended for parenteral (IV, IP, SC) use must be sterile.

Step-by-Step Formulation Protocols

The following protocols provide detailed methodologies for preparing common formulation types. All procedures should be performed in a clean environment (e.g., a laminar flow hood for sterile preparations).

Protocol 4.1: Preparation of a Co-Solvent Formulation for IV/IP Administration

This protocol describes the preparation of 10 mL of a 5 mg/mL solution using a DMSO/PEG 400/Saline vehicle.

Materials & Equipment:

  • 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL (50 mg)

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials, magnetic stir bar, vortex mixer, analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh API: Accurately weigh 50 mg of the API into a sterile glass vial.

  • Initial Solubilization: Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the API is fully dissolved. Visually inspect to ensure no solid material remains.

  • Add Co-solvent: Add 4.0 mL of PEG 400 to the solution. Mix thoroughly. The solution should remain clear.

  • Aqueous Dilution: While vortexing or stirring, slowly add 5.0 mL of sterile saline to the organic solution. This is a critical step, as rapid addition can cause precipitation.

  • Final QC & Sterilization: Visually inspect the final formulation for clarity and absence of particles. If intended for IV use, sterile filter the solution through a 0.22 µm syringe filter into a final sterile vial.

  • Storage: Store protected from light, typically at 2-8°C. Determine stability before use in long-term studies.

Figure 2: Workflow for preparing a co-solvent-based parenteral formulation.

Protocol 4.2: Preparation of a Suspension for Oral (PO) Gavage

This protocol describes the preparation of 10 mL of a 10 mg/mL suspension.

Materials & Equipment:

  • 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL (100 mg)

  • Sodium Carboxymethylcellulose (Na-CMC), low viscosity

  • Tween® 80

  • Purified Water

  • Mortar and pestle, graduated cylinders, magnetic stirrer

Procedure:

  • Prepare Vehicle: Prepare a 0.5% (w/v) Na-CMC solution by slowly adding 50 mg of Na-CMC to 10 mL of purified water while stirring. Heat gently (if necessary) until a clear, viscous solution forms. Let it cool to room temperature. Add 10 µL of Tween® 80 (0.1% v/v) and mix.

  • Weigh API: Accurately weigh 100 mg of the API.

  • Form Paste: Place the API powder in a mortar. Add a few drops of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.[9]

  • Gradual Dilution: Slowly add the remaining vehicle to the paste in small portions, mixing continuously, until the desired final volume of 10 mL is reached.

  • Homogenize: Transfer the suspension to a vial and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Dosing: Use a magnetic stirrer to keep the suspension uniform while drawing up each dose. This ensures consistent dosing.[9]

Quality Control and Validation

Validating the formulation is a critical step to ensure data integrity.[7] Key parameters should be checked for every new batch.

Table 3: Critical Quality Control Parameters for Formulations

Parameter Method Acceptance Criteria Rationale
Appearance Visual Inspection Solution: Clear, free of particles. Suspension: Uniform, re-suspends easily. Ensures safety (no precipitates for IV) and dose uniformity.
pH pH meter Typically 6.0 - 8.0 for parenteral routes. Minimizes tissue irritation and ensures API stability.[10]
Homogeneity N/A (for solutions) / Resuspendability test (for suspensions) Suspension should appear uniform after shaking and not settle too quickly. Critical for accurate and reproducible dosing in suspensions.
Sterility Sterile Filtration (0.22 µm) Required for all parenteral formulations. Prevents infection and pyrogenic responses.[13][14]

| Short-Term Stability | Visual Inspection over 24h | No precipitation or phase separation at storage and room temperature. | Confirms the formulation is stable for the duration of the experiment.[9] |

Conclusion & Best Practices

The formulation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL for in vivo studies requires a systematic approach, starting with an understanding of its physicochemical properties. Due to its predicted low aqueous solubility, enabling formulations such as co-solvent solutions or aqueous suspensions are necessary. The choice of vehicle is dictated by the route of administration and the required dose. Adherence to detailed protocols and rigorous quality control is essential for generating reliable and reproducible preclinical data. Always test a vehicle on a small group of animals to check for tolerability before proceeding with a large-scale study.[9]

References

  • Gautam, N., & Singh, H. (2021). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 22(4), 143. [Link]

  • Al-Ghananeem, A. M., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 195. [Link]

  • Semantic Scholar. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • Garner, S. T., et al. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 93(10), 2415-2428. [Link]

  • La-Po, G., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. BMC Veterinary Research, 19(1), 193. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]

  • Ma, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Kumar, S., & Singh, S. K. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 6(5), 417-435. [Link]

  • Slideshare. Excipient used in parentral formulation. [Link]

  • Roquette. Excipients' Attributes Crucial for Parenteral Preparation. [Link]

  • ResearchGate. Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • PubChem. 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Welcome to the technical support center for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related aryl amino alcohols. These compounds are important building blocks in medicinal chemistry. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, focusing on a common and logical synthetic pathway.

Section 1: Overview of a Common Synthetic Route

The synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is typically achieved via the reduction of its corresponding α-aminoketone precursor, 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. This precursor itself can be synthesized from commercially available 1,3-dimethylbenzene (m-xylene) through a multi-step process. The overall workflow is outlined below.

Synthetic Workflow A 1,3-Dimethylbenzene (m-Xylene) B 1-(2,4-Dimethylphenyl)ethan-1-one A->B Friedel-Crafts Acylation C 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one B->C α-Bromination D 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one C->D Amination E 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL (Target Compound) D->E Ketone Reduction

Caption: General four-step synthetic workflow from m-xylene.

Section 2: Troubleshooting & FAQs - Precursor Synthesis (Steps 1-3)

This section addresses common issues encountered during the synthesis of the key intermediate, 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one.[1]

Q1: My Friedel-Crafts acylation of m-xylene with acetyl chloride is giving a low yield of the desired 1-(2,4-dimethylphenyl)ethan-1-one and forming the 2,6- and 3,5-isomers. How can I improve regioselectivity?

A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The two methyl groups on m-xylene are ortho, para-directing. Acylation at the 4-position is sterically favored over the 2- and 6-positions. However, acylation at the 5-position can also occur.

  • Causality: The selectivity is governed by both electronic and steric effects. While the 2, 4, and 6 positions are all electronically activated, the incoming bulky acyl group (CH₃CO-) faces significant steric hindrance from the two adjacent methyl groups when attacking the 2- or 6-position. The 4-position is therefore the major product. The formation of the 3,5-isomer is generally minor but can increase under harsh conditions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent and catalyst. Higher temperatures can reduce selectivity.

    • Catalyst Choice: Anhydrous aluminum chloride (AlCl₃) is standard, but if isomer formation is problematic, consider a milder Lewis acid like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times or slightly higher temperatures.

    • Order of Addition: A "reverse addition" approach, where the substrate (m-xylene) is added to the pre-formed complex of acetyl chloride and AlCl₃ in the solvent, can sometimes improve selectivity by maintaining a low concentration of the activated aromatic compound.

    • Solvent: Using a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard. In some cases, a more coordinating solvent like nitrobenzene can alter selectivity, but this introduces significant purification and safety challenges.[2]

Q2: The α-bromination of my 1-(2,4-dimethylphenyl)ethan-1-one is incomplete, or I'm getting dibrominated byproducts.

A2: α-Bromination of ketones is sensitive to reaction conditions. The goal is to generate the enol or enolate and have it react once with an electrophilic bromine source.

  • Causality: The reaction proceeds via an acid- or base-catalyzed enolization. The product, an α-bromoketone, is actually more reactive toward enolization than the starting ketone, which can lead to dibromination if the reaction is not carefully controlled.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use precisely 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Using an excess is the most common cause of polybromination.

    • Catalyst: For Br₂ bromination, a catalytic amount of HBr or acetic acid is often used to promote enolization. For NBS, a radical initiator like AIBN or benzoyl peroxide with light can be effective, though an acid catalyst is more common for α-bromination of ketones.

    • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent byproduct formation.

    • Controlled Bromine Addition: If using liquid bromine, add it dropwise at a controlled temperature (e.g., room temperature or slightly below) to avoid localized high concentrations.

Q3: During the amination of 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one, I am getting low yields and significant amounts of the secondary amine byproduct.

A3: This is a common issue known as over-alkylation, where the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting α-bromoketone.

  • Causality: The primary amine product is often as nucleophilic, or even more so, than the aminating agent (e.g., ammonia).

  • Troubleshooting Strategies:

    • Use a Large Excess of Ammonia: The most straightforward method is to use a vast excess of the aminating agent. When using aqueous or methanolic ammonia, a 10-50 fold excess can statistically favor the reaction of the bromoketone with ammonia over the product amine.[3]

    • Gabriel Synthesis: This is a classic and highly effective method to avoid over-alkylation. First, react the α-bromoketone with potassium phthalimide. The resulting N-substituted phthalimide is then hydrolyzed (e.g., with hydrazine or acid) to release the free primary amine. This method cleanly produces primary amines.

    • Use a Protected Amine Equivalent: Reagents like hexamethylenetetramine (HMTA) can be used (the Delepine reaction). The initial salt is formed and can then be hydrolyzed under acidic conditions to yield the primary amine.

Section 3: Troubleshooting & FAQs - Ketone Reduction (Step 4)

The final step is the chemoselective reduction of the ketone carbonyl to a secondary alcohol without affecting other functional groups.

Q1: Which reducing agent is best for converting 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one to the final product?

A1: The choice depends on factors like scale, safety, required chemoselectivity, and available equipment. The most common choices are sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

Reducing Agent Pros Cons Typical Solvents
Sodium Borohydride (NaBH₄) Inexpensive, safe to handle, chemoselective for aldehydes/ketones, tolerant of protic solvents.Slower than LiAlH₄, may require heating for hindered ketones.Methanol, Ethanol, Isopropanol
Lithium Aluminum Hydride (LiAlH₄) Very powerful and fast, reduces most carbonyls.Highly reactive with water/protic solvents (pyrophoric!), less chemoselective, requires strictly anhydrous conditions and careful workup.Diethyl Ether, THF
Catalytic Hydrogenation (H₂/Catalyst) Clean (byproduct is water), highly scalable, can be stereoselective with chiral catalysts.Requires specialized high-pressure equipment, catalyst can be expensive (e.g., Pd, Pt, Ru), potential for debenzylation in other contexts.Methanol, Ethanol, Ethyl Acetate

For this specific transformation, Sodium Borohydride (NaBH₄) is the most recommended starting point due to its excellent safety profile, ease of use, and sufficient reactivity for this type of ketone.[4]

Q2: My reduction with NaBH₄ is slow or stalls before completion. What can I do?

A2: Several factors can influence the rate and completeness of a NaBH₄ reduction.

  • Causality: The reactivity of NaBH₄ is modulated by the solvent and temperature. Protic solvents like methanol can actually accelerate the reduction of the ketone while also slowly consuming the hydride reagent.

  • Troubleshooting Steps:

    • Solvent Choice: Methanol is generally the best solvent for NaBH₄ reductions of simple ketones as it strikes a good balance between reactivity and stability of the reagent. Ethanol can be used for a slower, more controlled reaction.

    • Temperature: Most reductions are performed between 0 °C and room temperature. If the reaction is sluggish, gently warming to 40-50 °C can significantly increase the rate.

    • Stoichiometry: While 0.25 equivalents are theoretically needed, it's common to use 1.0 to 1.5 equivalents to ensure the reaction goes to completion, accounting for any reaction with the solvent or trace water.

    • pH: The stability of NaBH₄ is pH-dependent; it is more stable under basic conditions. While not usually necessary for this substrate, adding a small amount of NaOH can prolong the reagent's life in solution, but this can also slow the reduction rate. The amino group on the substrate itself may be basic enough.

Reducer Selection Start Choosing a Reductant for α-Aminoketone Q_Safety Is ease of handling a top priority? Start->Q_Safety Q_Speed Is rapid reaction critical? Q_Safety->Q_Speed No NaBH4 Use Sodium Borohydride (NaBH₄) - Safe, easy workup - Good selectivity Q_Safety->NaBH4 Yes Q_Scale Is this a large-scale (>100g) synthesis? Q_Speed->Q_Scale No LiAlH4 Use Lithium Aluminum Hydride (LiAlH₄) - Very fast and powerful - Requires anhydrous conditions Q_Speed->LiAlH4 Yes Q_Scale->NaBH4 No H2 Consider Catalytic Hydrogenation - Ideal for scale-up - Requires pressure equipment Q_Scale->H2 Yes

Caption: Decision tree for selecting a suitable reducing agent.

Section 4: Troubleshooting & FAQs - Purification & Analysis

Q1: How should I purify the final 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL product? It seems to be highly polar.

A1: As both an amine and an alcohol, the product is indeed quite polar and can be challenging to purify.[5]

  • Causality: The presence of both a basic amino group and a hydrogen-bond-donating hydroxyl group makes the molecule water-soluble (especially in its protonated salt form) and causes it to stick strongly to silica gel.

  • Purification Strategies:

    • Acid-Base Extraction: A powerful initial purification is an acid-base workup. Dissolve the crude product in a non-polar organic solvent (like DCM or ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the amine, moving the product into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH >10 and extract the free-base product back into an organic solvent.

    • Crystallization: This is the preferred method for achieving high purity on a large scale. The product can be crystallized either as the free base or as a salt (e.g., hydrochloride).

      • Free Base: Try solvent systems like ethyl acetate/hexanes or isopropanol/water.

      • HCl Salt: Dissolve the purified free base in a solvent like isopropanol or ether and bubble dry HCl gas through it, or add a solution of HCl in isopropanol. The salt will often precipitate out in high purity.

    • Column Chromatography: If necessary, use a modified silica gel column.

      • Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (~1-2%), e.g., eluting with Hexane/Ethyl Acetate/Triethylamine (e.g., 70:28:2). The triethylamine will occupy the acidic sites on the silica, preventing irreversible binding and tailing of your amine product.

      • Alternative Stationary Phases: Alumina (basic or neutral) can be a better choice than silica for purifying basic compounds.

Section 5: Example Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step A: Synthesis of 1-(2,4-Dimethylphenyl)ethan-1-one

  • To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 eq) in dichloromethane (DCM, 3 mL/mmol), add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add m-xylene (1.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step B: Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one

  • Dissolve the ketone from Step A (1.0 eq) in methanol.

  • Add bromine (1.0 eq) dropwise at room temperature.

  • Stir for 1-2 hours until the red bromine color disappears. Monitor by TLC.

  • Pour the reaction mixture into cold water. The product will often precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts, dry, and concentrate. The crude bromoketone is often used directly in the next step.

Step C: Synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one HCl

  • Dissolve the crude bromoketone from Step B (1.0 eq) in THF.

  • Add this solution to a stirred solution of aqueous ammonia (28%, ~20 eq) at 0 °C.

  • Seal the vessel and stir at room temperature for 24 hours.

  • Concentrate the mixture to remove ammonia and THF.

  • Perform an acid-base extraction as described in Section 4 to isolate the free amine.

  • Dissolve the amine in ether and add a 2M solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the solid.

Step D: Reduction to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

  • Dissolve the aminoketone hydrochloride from Step C (1.0 eq) in methanol (5 mL/mmol).

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise, controlling any gas evolution.

  • Stir at room temperature for 2-3 hours, monitoring by TLC.

  • Quench the reaction by slowly adding acetone, followed by 1M HCl to adjust the pH to ~7.

  • Concentrate the mixture, then perform an acid-base extraction as described in Section 4 to isolate the final product as a free base.

References

  • PubChem. 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. Reductive amination. Wikimedia Foundation. [Link]

  • Tanielyan, S. K., et al. Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. [Link]

  • Busto, E., et al. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Baxter, E. W., & Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Reddy, K. R., et al. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • ChemBK. (2R)-2-amino-2-phenylethanol. [Link]

  • Google Patents. Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • de Souza, R. O. M. A., et al. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. European Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.

I. Synthetic Overview: From Precursor to Product

The most common and efficient route to synthesize 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL involves the reduction of the corresponding α-amino ketone, 2-amino-1-(2,4-dimethylphenyl)ethanone.[1][2] This precursor can be synthesized through various methods, such as the Friedel-Crafts acylation of 1,3-dimethylbenzene. The final reduction of the ketone to the desired amino alcohol is a critical step that dictates the overall yield and purity of the final product. This guide will focus on the optimization of this reduction step.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Reduction to Final Product 1,3-Dimethylbenzene 1,3-Dimethylbenzene Friedel_Crafts Friedel-Crafts Acylation 1,3-Dimethylbenzene->Friedel_Crafts Acylating_Agent Acylating Agent (e.g., 2-bromoacetyl bromide) Acylating_Agent->Friedel_Crafts Precursor 2-bromo-1-(2,4-dimethylphenyl)ethanone Friedel_Crafts->Precursor Amination Amination (e.g., with ammonia) Precursor->Amination Amino_Ketone 2-amino-1-(2,4-dimethylphenyl)ethanone Amination->Amino_Ketone Reduction Reduction Amino_Ketone->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Final_Product 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Reduction->Final_Product

Caption: General synthetic workflow for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reducing agent may not be potent enough or the reaction time might be insufficient for complete conversion of the starting ketone.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If using a mild reducing agent like sodium borohydride (NaBH₄), consider increasing the reaction time or switching to a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3] However, be aware of the higher reactivity and stricter anhydrous conditions required for LiAlH₄.
Side Reactions Over-reduction or side reactions with other functional groups can consume the product or starting material. The presence of moisture can also quench the reducing agent, especially potent ones like LiAlH₄.[3]- Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]- Maintain the recommended reaction temperature. For NaBH₄, the reaction is often carried out at room temperature or slightly below, while LiAlH₄ reductions are typically performed at lower temperatures (0 °C to -78 °C) to control reactivity.[3]
Difficult Product Isolation The amino alcohol product is often polar and can be water-soluble, leading to losses during aqueous work-up and extraction.- During work-up, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product.- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form, which is more soluble in organic solvents.

Problem 2: Impure Product After Purification

Potential Cause Explanation Recommended Solution
Unreacted Starting Material Incomplete reaction leads to the presence of the starting α-amino ketone in the final product.- Optimize the reaction conditions for complete conversion as described in "Problem 1".- If unreacted starting material persists, consider a purification method that effectively separates the more polar amino alcohol from the less polar ketone, such as column chromatography.
Formation of Byproducts Potential byproducts can include dimers or products from side reactions.- Analyze the crude product by NMR or LC-MS to identify the impurities.- Optimize purification conditions. For column chromatography, a gradient elution of methanol in dichloromethane with a small amount of triethylamine (0.1-1%) can help to reduce tailing of the polar amino alcohol on the silica gel.[3]
Residual Solvent Incomplete removal of the reaction or extraction solvent.- Dry the purified product under high vacuum for an extended period.- Use techniques like lyophilization if the product is water-soluble and difficult to dry.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL?

A1: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[4] It is relatively mild, easy to handle, and selective for the reduction of aldehydes and ketones. For a more potent option, especially if you are experiencing incomplete reduction, lithium aluminum hydride (LiAlH₄) can be used, but it requires strict anhydrous conditions and careful handling due to its high reactivity.[3]

Q2: How can I control the stereochemistry of the final product to obtain a specific enantiomer?

A2: To achieve an enantioselective synthesis, you can employ a chiral reducing agent or a catalyst. A well-established method is the use of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction.[5][6][7] This method utilizes a catalytic amount of the chiral oxazaborolidine in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex) to achieve high enantioselectivity.[7] Alternatively, transition metal-catalyzed asymmetric transfer hydrogenation using a chiral ligand is another powerful technique.[5][8]

Asymmetric_Reduction cluster_0 Enantioselective Reduction Strategies Prochiral_Ketone 2-amino-1-(2,4-dimethylphenyl)ethanone Enantioselective_Reduction Enantioselective Reduction Prochiral_Ketone->Enantioselective_Reduction Chiral_Catalyst Chiral Catalyst (e.g., CBS reagent or Ru-chiral ligand complex) Chiral_Catalyst->Enantioselective_Reduction Reducing_Agent Reducing Agent (e.g., Borane or H-donor) Reducing_Agent->Enantioselective_Reduction Chiral_Product Enantiomerically Enriched 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Enantioselective_Reduction->Chiral_Product

Caption: Logic for achieving enantioselectivity in the reduction step.

Q3: What are the key parameters to control for a successful and reproducible synthesis?

A3: The critical parameters for this synthesis include:

  • Temperature Control: Maintaining the optimal reaction temperature is crucial to minimize side reactions and ensure high selectivity.[9]

  • Anhydrous Conditions: Particularly when using highly reactive hydrides like LiAlH₄, the absence of moisture is essential to prevent quenching of the reagent and ensure a high yield.[3][9]

  • Purity of Reagents and Solvents: Using high-purity starting materials and anhydrous solvents will lead to a cleaner reaction and simplify purification.[9]

  • Stoichiometry: The molar ratios of the reactants and the reducing agent should be carefully controlled to ensure complete conversion of the starting material without excessive use of reagents.[9]

Q4: What is a reliable method for purifying the final product?

A4: Column chromatography on silica gel is a standard and effective method for purifying 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. Due to the polar nature of the amino alcohol, a polar eluent system is required. A common choice is a gradient of methanol in dichloromethane. To prevent tailing of the amine on the acidic silica gel, it is highly recommended to add a small amount of a base, such as triethylamine (0.1-1%), to the eluent.[3] Alternatively, using a different stationary phase like alumina (basic or neutral) can also be effective.[3]

IV. Experimental Protocol: Reduction of 2-amino-1-(2,4-dimethylphenyl)ethanone with Sodium Borohydride

This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and desired scale.

Materials:

  • 2-amino-1-(2,4-dimethylphenyl)ethanone hydrochloride[10]

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol/Triethylamine

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-amino-1-(2,4-dimethylphenyl)ethanone hydrochloride (1 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane containing 0.5% triethylamine.

V. References

  • Technical Support Center: Synthesis of Amino Alcohols - Benchchem. Available at:

  • Enantioselective reduction of ketones - Wikipedia. Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PubMed Central. Available at: [Link]

  • Enantioselective Reduction of Ketones - Organic Reactions. Available at: [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC - NIH. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - ResearchGate. Available at: [Link]

  • 2-amino-1-(2,4-dimethylphenyl)ethanone hydrochloride (C10H13NO) - PubChemLite. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. Available at: [Link]

  • JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents. Available at:

  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. Available at: [Link]

  • CN107011188B - Preparation method of isoproterenol hydrochloride - Google Patents. Available at:

  • Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9 - YouTube. Available at: [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - Diva-Portal.org. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - MDPI. Available at: [Link]

  • Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. Available at: [Link]

  • 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one | C10H13NO - PubChem. Available at: [Link]

  • US2753376A - Preparation of aminoacetophenones - Google Patents. Available at:

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1 - Googleapis.com. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds - Organic Chemistry Portal. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - PubMed. Available at: [Link]

  • The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing). Available at: [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC - NIH. Available at: [Link]

  • Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S) - ResearchGate. Available at: [Link]

  • (PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone - ResearchGate. Available at: [Link]

  • 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1) - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Introduction Welcome to the technical support guide for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This chiral amino alcohol is a valuable building block in pharmaceutical synthesis, prized for the specific stereochemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This chiral amino alcohol is a valuable building block in pharmaceutical synthesis, prized for the specific stereochemistry conferred by its amino and hydroxyl groups.[1] However, its purification presents several common challenges due to its structural features: a basic amino group, a polar hydroxyl group, and a bulky hydrophobic dimethylphenyl moiety.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven troubleshooting advice and detailed protocols to help you overcome common purification hurdles, ensuring high purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL?

A: Impurities typically fall into three categories:

  • Starting Materials: Unreacted precursors, such as the corresponding ketone (2-amino-1-(2,4-dimethylphenyl)ethan-1-one), can persist.[2]

  • Reaction Byproducts: Side-reactions can generate positional isomers, which are notoriously difficult to separate via standard methods like distillation or simple recrystallization due to similar physical properties.[3]

  • Enantiomeric Impurities: If a non-stereospecific synthesis is used, the compound will be a racemic mixture of its (R) and (S) enantiomers. Achieving high enantiomeric purity is often the most critical and challenging purification step.[4]

Q2: My compound streaks badly (tails) during silica gel column chromatography. Why is this happening?

A: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amino group of your compound, leading to poor separation, band broadening (tailing), and low recovery.[5][6]

Q3: The crude product is a dark or yellow oil. Can I proceed with my next step?

A: While slight coloration in the crude material may be acceptable for some initial screening reactions, it generally indicates the presence of degradation products or other chromophoric impurities.[5] For most applications, especially in drug development, achieving a colorless oil or a white crystalline solid is essential. An activated carbon treatment can sometimes be effective for color removal.[5]

Q4: How can I effectively remove residual water from the purified product?

A: Water can be a persistent impurity, especially given the polar nature of the amino alcohol. For small amounts, drying over anhydrous sodium sulfate or magnesium sulfate followed by filtration is sufficient. For larger quantities or very stringent dryness requirements, azeotropic distillation with a solvent like toluene is a highly effective method to remove water.[5]

In-Depth Troubleshooting Guides

Challenge 1: Poor Performance in Flash Column Chromatography

You observe severe tailing, low product recovery, and broad, overlapping fractions during purification on a silica gel column.

Root Cause Analysis: The primary cause is the strong acid-base interaction between the basic amine of your product and the acidic silica gel stationary phase. This leads to non-ideal elution behavior.

Troubleshooting Workflow

G start Start: Tailing observed on silica column decision1 Is recovery also low? start->decision1 action1 Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine or NH4OH) decision1->action1 Yes decision1->action1 No (Tailing only) decision2 Is tailing resolved? action1->decision2 action2 Consider alternative stationary phase: - Neutral Alumina - Amine-functionalized silica end_failure Problem Persists: Re-evaluate solubility and consider recrystallization or another technique action2->end_failure decision2->action2 No end_success Purification Successful decision2->end_success Yes

Caption: Troubleshooting workflow for amine tailing on silica gel.

Detailed Solutions

Strategy Description Advantages Considerations
Mobile Phase Modification Add a small amount of a basic competitor to the eluent. Triethylamine (TEA) at 0.5-2% (v/v) is most common. For highly polar systems, a 90:9:1 mixture of DCM:MeOH:NH4OH can be effective.[6]Simple to implement, uses standard silica gel, highly effective for most amines.TEA is UV active and has a high boiling point, requiring removal under high vacuum.
Stationary Phase Deactivation Pre-treat the silica gel by washing it with a solvent containing a base (e.g., your eluent with 1% TEA) before loading your sample. This neutralizes the most acidic sites.[6]Reduces irreversible adsorption and potential for degradation of acid-sensitive compounds.Requires an extra preparation step.
Alternative Stationary Phase Use a less acidic or basic stationary phase. Neutral alumina is a common alternative for basic compounds. Amine-functionalized silica is a more specialized but highly effective option.[6]Eliminates the need for mobile phase modifiers, can prevent compound degradation.Alumina can have its own activity issues; specialized phases are more expensive.
Challenge 2: Failure to Induce Crystallization

The purified, oily product refuses to crystallize from various solvents, preventing isolation of a stable, solid final product.

Root Cause Analysis: Crystallization requires a supersaturated solution and nucleation sites for crystal growth to begin. Your compound may be too soluble in the chosen solvent, or the energy barrier for nucleation is too high. The presence of minor impurities can also inhibit crystal formation.

Crystallization Induction Workflow

G start Start: Concentrated, pure oil step1 Cool solution slowly to 0°C start->step1 decision1 Crystals form? step1->decision1 step2 Scratch inner surface of flask with a glass rod decision1->step2 No end_success Isolate Crystalline Product decision1->end_success Yes decision2 Crystals form? step2->decision2 step3 Add a 'seed' crystal (if available) decision2->step3 No decision2->end_success Yes decision3 Crystals form? step3->decision3 step4 Attempt Anti-Solvent Addition decision3->step4 No decision3->end_success Yes end_failure Re-purify and screen more solvent systems step4->end_failure

Caption: Stepwise workflow for inducing crystallization.

Detailed Solutions

Technique Description Mechanism
Scratching Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[6]The microscopic imperfections created on the glass surface act as nucleation sites for crystal growth.
Seeding Add a single, tiny crystal of the pure compound to the supersaturated solution.[6]The seed crystal provides a pre-formed template, bypassing the initial energy barrier for nucleation.
Anti-Solvent Addition Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes turbid.[6][7]This systematically reduces the compound's solubility, forcing it to precipitate out of the solution, often in crystalline form.

Table of Recommended Solvent Systems for Recrystallization

"Good" Solvent (High Solubility)"Poor" Anti-Solvent (Low Solubility)Comments
Dichloromethane (DCM)Hexanes or HeptaneA very common and effective combination for moderately polar compounds.[7]
Ethyl Acetate (EtOAc)Hexanes or HeptaneGood for compounds that are too soluble in DCM.
Methanol (MeOH)Water or Diethyl EtherUseful for highly polar compounds. Add anti-solvent slowly to prevent "oiling out".
Isopropanol (IPA)WaterA greener solvent alternative that can be effective.
Challenge 3: Resolution of Enantiomers

Your material is a 50:50 racemic mixture, and you require a single enantiomer for your application.

Root Cause Analysis: Enantiomers possess identical physical properties (boiling point, solubility, etc.) in an achiral environment, making them inseparable by standard techniques like distillation or normal chromatography. Separation requires introducing a chiral element to the system.

Comparison of Enantiomeric Resolution Methods

Method Principle Advantages Disadvantages
Diastereomeric Salt Crystallization React the racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[5]Scalable, cost-effective for large quantities, well-established technique.Success is highly dependent on finding the right chiral acid and solvent system. Can be labor-intensive and yield is at best 50% per enantiomer.
Chiral HPLC Use a High-Performance Liquid Chromatography (HPLC) column packed with a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and separation.[8]High resolution, applicable to a wide range of compounds, analytical and preparative scales are possible.High cost of CSPs and solvents, limited loading capacity for preparative scale, requires specialized equipment.

Recommended Chiral Resolving Agents for Diastereomeric Salt Formation:

  • L-(+)-Tartaric Acid[5]

  • (R)-Mandelic Acid[5]

  • Dibenzoyl-L-tartaric acid

Key Purification Protocols

Protocol 1: Flash Column Chromatography with Triethylamine-Modified Eluent
  • Slurry Preparation: Dry-load the crude 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent.

  • Eluent Preparation: Prepare the mobile phase. A good starting point is a gradient of 10% to 50% Ethyl Acetate in Hexanes. To this mixture, add 1% triethylamine (TEA) by volume.[6]

  • Loading and Elution: Carefully load the dry-loaded sample onto the top of the packed column. Begin elution with the prepared mobile phase, starting with lower polarity and gradually increasing it.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC). Stain the TLC plates with potassium permanganate or ninhydrin to visualize the amino alcohol.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under high vacuum.

Protocol 2: Recrystallization via Anti-Solvent Addition
  • Dissolution: Dissolve the purified but oily compound in a minimal amount of warm Dichloromethane (DCM). Use just enough solvent to fully dissolve the material.

  • Anti-Solvent Addition: While gently stirring, slowly add Hexanes dropwise to the DCM solution at room temperature.[7]

  • Induce Crystallization: Continue adding hexanes until the solution becomes persistently cloudy (turbid). If crystals do not form spontaneously, scratch the inside of the flask with a glass rod.[6]

  • Crystal Growth: Once crystallization begins, cap the flask and allow it to stand at room temperature for 1-2 hours, then transfer it to a 4°C refrigerator overnight to maximize crystal growth and yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Analytical Methods for Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a modifier like formic acid or TFA) is a good starting point.[9][10]

  • Chiral HPLC: To determine enantiomeric excess (ee), an HPLC equipped with a chiral stationary phase is required. Phases based on polysaccharides or macrocyclic antibiotics like teicoplanin are often effective for amino alcohols.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the mass of any unknown impurities.[9]

References

  • Technical Support Center: Purification of 1-Amino-2-butanol - Benchchem. (n.d.).
  • Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification - Benchchem. (n.d.).
  • 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL - Benchchem. (n.d.).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (2024). The Journal of Organic Chemistry.
  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. (n.d.).
  • Technical Support Center: Managing Impurities in 2-Amino-4-phenylpentan-1-ol Preparations - Benchchem. (n.d.).
  • Amino Acid and Peptide Chiral Separations - Sigma-Aldrich. (n.d.).
  • 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one | C10H13NO - PubChem. (2007).
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office. (n.d.).
  • An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride - Benchchem. (n.d.).
  • ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. (2000). ResearchGate.

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

Last Updated: January 14, 2026 Introduction Welcome to the technical support center for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols for higher yields and purity.

This document is structured to provide direct, actionable solutions to specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol.

Q1: What is the most common synthetic route for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol?

A common and effective route involves the reduction of the corresponding α-amino ketone, 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. This precursor can be synthesized through various methods, and its subsequent reduction to the desired amino alcohol is a critical step. The choice of reducing agent is paramount to achieving high yield and avoiding side reactions.

Q2: I am experiencing low yields in the reduction of 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. What are the likely causes?

Low yields in this reduction step can often be attributed to several factors:

  • Choice of Reducing Agent: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions if not carefully controlled. Milder and more selective reagents like Sodium Borohydride (NaBH₄) are often preferred for the reduction of ketones to secondary alcohols.[1]

  • Reaction Conditions: Temperature control is crucial. Many reduction reactions are exothermic, and elevated temperatures can promote the formation of byproducts. Maintaining a low temperature (e.g., 0 °C to room temperature) is generally recommended.

  • Purity of Starting Material: Impurities in the α-amino ketone can interfere with the reduction process, leading to lower yields of the desired product. Ensure your starting material is of high purity before proceeding.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are commonly used with NaBH₄.[1]

Q3: How can I purify the final product, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, effectively?

Amino alcohols can be challenging to purify by standard column chromatography on silica gel due to their polarity and basicity, which can lead to tailing and poor separation.[2] Here are some tips for effective purification:

  • Modified Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent system can help to deactivate the acidic sites on the silica gel and improve peak shape.[2]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase silica gel (C18).[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you might encounter during the synthesis.

Issue 1: Formation of a tertiary alcohol byproduct during a Grignard reaction to synthesize the precursor ketone.

If you are using a Grignard reaction with an ester to form the α-amino ketone precursor, the formation of a tertiary alcohol is a common side reaction.[2][3] This occurs because the initially formed ketone is often more reactive than the starting ester, leading to a second addition of the Grignard reagent.[2][3]

Causality: The high reactivity of Grignard reagents and the comparable reactivity of the intermediate ketone with the starting ester.

Solutions:

StrategyDescriptionKey Considerations
Use a Weinreb Amide Convert the corresponding acid to a Weinreb amide (N-methoxy-N-methylamide). The intermediate formed upon Grignard addition is a stable chelate that prevents over-addition until acidic workup.[2][4]Requires an additional synthetic step to prepare the Weinreb amide.
Low Temperature Perform the reaction at very low temperatures (e.g., -78 °C) to control the reactivity of the Grignard reagent.[2][3]Requires careful temperature monitoring and control.
Reverse Addition Slowly add the ester solution to the Grignard reagent solution. This ensures the ester is always in the presence of an excess of the Grignard reagent, but can sometimes favor the double addition if not carefully controlled. A better approach is often adding the Grignard reagent slowly to the ester at low temperature.Precise control of addition rate is critical.
Less Reactive Organometallic Reagents Consider using organocuprates (Gilman reagents), which are generally less reactive than Grignard reagents and are more likely to react only once with an ester.[2]May require preparation of the Gilman reagent.
Issue 2: Poor regioselectivity in epoxide ring-opening with an amine.

If synthesizing a β-amino alcohol via the ring-opening of an unsymmetrical epoxide, a mixture of regioisomers can be a significant problem.[2]

Causality: The nucleophilic attack of the amine can occur at either of the two carbons of the epoxide ring. The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions.

Solutions:

StrategyDescriptionKey Considerations
Catalyst Choice The choice of Lewis or Brønsted acid catalyst can influence the regioselectivity. Milder catalysts may favor attack at the less hindered carbon.Strong acids can promote polymerization of the epoxide.[2]
Steric Hindrance The steric bulk of both the epoxide substituents and the amine nucleophile will play a significant role.This is an inherent property of the substrates.
Temperature Control Lowering the reaction temperature can sometimes improve selectivity.May lead to slower reaction rates.
Issue 3: Incomplete reaction or formation of side products during reductive amination.

Reductive amination is a powerful method for forming amines, but can be prone to issues if not optimized.[][6]

Causality: The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced.[6] The equilibrium between the carbonyl compound, amine, and the imine/enamine intermediate, as well as the relative rates of imine formation and reduction, are critical.

Solutions:

StrategyDescriptionKey Considerations
pH Control The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6).The reducing agent must be stable at the chosen pH. Sodium cyanoborohydride is effective in this pH range.[6]
Choice of Reducing Agent Use a reducing agent that is selective for the imine over the carbonyl starting material. Sodium triacetoxyborohydride is a mild and highly selective reagent for this purpose.[7]The reactivity of the reducing agent should be matched to the substrate.
Water Removal The formation of the imine intermediate produces water. Removing water (e.g., using a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the imine and improve the overall yield.Not always practical for small-scale reactions.
One-Pot vs. Stepwise Consider a stepwise approach where the imine is pre-formed before the addition of the reducing agent. This can sometimes provide better control over the reaction.[6][7]Requires an additional step and isolation of the intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one Hydrochloride (Precursor)

This protocol outlines a general procedure for the synthesis of the α-amino ketone precursor.

Materials:

  • 2-Bromo-1-(2,4-dimethylphenyl)ethanone

  • Hexamethylenetetramine (HMTA)

  • Ethanol

  • Hydrochloric Acid (concentrated)

Procedure:

  • Dissolve 2-Bromo-1-(2,4-dimethylphenyl)ethanone in ethanol in a round-bottom flask.

  • Add an equimolar amount of hexamethylenetetramine (HMTA) to the solution.

  • Stir the mixture at room temperature. The formation of a precipitate (the quaternary ammonium salt) should be observed.

  • After the reaction is complete (monitor by TLC), filter the precipitate and wash it with cold ethanol.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux to effect the hydrolysis of the salt to the desired α-amino ketone hydrochloride.

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the crystalline product, wash with cold ethanol, and dry under vacuum.

Protocol 2: Reduction of 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

This protocol describes the reduction of the α-amino ketone to the target amino alcohol.

Materials:

  • 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one hydrochloride

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Sodium Hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Dissolve 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one hydrochloride in methanol in a round-bottom flask and cool the solution in an ice bath to 0 °C.

  • Slowly add Sodium Borohydride (NaBH₄) in small portions to the stirred solution. Be cautious as the reaction may be exothermic and produce gas.

  • After the addition is complete, allow the reaction to stir at 0 °C for a period of time, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

  • Make the solution basic by adding a sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as described in the FAQ section.

Visualizations

Workflow for the Synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction to Final Product Start 2-Bromo-1-(2,4-dimethylphenyl)ethanone Step1 Reaction with HMTA Start->Step1 Intermediate Quaternary Ammonium Salt Step1->Intermediate Step2 Acid Hydrolysis Intermediate->Step2 Precursor 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one Step2->Precursor Step3 Reduction with NaBH4 Precursor->Step3 Workup Aqueous Workup & Extraction Step3->Workup Purification Purification Workup->Purification FinalProduct 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol Purification->FinalProduct

Caption: A generalized workflow for the two-step synthesis.

Troubleshooting Logic for Low Reduction Yield

Troubleshooting_Reduction Start Low Yield of Amino Alcohol Q1 Is the starting material pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction temperature controlled? A1_Yes->Q2 Action1 Purify α-amino ketone (Recrystallization or Chromatography) A1_No->Action1 Action1->Start A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reducing agent appropriate? A2_Yes->Q3 Action2 Repeat with cooling (e.g., ice bath) A2_No->Action2 Action2->Start A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Solution Optimized Yield A3_Yes->Solution Action3 Consider a milder or more selective reducing agent (e.g., NaBH4) A3_No->Action3 Action3->Start

Caption: A decision tree for troubleshooting low reduction yields.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • ChemicalBook. (n.d.). 2-AMINO-2-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-OL synthesis.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
  • Diva-Portal.org. (n.d.).
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols.
  • Organic Chemistry Portal. (n.d.).
  • PMC. (2020, November 26).
  • PubChem. (2025, December 6). 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one.
  • Radboud Repository. (n.d.). Highly diastereoselective synthesis of β-amino alcohols.
  • ResearchGate. (2006, September 22). (PDF) Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl).
  • ResearchGate. (2018, February 21). (PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone.
  • ResearchGate. (2025, August 9). Improved synthesis of 2-norbornanone.
  • RSC Publishing. (2020, December 8). Recent advances in the synthesis of α-amino ketones.
  • RSC Publishing. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane.
  • SciHorizon. (2025, February 2).
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Wikipedia. (n.d.).
  • YouTube. (2023, June 11). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9.

Sources

Troubleshooting

Stability issues of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL in solution

Introduction Welcome to the technical support guide for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this aryl amino alcohol in solution. Aryl amino alcohols are a critical class of compounds, often serving as key intermediates in pharmaceutical synthesis.[1][2][3] Their stability is paramount for ensuring experimental reproducibility, the integrity of analytical data, and the safety and efficacy of final products.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you identify, understand, and mitigate stability issues. Our approach is grounded in established principles of chemical kinetics and degradation pathway analysis, as outlined in International Council for Harmonisation (ICH) guidelines.[4][5]

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is showing a slight yellow discoloration after a day on the benchtop. What could be the cause?

This is a common observation and is often an early indicator of oxidative degradation. The amino group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate this process.[6][7] For photosensitive medicines, it is recommended to store them in amber glass bottles and keep them in a dark place to maintain stability.[6]

Q2: What are the primary factors that can affect the stability of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol in solution?

The stability of this compound is influenced by several environmental and chemical factors:

  • pH: Both highly acidic and highly basic conditions can promote degradation. Acidic conditions may protonate the amino group, potentially influencing its reactivity, while basic conditions can deprotonate the hydroxyl group, which may facilitate different reaction pathways.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents is a significant threat. The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.[1] Similar compounds like epinephrine are known to be unstable due to the oxidation of their catechol moiety.[8]

  • Temperature: As with most chemical reactions, degradation rates increase with temperature.[6] Storing solutions at elevated temperatures will accelerate the breakdown of the compound.

  • Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Photostability testing is a standard part of forced degradation studies as per ICH guidelines.[4][5]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrogen bonding and influence reaction pathways, while residual impurities in the solvent (e.g., peroxides in older ethers) can act as initiators for degradation.

Q3: I am observing a new, significant peak in my HPLC chromatogram after storing my sample solution for 24 hours. What could this peak be?

The appearance of a new peak is a strong indication of chemical degradation. For 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, there are two primary suspected degradation pathways based on its structure and the behavior of similar amino alcohols:

  • Oxidation: The primary alcohol could be oxidized to an aldehyde, which may be further oxidized to a carboxylic acid. Alternatively, the secondary amine could undergo oxidation.

  • Intramolecular Cyclization: Under certain conditions (e.g., thermal stress), some amino alcohols can undergo cyclization. For instance, the thermal degradation of 2-amino-2-methyl-1-propanol can form a cyclic oxazolidinone derivative.[9] This suggests a potential, though less common, pathway for your compound.

To confirm the identity of the new peak, a forced degradation study is the recommended approach. This will help you systematically generate potential degradation products and confirm if the new peak corresponds to one of them.

Q4: How should I prepare and store stock solutions of this compound to maximize stability?

Based on general best practices for handling amino alcohols and information from safety data sheets (SDS), the following storage conditions are recommended:

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. If preparing aqueous solutions, use freshly prepared buffers and consider de-gassing the solvent to remove dissolved oxygen.

  • Container: Store solutions in amber glass vials to protect from light.[6]

  • Atmosphere: For long-term storage, purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.[10]

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) unless the compound has limited solubility at lower temperatures.[11] Avoid repeated freeze-thaw cycles, as this can also affect stability.[4][7]

  • pH: If using a buffer, a neutral or slightly acidic pH (e.g., pH 5-7) is often a good starting point to minimize both acid- and base-catalyzed hydrolysis. However, the optimal pH should be determined experimentally.

Troubleshooting Guide: Investigating Solution Instability

If you suspect that the stability of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is compromising your experimental results, a systematic investigation is necessary. The following workflow and protocols will guide you through this process.

Logical Workflow for Troubleshooting Stability Issues

This diagram outlines the decision-making process when encountering potential instability.

Stability_Workflow A Start: Observe Inconsistent Results (e.g., new peaks, loss of API) B Review Sample Handling & Storage Conditions A->B C Are conditions optimal? (Cool, dark, inert, fresh solvent) B->C D Optimize Storage Conditions (e.g., use amber vials, purge with N2) C->D No G Develop/Validate Stability-Indicating Analytical Method (e.g., HPLC) C->G Yes E Problem Resolved? D->E F Initiate Forced Degradation Study (ICH Conditions: Acid, Base, Peroxide, Heat, Light) E->F No K End: Problem Solved E->K Yes H Analyze Stressed Samples F->H G->F I Identify Degradation Products & Pathways H->I J End: Implement Mitigating Strategies (e.g., adjust formulation pH, define shelf-life) I->J

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols
Protocol 1: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is an essential tool to deliberately degrade the sample, thereby identifying likely degradation products and establishing the stability-indicating power of your analytical methods.[4][12][13]

Objective: To determine the degradation pathways of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol under various stress conditions.

Materials:

  • 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (unstressed stock solution) stored at 2-8°C.

  • Incubation: Store the stressed samples under the specified conditions. Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. For example, add an equimolar amount of NaOH to the HCl sample and vice versa.

  • Analysis: Analyze all samples (including the control) using a suitable stability-indicating HPLC method (see Protocol 2).

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureTypical Duration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidative Stress 3% H₂O₂Room Temp.24 hours
Thermal Stress Solid compound or solution in a sealed vial80 °C48 hours
Photolytic Stress Solution exposed to light source per ICH Q1B guidelinesRoom Temp.As per ICH Q1B

These conditions are starting points and should be adjusted to achieve a target degradation of 5-20% of the parent compound.[12]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[13] It must be able to separate the parent compound from all its degradation products.

Objective: To establish an HPLC-UV method capable of resolving 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol from its potential degradation products.

Instrumentation & Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: UV at a wavelength of maximum absorbance for the parent compound (determine by scanning a standard solution, e.g., ~275 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Table 2: Example HPLC Gradient Program

Time (min)Mobile Phase A (%) (0.1% Formic Acid in Water)Mobile Phase B (%) (Acetonitrile)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.010901.0
18.010901.0
18.19551.0
22.09551.0

Method Validation: Once the method is developed, analyze the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the parent peak is free from co-eluting impurities.

Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol based on its chemical structure.

Degradation_Pathways cluster_main 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol (Parent) cluster_ox Oxidative Degradation A Parent Compound B 2-Amino-1-(2,4-dimethylphenyl)ethanone (Ketone Impurity) A->B [O] (Oxidation of Alcohol) C 2-Amino-2-(2,4-dimethylphenyl)acetaldehyde (Aldehyde Impurity) A->C [O] (Milder Oxidation)

Caption: Potential oxidative degradation pathways.

References
  • Fisher Scientific. (2023). Safety Data Sheet.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 2-Amino Acetophenone. Retrieved from [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • AIP Publishing. (2019). Synthesis of Aryl Amino Alcohol Derivate from Turpentine Oil as a Potential Antimalarial Drug. Retrieved from [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Quiliano, M., et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. PubMed Central. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2010). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. Retrieved from [Link]

  • de Abreu, L. C. L., et al. (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-[(2-Amino-4-methylphenyl)amino]ethanol. Retrieved from [Link]

  • Reed, C. D. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Production

Welcome to the technical support resource for the synthesis and scale-up of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during production, offering scientifically-grounded troubleshooting strategies and practical advice in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles, optimize your synthetic route, and ensure the robust and scalable production of this valuable chiral amino alcohol intermediate.

Synthetic Workflow Overview

The production of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is typically approached via the asymmetric reduction of its corresponding α-amino ketone precursor, 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. This process is critical as the stereochemistry of the final amino alcohol is often crucial for its application in pharmaceuticals.[1][] The general workflow involves two key stages, each with its own set of potential challenges.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction & Purification Start 1,3-Dimethylbenzene Precursor 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one Start->Precursor [1] Friedel-Crafts Acylation [2] α-Halogenation [3] Amination Reduction Asymmetric Reduction Precursor->Reduction Reducing Agent (e.g., NaBH₄ with chiral catalyst) Purification Purification (Crystallization / Chromatography) Reduction->Purification Product 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Purification->Product

Caption: Proposed synthetic workflow for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles to help you make informed decisions.

Stage 1: Precursor Synthesis (2-Amino-1-(2,4-dimethylphenyl)ethan-1-one)

Question: During the Friedel-Crafts acylation of 1,3-dimethylbenzene, I'm getting a low yield and a mixture of isomers. What's going wrong?

Answer: This is a common issue related to catalyst activity and reaction conditions. The two methyl groups on the aromatic ring are ortho- and para-directing, but steric hindrance can influence the final product ratio.

  • Causality: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Contamination with water will deactivate the catalyst, leading to incomplete reactions and reduced yields.[3] Furthermore, incorrect reaction temperatures can lead to side reactions or the formation of undesired isomers.

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The aluminum chloride should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Perform the reaction at a low temperature (typically 0-5 °C) to minimize the formation of byproducts. Slowly add the acylating agent to maintain control over the reaction exotherm.

    • Stoichiometry: Use a slight excess of the Lewis acid catalyst to ensure the reaction goes to completion, but avoid a large excess which can lead to charring and other side reactions.

Stage 2: Asymmetric Reduction and Purification

Question: My reduction of the α-amino ketone precursor is resulting in low enantiomeric excess (ee). How can I improve stereoselectivity?

Answer: Achieving high enantioselectivity is a formidable challenge in the synthesis of chiral amino alcohols.[4] The choice of reducing agent and catalyst system is paramount. A simple agent like sodium borohydride (NaBH₄) will produce a racemic mixture (a 50:50 mix of both enantiomers).

  • Causality: Stereoselectivity is dictated by the chiral environment created by the catalyst system during the hydride transfer to the carbonyl group. Inefficient catalysts or suboptimal conditions will fail to sufficiently differentiate between the two faces of the ketone.

  • Solutions:

    • Utilize a Chiral Catalyst System: Employ a well-established asymmetric reduction system. Noyori's ruthenium-based catalysts or Corey-Itsuno-style oxazaborolidine catalysts are excellent choices for reducing ketones to chiral alcohols with high enantioselectivity.[5]

    • Biocatalysis: Consider using an engineered ketoreductase (KRED) enzyme. Biocatalysis can offer extremely high enantioselectivity (>99% ee) and operates under mild, environmentally friendly conditions (aqueous media, room temperature).[6][7]

    • Temperature Control: Lowering the reaction temperature (e.g., to -20 °C or lower) often enhances enantioselectivity by reducing the kinetic energy of the system, which allows the catalyst's chiral influence to be more pronounced.

Question: I am observing a significant amount of a diol impurity, suggesting over-reduction. How can this be prevented?

Answer: This issue points to a reducing agent that is too powerful or reaction conditions that are not well-controlled. While potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used, they are often too reactive for substrates with multiple functional groups and can be hazardous on a large scale.[8]

  • Causality: Over-reduction can occur if the reducing agent is not selective for the ketone and also reduces other functional groups, or if the reaction is allowed to proceed for too long or at too high a temperature.

  • Solutions:

    • Select a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally more selective for ketones and aldehydes than LiAlH₄ and is safer to handle on a larger scale.[8]

    • Controlled Addition: Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to maintain control over the reaction.

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction immediately upon consumption of the starting material.

Parameter Lithium Aluminum Hydride (LiAlH₄) Sodium Borohydride (NaBH₄)
Reactivity Very High (reduces esters, amides, acids)Moderate (selective for ketones, aldehydes)
Solvent Anhydrous ethers (THF, Et₂O)Protic solvents (MeOH, EtOH)
Safety Pyrophoric, reacts violently with waterStable in air, reacts slowly with water
Scale-up Risk High[8]Low to Moderate

Question: The purification of the final amino alcohol product by silica gel chromatography is difficult, showing significant peak tailing. What are my options?

Answer: This is a very common problem when purifying amines and amino alcohols on standard silica gel.[9]

  • Causality: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor separation, band broadening, and tailing of the product peak.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide is sufficient to neutralize the acidic sites on the silica, leading to symmetrical peaks and better separation.[9]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography (C18) can be an effective method for purifying polar compounds.

    • Purification via Salt Formation/Crystallization: Convert the amino alcohol into a salt (e.g., hydrochloride or tartrate salt). Salts are often highly crystalline and can be purified effectively by recrystallization, which is a highly scalable and cost-effective method. The free base can then be regenerated in a final step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns involve the handling of highly reactive and potentially pyrophoric reagents like LiAlH₄, and managing exothermic reactions, especially during the Friedel-Crafts acylation and reduction steps. A thorough process safety review, including hazard and operability (HAZOP) studies, is essential before any scale-up. Ensure adequate cooling capacity and have appropriate quenching procedures in place.

Q2: Are there greener or more sustainable synthetic routes available? A2: Yes. Biocatalysis, using enzymes like ketoreductases for the reduction step, is a leading green chemistry approach.[6][7] These reactions are typically run in water at ambient temperatures, avoiding harsh reagents and organic solvents. Additionally, catalytic transfer hydrogenation, which uses a stable hydrogen source like formic acid instead of pressurized hydrogen gas, can be a safer and greener alternative for the reduction.[1]

Q3: How can I confirm the absolute stereochemistry of my final product? A3: The absolute stereochemistry can be determined using several methods. The most definitive is single-crystal X-ray crystallography if you can obtain a suitable crystal of the product or a derivative. Alternatively, comparison to a known standard using chiral HPLC is a common and reliable method.

Q4: What are the potential sources of impurities in the final product? A4: Impurities can arise from several sources throughout the process.[10]

  • Starting Materials: Impurities present in the 1,3-dimethylbenzene or other reagents.

  • Side Reactions: Isomers from the Friedel-Crafts reaction, over-reduction products (diols), or byproducts from the amination step.

  • Incomplete Reactions: Residual starting material (the α-amino ketone).

  • Process-Related: Impurities from solvents, reagents, or catalysts used during the synthesis and purification.[11] A robust analytical method (e.g., GC-MS or LC-MS) is crucial for identifying and quantifying these impurities.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Synthesis of Amino Alcohols. Benchchem.
  • ChemFun. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis.
  • Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • ChemicalBook. (n.d.). 2-AMINO-2-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-OL synthesis.
  • Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Request PDF. (2025). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol.
  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • PubChem. (2025). 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one.
  • ResearchGate. (2025). Impurity profile of amino acids?.
  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.

Sources

Troubleshooting

Addressing unexpected side reactions in the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Welcome to the technical support center for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during the synthesis of this important amino alcohol. Our approach is rooted in explaining the "why" behind experimental choices, providing you with the technical expertise to troubleshoot and optimize your synthetic route.

I. Synthetic Overview & Key Challenges

The synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol typically proceeds through a multi-step sequence, often starting from 2,4-dimethylacetophenone. A common and effective route involves the α-bromination of the ketone, followed by azidation, and subsequent reduction of both the azide and ketone functionalities.

While seemingly straightforward, each step presents unique challenges that can lead to impurities and low yields. This guide will dissect these potential pitfalls and provide robust, field-tested solutions.

Overall Synthetic Workflow

Synthesis_Workflow A 2,4-Dimethylacetophenone B 2-Bromo-1-(2,4-dimethylphenyl)ethanone A->B α-Bromination C 2-Azido-1-(2,4-dimethylphenyl)ethanone B->C Azidation D 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol C->D Reduction

Caption: General synthetic route to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: α-Bromination of 2,4-Dimethylacetophenone
FAQ 1: My α-bromination reaction is sluggish and gives a mixture of mono- and di-brominated products. What's going wrong?

Answer: This is a common issue stemming from reaction conditions and reagent stoichiometry.

  • Causality: The enolate formation is the rate-determining step. Insufficiently acidic or basic conditions can slow this down, leading to incomplete reaction. Over-bromination occurs when the mono-brominated product is more reactive than the starting material or when there's a localized excess of bromine.

  • Troubleshooting Protocol:

    • Solvent Choice: Use a solvent that can solubilize both the ketone and the brominating agent. Ethereal solvents like diethyl ether or THF are good starting points.[1]

    • Stoichiometry is Key: Use a slight excess of the ketone (1.1 equivalents) relative to the brominating agent (e.g., Br₂) to minimize di-bromination.

    • Controlled Addition: Add the bromine dropwise at a low temperature (0 °C) to prevent localized high concentrations.

    • Catalysis: A catalytic amount of acid (e.g., acetic acid or HBr) can accelerate enol formation and, consequently, the rate of bromination.

Table 1: Comparison of Brominating Agents
Brominating AgentAdvantagesDisadvantages
Bromine (Br₂) in Acetic Acid/CH₂Cl₂ Readily available, cost-effective.Highly corrosive and toxic, can lead to over-bromination.
N-Bromosuccinimide (NBS) Easier to handle, more selective for allylic/benzylic positions.[2][3]More expensive, requires a radical initiator (e.g., AIBN or light).
Copper(II) Bromide (CuBr₂) Mild, selective for α-bromination of ketones.Stoichiometric amounts are often needed, workup can be more complex.
Step 2: Azidation of 2-Bromo-1-(2,4-dimethylphenyl)ethanone
FAQ 2: I'm observing a significant amount of elimination byproduct (an α,β-unsaturated ketone) during the azidation step. How can I suppress this?

Answer: Elimination is a competing reaction with nucleophilic substitution, particularly with a hindered substrate and a basic nucleophile.

  • Causality: The azide ion (N₃⁻) can act as a base, abstracting a proton from the carbon adjacent to the carbonyl group, leading to E2 elimination. This is more pronounced at higher temperatures.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low reaction temperature (0-25 °C) to favor the substitution pathway, which has a lower activation energy than elimination.

    • Solvent System: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the azide anion, making the azide a more potent nucleophile and less of a base.

    • Phase-Transfer Catalysis: In a biphasic system (e.g., CH₂Cl₂/H₂O), a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the azide ion into the organic phase, promoting a clean substitution reaction.

Step 3: Reduction of 2-Azido-1-(2,4-dimethylphenyl)ethanone

This is the most critical step, as two functional groups (azide and ketone) need to be reduced. The choice of reducing agent and reaction conditions will dictate the success of the synthesis.

FAQ 3: My reduction with NaBH₄ is incomplete, and I'm isolating the azido alcohol. How can I achieve complete reduction to the amino alcohol?

Answer: Sodium borohydride (NaBH₄) is a mild reducing agent and is generally selective for aldehydes and ketones over azides.[4][5]

  • Causality: The azide group is significantly less electrophilic than a ketone. NaBH₄ is not a potent enough hydride donor to reduce the azide under standard conditions.[4]

  • Recommended Two-Step Protocol:

    • Ketone Reduction: First, reduce the ketone selectively using NaBH₄ in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature.[5][6] This will yield 2-azido-1-(2,4-dimethylphenyl)ethan-1-ol.

    • Azide Reduction: After isolating the azido alcohol, proceed with the azide reduction.

Workflow for Two-Step Reduction

Two_Step_Reduction C 2-Azido-1-(2,4-dimethylphenyl)ethanone E 2-Azido-1-(2,4-dimethylphenyl)ethan-1-ol C->E 1. NaBH₄, MeOH D 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol E->D 2. H₂, Pd/C or LiAlH₄

Caption: A selective two-step reduction strategy.

FAQ 4: I want to perform a one-pot reduction of both the azide and the ketone. What are my options and the potential pitfalls?

Answer: A one-pot reduction is feasible with stronger reducing agents, but careful control is necessary to avoid side reactions.

  • Option 1: Lithium Aluminum Hydride (LiAlH₄)

    • Expertise & Experience: LiAlH₄ is a powerful reducing agent capable of reducing both azides and ketones simultaneously. However, it is highly reactive and requires strictly anhydrous conditions.[7] The presence of any protic solvent will quench the reagent violently.

    • Protocol:

      • Dissolve the azido ketone in anhydrous THF or diethyl ether under an inert atmosphere (N₂ or Ar).

      • Cool the solution to 0 °C.

      • Slowly add a solution of LiAlH₄ in the same solvent.

      • After the reaction is complete (monitored by TLC), carefully quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Option 2: Catalytic Hydrogenation

    • Expertise & Experience: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is an effective method for reducing both functional groups.[8] However, the amine product can sometimes poison the catalyst, slowing down the reaction.[8][9]

    • Trustworthiness: This method is generally cleaner and safer than using LiAlH₄, with a simpler workup.

    • Protocol:

      • Dissolve the azido ketone in a solvent like ethanol, methanol, or ethyl acetate.

      • Add 5-10 mol% of 10% Pd/C catalyst.

      • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

      • Stir vigorously at room temperature until hydrogen uptake ceases.

      • Filter the reaction mixture through Celite to remove the catalyst.

      • Concentrate the filtrate to obtain the crude product.

Table 2: Comparison of One-Pot Reduction Methods
MethodReducing AgentAdvantagesDisadvantages & Side Reactions
Hydride Reduction LiAlH₄ in THF/EtherFast, effective for both groups.Highly reactive, requires anhydrous conditions, difficult workup.
Catalytic Hydrogenation H₂ with Pd/C, PtO₂Clean, simple workup, scalable.[9]Catalyst can be poisoned by the amine product, potential for incomplete reaction.[8][9] May require elevated pressure.
Purification Challenges
FAQ 5: My final product is difficult to purify by column chromatography. It streaks on the silica gel column. What can I do?

Answer: Amino alcohols are polar and basic, leading to strong interactions with the acidic silica gel.[7]

  • Causality: The primary amine group can be protonated by the acidic silanol groups on the surface of the silica gel, causing tailing and poor separation.

  • Troubleshooting Protocol:

    • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to your eluent system.[7] This will neutralize the acidic sites on the silica gel.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina. Reverse-phase chromatography (C18 silica) can also be an effective alternative.

    • Salt Formation and Extraction: Convert the amino alcohol to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (e.g., ether). The salt may precipitate and can be collected by filtration. Alternatively, perform an acid-base extraction to separate it from non-basic impurities.

III. References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Reddit. (2013, June 1). REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP? r/chemistry. Retrieved from [Link]

  • Reddit. (2022, October 6). Azide Hydrogenation. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Retrieved from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

  • YouTube. (2023, June 11). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 16.6: Catalytic Hydrogenation. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • PubChem. (2025, December 6). 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Retrieved from

  • Google Patents. (n.d.). US2753376A - Preparation of aminoacetophenones. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • NIH. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.3 Catalytic Hydrogenation of Ketones | Request PDF. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • NIH. (n.d.). 2-Azido-1-(4-fluorophenyl)ethanone. Retrieved from [Link]

  • NIH. (n.d.). 2-Azido-1-(4-nitrophenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2018, February 21). (PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Azido-1-(4-fluorophenyl)ethanone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Chiral Resolution for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral resolution of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this chiral amino alcohol. The information herein is structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during the resolution process. Each answer provides an explanation of the underlying principles and a course of action.

Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What are the first steps to troubleshoot this?

A1: Failure to induce crystallization is a common issue, typically rooted in solubility, concentration, or nucleation problems. The diastereomeric salt is likely too soluble in the chosen solvent system.

Recommended Actions:

  • Increase Concentration: Carefully evaporate a portion of the solvent to increase the supersaturation of the diastereomeric salt. Be cautious not to over-concentrate, which could lead to "oiling out."

  • Introduce an Anti-Solvent: If you are using a single solvent system, slowly add an "anti-solvent" in which the diastereomeric salt is expected to be less soluble. For example, if your salt is dissolved in methanol, you might slowly add a less polar solvent like toluene or heptane. This technique reduces the overall solubility of the salt, promoting precipitation.[1]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[1]

    • Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous experiment, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for crystal growth.

  • Lower the Temperature: Slowly cool the solution. A controlled, gradual cooling profile is often more effective than rapid cooling, as it allows for the formation of more ordered, pure crystals.[1]

Q2: I've managed to crystallize the diastereomeric salt, but the diastereomeric excess (d.e.) is very low. How can I improve the selectivity?

A2: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your current system, leading to co-precipitation.[1] The key to improving selectivity is to maximize the solubility difference between the desired and undesired diastereomers.

Recommended Actions:

  • Systematic Solvent Screening: The choice of solvent is the most critical factor influencing resolution efficiency.[2][3] Different solvents can alter the crystal lattice and solvation energies of the diastereomeric salts. Sometimes, a solvent can even be incorporated into the crystal structure, drastically changing its solubility.[2][4] A systematic screen of solvents with varying polarities and hydrogen bonding capabilities is the most effective approach.[1]

  • Optimize Temperature Profile: The temperature has a significant impact on the solubility of both diastereomers.[1] Experiment with different final crystallization temperatures and cooling rates. A slower cooling rate often provides better selectivity by keeping the undesired diastereomer in solution.

  • Re-crystallization: A single crystallization is often insufficient. Re-crystallizing the enriched salt from the same or a different solvent system can significantly enhance the diastereomeric purity.

  • Evaluate a Different Resolving Agent: If optimizing the solvent and temperature does not yield sufficient purity, the chosen resolving agent may not be ideal for your specific molecule. Consider screening other common chiral acids.

Q3: My yield of the desired diastereomeric salt is very poor, even though the purity looks good. What are the likely causes and how can I increase the yield?

A3: Low yield typically points to two main issues: either the desired diastereomeric salt is too soluble in the mother liquor, or the theoretical maximum yield is limited by the stoichiometry of the resolving agent.

Recommended Actions:

  • Adjust Stoichiometry: The classical method uses 0.5 equivalents of the resolving agent to react with the desired enantiomer in the racemate, limiting the maximum theoretical yield of the salt to 50%. While this is often a good starting point for achieving high purity, you can experiment with slightly increasing the amount of resolving agent. However, be aware this may lead to a decrease in diastereomeric excess.

  • Optimize Solvent/Anti-Solvent Ratio: If using a mixed solvent system, the ratio is critical. Too much "solvent" will keep the desired salt dissolved, while too much "anti-solvent" can cause the undesired diastereomer to crash out, reducing purity.[1] Fine-tune this ratio to maximize the precipitation of the desired salt while keeping the other in solution.

  • Racemize and Recycle: For a more advanced and sustainable process, the undesired enantiomer remaining in the mother liquor can be isolated, racemized (converted back to a 50:50 mixture), and recycled back into the resolution process. This strategy can theoretically drive the overall yield toward 100%.[5]

Q4: My product is "oiling out" instead of forming crystals. What does this mean and how can I prevent it?

A4: "Oiling out" or liquid-liquid phase separation occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is too concentrated or when the melting point of the salt is below the crystallization temperature.[1] An oily product is typically of low purity and difficult to handle.

Recommended Actions:

  • Dilute the Solution: Add more of the primary solvent to decrease the concentration before initiating crystallization.[1]

  • Lower the Crystallization Temperature: Start the crystallization process at a lower temperature, which may be below the melting point of the oily phase.

  • Change the Solvent System: A less polar solvent might be more effective at promoting a solid crystalline state over an amorphous oil.[1]

  • Heat and Re-dissolve: Gently heat the mixture to re-dissolve the oil, then add more solvent and attempt a slower, more controlled cooling process to encourage proper crystal lattice formation.

Frequently Asked Questions (FAQs)

This section covers broader questions about the strategy and methodology for the chiral resolution of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL.

Q1: What are the most suitable chiral resolving agents for an amino alcohol like 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL?

A1: As a basic amino alcohol, the most effective resolving agents will be chiral acids. They react with the racemic amine to form a pair of diastereomeric salts with different physical properties, which can then be separated by crystallization.[6][7] The ideal choice is often found through empirical screening.

Table 1: Common Chiral Acids for Resolution of Amines

Resolving AgentAcidityCommon Applications & Notes
(L)-(+)-Tartaric Acid Di-proticWidely used, inexpensive, and effective for many amines. The two acidic protons offer different salt-forming possibilities.[8][9]
(D)-(-)-Tartaric Acid Di-proticProvides the opposite enantiomer compared to L-tartaric acid. Useful for accessing both enantiomers of the target molecule.[8]
(R)-(-)-Mandelic Acid Mono-proticAromatic structure can lead to favorable π-π stacking interactions in the crystal lattice, improving differentiation.[8]
(S)-(+)-Mandelic Acid Mono-proticEnantiomer of (R)-Mandelic acid.
(+)-Camphor-10-sulfonic Acid Mono-proticA strong acid, which can be useful for weakly basic amines. Bulky structure can enhance diastereomeric differences.[8]
(-)-Camphor-10-sulfonic Acid Mono-proticEnantiomer of the (+) form.
O,O'-Dibenzoyl-D-tartaric acid Di-proticA derivative of tartaric acid with bulky benzoyl groups that can create more selective interactions.[9]
Q2: How should I approach selecting an initial solvent system for screening?

A2: A good starting solvent is one in which the racemate and resolving agent have moderate solubility at elevated temperatures and lower solubility at room temperature or below.[1] A pragmatic approach is to screen a range of solvents with varying properties.

Table 2: Suggested Solvent Screening Strategy

Solvent ClassExample SolventsPolarityKey Characteristics
Alcohols Methanol, Ethanol, IsopropanolHighGood at dissolving polar salts via hydrogen bonding. Often used as the primary "solvent."[2]
Ketones Acetone, Methyl Ethyl KetoneMedium-HighGood balance of polarity; can be effective as single solvents or in mixtures.
Ethers Tetrahydrofuran (THF), DioxaneMediumCan be effective, particularly for salts with moderate polarity.[4]
Esters Ethyl AcetateMedium-LowCommon choice, often provides good solubility differences.
Aromatic Hydrocarbons TolueneLowTypically used as an "anti-solvent" to reduce solubility.
Aliphatic Hydrocarbons Heptane, HexaneVery LowAlmost always used as "anti-solvents."
Water WaterVery HighCan be effective, especially in mixtures with alcohols. Water molecules can be incorporated into the crystal lattice, affecting stability and solubility.[2]

Screening Workflow: Start by attempting to dissolve the racemic base and resolving agent in a small amount of a hot alcohol (e.g., methanol). If it dissolves completely, allow it to cool slowly. If no crystals form, try adding an anti-solvent like toluene. Record all observations.

Q3: How do I liberate the enantiomerically pure amino alcohol from the crystallized diastereomeric salt?

A3: Once you have isolated the diastereomeric salt with high purity, you need to break the ionic bond to recover your target free amine. This is typically achieved by an acid-base extraction.

Protocol:

  • Dissolve the diastereomeric salt in water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine and protonate the chiral acid. This makes the amino alcohol insoluble in water (as a free base) and the chiral acid soluble (as its sodium or potassium salt).[7]

  • Extract the aqueous layer with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). The free amino alcohol will move into the organic layer.

  • Repeat the extraction 2-3 times to ensure complete recovery.

  • Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the enantiomerically pure amino alcohol.

Q4: What is the best analytical method to determine the enantiomeric excess (ee) of my final product?

A4: The accurate determination of enantiomeric excess (ee) is crucial for validating your resolution.[10] Chiral High-Performance Liquid Chromatography (HPLC) is generally the most reliable and widely used method for non-volatile compounds like amino alcohols.[10][11]

Method Comparison:

  • Chiral HPLC: Offers high resolution and accuracy. A wide variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns being a versatile starting point for amino alcohols.[6][10]

  • Chiral GC: Suitable only for volatile compounds or those that can be derivatized to become volatile.[10]

  • NMR Spectroscopy: Can be used with a chiral discriminating agent (CDA) or chiral solvating agent (CSA) to form transient diastereomeric complexes that have distinct NMR signals.[12][13] This method is fast but may offer lower accuracy and require more optimization compared to HPLC.

Crucial First Step: Before analyzing your resolved sample, you must first analyze the racemic starting material. This allows you to confirm that your analytical method can separate the two enantiomers and to identify their respective retention times (for HPLC/GC) or chemical shifts (for NMR).[14]

Visualized Workflows & Protocols

Chiral Resolution Workflow

The following diagram outlines the general workflow for the chiral resolution of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL via diastereomeric salt crystallization.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation racemate Racemic Amino Alcohol (R/S Mixture) mix Dissolve with Heating racemate->mix agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->mix solvent Solvent (e.g., Methanol) solvent->mix diastereomers Solution of Diastereomers mix->diastereomers Forms Diastereomeric Salts (R-L and S-L) cooling Selective Crystallization diastereomers->cooling Controlled Cooling separation Filtration cooling->separation Less Soluble Salt Precipitates solid Solid Crystal (Enriched Diastereomer) separation->solid liquid Mother Liquor (Soluble Diastereomer) separation->liquid liberation Liberation & Extraction solid->liberation Base Treatment (e.g., NaOH) final_product Pure Enantiomer of Amino Alcohol liberation->final_product Isolate Free Amine

Caption: Workflow for chiral resolution by diastereomeric crystallization.

Diastereomeric Salt Formation Principle

This diagram illustrates the chemical principle of forming separable diastereomers from a racemic mixture.

G cluster_reactants Racemic Amino Alcohol cluster_agent Chiral Acid cluster_products Diastereomeric Salts (Not Mirror Images) R_amine R-Amine plus1 + S_amine S-Amine R_acid R-Acid (Resolving Agent) R_acid->products_mix RR_salt R-Amine • R-Acid Salt (Diastereomer 1) SR_salt S-Amine • R-Acid Salt (Diastereomer 2)

Caption: Formation of diastereomers with distinct physical properties.

Protocol 1: Diastereomeric Resolution of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

This is a representative starting protocol. Optimization of the solvent, temperature, and stoichiometry will be necessary.

Materials:

  • Racemic 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

  • (L)-(+)-Tartaric Acid (0.5 molar equivalents)

  • Methanol (Solvent)

  • Toluene (Anti-solvent)

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, filtration apparatus

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 10.0 g of the racemic amino alcohol in 50 mL of methanol.

    • Warm the solution to approximately 50-60 °C with stirring.

    • In a separate beaker, dissolve the stoichiometric equivalent of (L)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amino alcohol solution. Stir for 30 minutes at 50 °C.

  • Crystallization:

    • Remove the flask from the heat source.

    • Slowly add toluene dropwise until the solution becomes faintly turbid (cloudy). Add a few drops of methanol to redissolve the turbidity.

    • Allow the solution to cool slowly to room temperature over several hours. For improved yield, you can then place the flask in a 4 °C refrigerator overnight.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals sparingly with a cold methanol/toluene mixture (using the same ratio as the final crystallization mixture) to remove residual mother liquor.

    • Dry the crystals under vacuum. Retain a small sample for analysis (e.g., melting point, NMR) to determine diastereomeric purity.

  • Liberation of the Free Amine:

    • Dissolve the dried, enriched diastereomeric salt in 50 mL of water.

    • Slowly add 2M NaOH solution while stirring until the pH is >12. A white precipitate or oil of the free amine may form.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amino alcohol.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 heptane:isopropanol. The mobile phase should be filtered and degassed.

  • Standard Preparation (Racemate):

    • Prepare a stock solution of the racemic 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL in the mobile phase at a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Preparation:

    • Prepare a sample of your resolved, free amine at the same concentration as the racemic standard (~0.1 mg/mL).

  • Method Development & Analysis:

    • Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min). Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm or 254 nm).

    • Inject the racemic standard. You should observe two separated peaks corresponding to the two enantiomers.[14] Adjust the mobile phase composition if the peaks are not well-resolved.

    • Once baseline resolution is achieved, inject your resolved sample.

    • Integrate the peak areas for each enantiomer in both the racemic and resolved sample chromatograms.

  • Calculation of Enantiomeric Excess (ee):

    • Use the areas of the two peaks (Area1 and Area2) from your resolved sample to calculate the ee: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

References

  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. Benchchem.
  • Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives. Benchchem.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health (NIH). Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Institutes of Health (NIH). Available at: [Link]

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Overcoming challenges in the purification of chiral amino alcohols. Benchchem.
  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). Available at: [Link]

  • Separating enantiomers. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. National Institutes of Health (NIH). Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

This guide provides a comprehensive framework for the biological validation of the novel compound 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. As a member of the phenylethanolamine class of compounds, it holds potential as...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological validation of the novel compound 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. As a member of the phenylethanolamine class of compounds, it holds potential as a modulator of adrenergic signaling pathways. Due to the absence of published data on its specific biological activities, this document outlines a series of robust experimental protocols to characterize its cellular and physiological effects. We will objectively compare its potential performance against a panel of well-characterized adrenergic agents: Phenylephrine, Isoprenaline, Synephrine, and Octopamine. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar molecules.

Introduction to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL and Comparator Compounds

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol with a substituted phenyl ring.[1] Its core structure, a phenylethanolamine backbone, is a common feature in many sympathomimetic amines, suggesting a potential interaction with adrenergic receptors.[2][3] The dimethyl substitution on the phenyl ring may influence its receptor affinity, selectivity, and metabolic stability compared to other members of this class.[4]

To provide a robust comparative analysis, we have selected four well-characterized adrenergic agents with distinct receptor profiles:

  • Phenylephrine: A selective α1-adrenergic receptor agonist, primarily causing vasoconstriction.[5][6]

  • Isoprenaline (Isoproterenol): A potent, non-selective β-adrenergic receptor agonist, known for its cardiac stimulant and bronchodilator effects.[1][7][8]

  • Synephrine: A protoalkaloid found in bitter orange, exhibiting mixed adrenergic activity with a preference for α1-receptors.[9][10][11]

  • Octopamine: An endogenous trace amine in vertebrates and a key neurotransmitter in invertebrates, acting as a sympathomimetic.[12][13]

The following sections will detail the experimental methodologies to characterize and compare the biological activities of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL against these established compounds.

Experimental Validation Protocols

A multi-tiered approach is essential for a thorough biological validation. This involves assessing general cytotoxicity, specific receptor-mediated signaling, and physiological responses in isolated tissues.

Assessment of Cellular Viability: The MTT Assay

Before evaluating specific biological activities, it is crucial to determine the cytotoxic profile of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL to establish a non-toxic concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is indicative of cell viability.[4][9][14]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9][10]

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, CHO) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL and the comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. This data will allow for the determination of the EC₅₀ (half-maximal effective concentration) for cytotoxicity.

G-Protein Coupled Receptor (GPCR) Activation: cAMP Accumulation Assay

Given the structural similarity of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL to adrenergic agents, it is hypothesized to interact with G-protein coupled receptors (GPCRs).[12] Adrenergic receptors are primarily coupled to Gs (stimulatory) or Gi (inhibitory) proteins, which modulate the production of the second messenger cyclic adenosine monophosphate (cAMP).[15][16] A cAMP accumulation assay is a robust method to determine the functional consequences of receptor activation.[5][15]

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP.[16] These changes in cAMP concentration can be quantified using various methods, such as competitive immunoassays.[15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells expressing the adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing β₂-adrenergic receptors) in a 96- or 384-well plate and incubate overnight.[17]

  • Compound Preparation: Prepare serial dilutions of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL and the comparator compounds in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[15][17]

  • Cell Stimulation: Remove the culture medium and pre-incubate the cells with the stimulation buffer containing the PDE inhibitor. Then, add the test compounds and incubate for a defined period (e.g., 30 minutes) at room temperature.[15]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.[5]

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).[5][15]

  • Data Acquisition: Measure the signal using a compatible plate reader.[15]

Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log of the agonist concentration. From these curves, the EC₅₀ and Emax (maximum effect) values can be determined to characterize the potency and efficacy of the compounds.[15]

Signaling Pathway and Experimental Workflow Diagrams

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL) GPCR Adrenergic Receptor (GPCR) Agonist->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gs) or Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets, leading to

Caption: Adrenergic Receptor Signaling via the cAMP Pathway.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_cAMP cAMP Accumulation Assay cluster_tissue Isolated Tissue Bath Assay v1 Seed Cells (96-well plate) v2 Treat with Compound (24-72h) v1->v2 v3 Add MTT Reagent (4h incubation) v2->v3 v4 Solubilize Formazan (DMSO) v3->v4 v5 Measure Absorbance (570 nm) v4->v5 c1 Seed Cells with Target Receptor c2 Pre-incubate with PDE Inhibitor c1->c2 c3 Stimulate with Compound (30 min) c2->c3 c4 Lyse Cells c3->c4 c5 Detect cAMP (e.g., HTRF) c4->c5 t1 Isolate Tissue (e.g., Rat Vas Deferens) t2 Mount in Organ Bath (Tyrode's Solution) t1->t2 t3 Equilibrate and Establish Baseline t2->t3 t4 Cumulative Dosing of Compound t3->t4 t5 Record Contractions t4->t5

Caption: Workflow for Biological Validation Assays.

Physiological Response: Isolated Tissue Bath Experiments

To assess the physiological effects of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL on smooth muscle contraction, isolated tissue bath experiments are indispensable. The rat vas deferens and guinea pig ileum are classic preparations for studying sympathomimetic and parasympathetic responses, respectively.

Principle: The rat vas deferens is densely innervated by sympathetic nerves and its contraction is mediated primarily by α₁-adrenergic receptors. The guinea pig ileum contains muscarinic receptors and its contraction can be modulated by adrenergic agents. These tissues provide an integrated system to study receptor-mediated physiological responses.

Step-by-Step Protocol (Rat Vas Deferens):

  • Tissue Isolation: Humanely euthanize a male rat and dissect the vas deferens.

  • Mounting: Mount the isolated tissue in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).[14]

  • Equilibration: Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.[14]

  • Dose-Response Curve: Add increasing concentrations of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL and the comparator compounds to the organ bath in a cumulative manner.

  • Recording: Record the contractile responses using an isotonic or isometric transducer connected to a data acquisition system.

Data Analysis: Construct cumulative concentration-response curves and determine the EC₅₀ and Emax values for each compound. This will allow for a direct comparison of their contractile potency and efficacy.

Comparative Analysis and Expected Outcomes

The following table summarizes the expected outcomes for the comparator compounds in the described assays, providing a benchmark for the evaluation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL.

Compound Primary Adrenergic Target(s) Expected cAMP Response (in cells with β-receptors) Expected Rat Vas Deferens Response
Phenylephrine α₁ Agonist[5][6]No significant changePotent contraction[5]
Isoprenaline Non-selective β Agonist[1][7]Potent increase[8]Minimal to no contraction
Synephrine α₁ Agonist (predominantly)[9][10]Minor increase (if any β activity)Contraction[9]
Octopamine α and β Agonist (trace amine)[12][13]IncreaseContraction
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL To be determined To be determined To be determined

Based on the structure-activity relationships of phenylethanolamines, it is plausible that 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL will exhibit some degree of adrenergic activity. The dimethyl substitution on the phenyl ring could potentially enhance its affinity for adrenergic receptors compared to unsubstituted phenylethanolamine. The experimental data generated from the protocols outlined in this guide will be crucial in defining its specific pharmacological profile.

Conclusion

This guide provides a structured and scientifically rigorous approach to the biological validation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. By employing a combination of in vitro cellular assays and ex vivo tissue-based experiments, and by comparing its activity against a panel of well-defined adrenergic agents, researchers can effectively elucidate its mechanism of action, potency, and potential therapeutic applications. The data generated will be invaluable for the broader scientific community and for guiding future drug discovery and development efforts in the field of adrenergic pharmacology.

References

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

  • Drugs.com. Phenylephrine: Uses, Dosage, Side Effects, Warnings. 2024-07-24. [Link]

  • Protocols.io. MTT (Assay protocol). 2023-02-27. [Link]

  • Wikipedia. Octopamine. [Link]

  • PubChem. Isoproterenol. [Link]

  • Leff, P. "Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands." Journal of medicinal chemistry 23.7 (1980): 738-44. [Link]

  • Pharmacy 180. Phenylethanolamines : Structure Activity Relationship of Catecholamines. 2017-11-12. [Link]

  • ResearchGate. p-Synephrine and its various pharmacological effects. [Link]

  • BPS Bioscience. Data Sheet. [Link]

  • Drugs.com. Phenylephrine. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • PubChem. Phenylephrine. [Link]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. [Link]

  • Wikipedia. Isoprenaline. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

Sources

Comparative

A Comparative Guide to Adrenergic Receptor Modulators: Profiling 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Against Established Agonists and Antagonists

This guide provides a comprehensive comparison of the putative adrenergic agent, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, with a panel of well-characterized adrenergic agonists and antagonists. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative adrenergic agent, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, with a panel of well-characterized adrenergic agonists and antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the structural analysis, comparative pharmacology, and the essential experimental protocols required to characterize novel adrenergic compounds. Our approach is grounded in scientific integrity, providing the causal logic behind experimental designs to ensure that every protocol serves as a self-validating system for generating robust and reliable data.

Introduction to the Adrenergic System

The adrenergic system is a critical component of the sympathetic nervous system, orchestrating the "fight-or-flight" response. Its effects are mediated by the catecholamines, epinephrine and norepinephrine, acting on a family of G protein-coupled receptors (GPCRs) known as adrenoceptors or adrenergic receptors. These receptors are broadly classified into two main types, α and β, which are further divided into several subtypes: α₁, α₂, β₁, β₂, and β₃.[1][2] Each subtype exhibits distinct tissue distribution and couples to specific intracellular signaling pathways, leading to a wide array of physiological responses.[2][3]

  • α₁-Adrenergic Receptors (Gq-coupled): Primarily located on vascular smooth muscle, their activation leads to vasoconstriction and an increase in blood pressure.[4] The signaling cascade involves the Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, causing smooth muscle contraction.[5]

  • α₂-Adrenergic Receptors (Gi-coupled): Often found on presynaptic nerve terminals, their activation inhibits the release of norepinephrine, serving as a negative feedback mechanism.[6] They couple to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

  • β-Adrenergic Receptors (Gs-coupled):

    • β₁ receptors , predominantly in the heart, increase heart rate and contractility.[7]

    • β₂ receptors , located in bronchial and vascular smooth muscle, mediate relaxation, leading to bronchodilation and vasodilation.[8]

    • β₃ receptors are primarily found in adipose tissue and are involved in lipolysis.[1] All β-receptors couple to the Gs protein, which stimulates adenylyl cyclase, resulting in increased cAMP production and subsequent activation of Protein Kinase A (PKA).[9][10]

This intricate system of receptors and signaling pathways provides numerous targets for therapeutic intervention in conditions ranging from hypertension and asthma to heart failure and anxiety.

Signaling Pathways of Adrenergic Receptors

Adrenergic Signaling cluster_alpha1 α₁ Receptor Signaling cluster_beta β Receptor Signaling cluster_alpha2 α₂ Receptor Signaling a1_ligand Agonist (e.g., Phenylephrine) a1_receptor α₁-AR a1_ligand->a1_receptor a1_gq Gq a1_receptor->a1_gq a1_plc PLC a1_gq->a1_plc a1_pip2 PIP₂ a1_plc->a1_pip2 a1_dag DAG a1_plc->a1_dag a1_ip3 IP₃ a1_pip2->a1_ip3 a1_ca ↑ Ca²⁺ a1_ip3->a1_ca a1_effect Smooth Muscle Contraction a1_ca->a1_effect b_ligand Agonist (e.g., Isoproterenol) b_receptor β-AR (β₁, β₂, β₃) b_ligand->b_receptor b_gs Gs b_receptor->b_gs b_ac Adenylyl Cyclase b_gs->b_ac b_atp ATP b_ac->b_atp b_camp ↑ cAMP b_atp->b_camp b_pka PKA b_camp->b_pka b_effect Physiological Response (e.g., Muscle Relaxation) b_pka->b_effect a2_ligand Agonist (e.g., Clonidine) a2_receptor α₂-AR a2_ligand->a2_receptor a2_gi Gi a2_receptor->a2_gi a2_ac Adenylyl Cyclase a2_gi->a2_ac a2_camp ↓ cAMP a2_ac->a2_camp a2_effect ↓ Neurotransmitter Release a2_camp->a2_effect

Caption: Overview of the primary signaling cascades for α₁, β, and α₂ adrenergic receptor subtypes.

Structural Analysis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol. Its structure is characterized by a phenylethanolamine backbone, which is a common feature among many adrenergic agonists.

Chemical Structure:

  • IUPAC Name: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol

  • Molecular Formula: C₁₁H₁₇NO

  • Core Scaffold: A phenylethanolamine structure, consisting of a phenyl ring attached to an ethanolamine (-CH(OH)-CH₂(NH₂)-) moiety.

  • Key Substitutions:

    • Two methyl groups at positions 2 and 4 of the phenyl ring.

    • An amino group (-NH₂) and a hydroxyl group (-OH) on the ethanol chain.

    • A chiral center at the carbon atom bearing the phenyl ring and the amino group.

Hypothesis on Adrenergic Activity: The phenylethanolamine scaffold is the cornerstone of endogenous catecholamines like norepinephrine and synthetic agents like phenylephrine. The hydroxyl group on the beta-carbon (the carbon adjacent to the ring) and the amino group are crucial for interaction with adrenergic receptors.

  • Potential for Agonism: The structural similarity to known sympathomimetics suggests that this compound is likely to act as an adrenergic receptor agonist. The dimethyl substitution on the phenyl ring will influence its lipophilicity and steric interactions with the receptor binding pocket, which in turn will determine its affinity and selectivity profile across the different adrenoceptor subtypes.

  • Receptor Selectivity: The pattern of aromatic substitution is a key determinant of α versus β selectivity. For instance, hydroxyl groups at the 3 and 4 positions of the phenyl ring are critical for high activity at β-receptors (like isoproterenol). The absence of these hydroxyls and the presence of methyl groups on the target compound might confer selectivity towards α-adrenergic receptors, similar to other phenylisopropylamine derivatives. However, without experimental data, this remains a hypothesis.

Comparative Pharmacology of Selected Adrenergic Agents

To understand the potential profile of a novel compound, it is essential to compare it against a panel of well-characterized modulators with diverse selectivity and function.

CompoundClassPrimary Target(s)Mechanism of Action
Phenylephrine Agonistα₁Selective α₁-agonist; mimics norepinephrine at postsynaptic α₁-receptors, causing vasoconstriction.[11][12]
Clonidine Agonistα₂Selective α₂-agonist; stimulates presynaptic α₂-receptors in the brainstem, reducing sympathetic outflow.[10][13]
Isoproterenol Agonistβ₁ and β₂Non-selective β-agonist; potently stimulates both β₁ and β₂ receptors, causing increased heart rate and bronchodilation.[14][15]
Albuterol (Salbutamol) Agonistβ₂Selective β₂-agonist; relaxes bronchial smooth muscle with minimal effect on β₁ receptors in the heart.[16][17]
Prazosin Antagonistα₁Selective, reversible antagonist of postsynaptic α₁-receptors, leading to vasodilation.[18][19]
Propranolol Antagonistβ₁ and β₂Non-selective, competitive β-blocker; antagonizes the effects of catecholamines at both β₁ and β₂ receptors.[20][21]
Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize key pharmacological parameters for our selected reference compounds. Binding Affinity (Kᵢ) represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay; a lower Kᵢ indicates higher affinity. Functional Potency (EC₅₀/IC₅₀) is the concentration that produces 50% of the maximal response (for agonists) or inhibition (for antagonists). pA₂ is a measure of the potency of a competitive antagonist.

Table 1: Adrenergic Agonist Binding Affinity (Kᵢ, nM) and Functional Potency (EC₅₀, nM)

Compound α₁A α₁B α₁D α₂A β₁ β₂
Phenylephrine (Kᵢ) 1,862[11] 1,349[11] 275[11] - - -
Phenylephrine (EC₅₀) 1,660[16] - - - - -
Clonidine (Kᵢ) - - - 1.6 - -
Clonidine (EC₅₀) - - - 2.5 - -
Isoproterenol (Kᵢ) - - - - 1,585[22] 460[23]
Isoproterenol (EC₅₀) - - - - 1,000[22] -
Albuterol (Kᵢ) - - - - 19,500[24] 1,479[24]
Albuterol (EC₅₀) - - - - - -

Table 2: Adrenergic Antagonist Binding Affinity (Kᵢ, nM) and Functional Potency (pA₂)

Compound α₁A α₁B α₁D β₁ β₂
Prazosin (Kᵢ) 0.2[2] 0.4[2] 0.3[2] - -
Prazosin (pA₂) 9.14[25] - - - -
Propranolol (Kᵢ) - - - 2.5[26] 1.2[26]
Propranolol (pA₂) - - - 8.3[27] -

Experimental Guide for Characterizing a Novel Adrenergic Compound

A systematic approach is required to determine the pharmacological profile of a new chemical entity (NCE) like 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. The workflow begins with broad screening and progresses to more specific functional and in vivo assays.

Workflow for Characterizing a Novel Adrenergic Compound

Experimental Workflow cluster_functional Functional Characterization start Novel Compound (e.g., 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL) binding Primary Screen: Radioligand Binding Assays (α₁, α₂, β₁, β₂ subtypes) start->binding binding_result Determine Binding Affinity (Ki) & Initial Selectivity Profile binding->binding_result alpha1_assay α₁ Functional Assay (Calcium Mobilization / IP₃) binding_result->alpha1_assay If α₁ binding alpha2_assay α₂ Functional Assay (cAMP Inhibition) binding_result->alpha2_assay If α₂ binding beta_assay β Functional Assay (cAMP Accumulation) binding_result->beta_assay If β binding alpha1_result alpha1_result alpha1_assay->alpha1_result Determine EC₅₀/IC₅₀ & Efficacy alpha2_result alpha2_result alpha2_assay->alpha2_result Determine EC₅₀/IC₅₀ & Efficacy beta_result beta_result beta_assay->beta_result Determine EC₅₀/IC₅₀ & Efficacy invivo In Vivo / Ex Vivo Studies (e.g., Blood Pressure, Tissue Bath) alpha1_result->invivo alpha2_result->invivo beta_result->invivo invivo_result Confirm Physiological Effect & Determine Therapeutic Window invivo->invivo_result

Caption: A stepwise approach to characterize the adrenergic activity of a novel compound.

Detailed Experimental Protocols

The following protocols provide a foundation for the key experiments outlined in the workflow. The rationale behind critical steps is explained to ensure a deep understanding of the methodology.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific adrenergic receptor subtype.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ.

Materials:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α₁A, β₂) or from tissues with high receptor density (e.g., rat cerebral cortex for α₁).[13]

  • Radioligand: A high-affinity radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [¹²⁵I]-Iodocyanopindolol for β).[13]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM phentolamine for α₁, 10 µM propranolol for β).[23]

  • Test Compound: 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, serially diluted.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Detection: Scintillation counter or gamma counter.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Membrane preparation + Radioligand + Non-specific Binding Control.

    • Test Compound: Membrane preparation + Radioligand + Serial dilutions of the test compound.

    • Rationale: This setup allows for the calculation of specific binding (Total - Non-specific), which is the target for inhibition by the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[13]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioligand.[13]

    • Rationale: Rapid and cold washing is crucial to minimize the dissociation of the radioligand from the receptor during the wash step.

  • Quantification: Place the filters into scintillation vials with scintillation fluid (for ³H) or tubes for a gamma counter (for ¹²⁵I) and quantify the radioactivity.[13]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[23]

Protocol 2: Gq-Coupled Receptor Functional Assay (Calcium Mobilization)

Objective: To measure the agonist or antagonist activity of a test compound at α₁-adrenergic receptors.

Principle: Activation of Gq-coupled receptors like α₁ leads to an increase in intracellular calcium. This assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium. The change in fluorescence intensity is measured in real-time.[18][20]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human α₁-adrenergic receptor subtype.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar dye from a no-wash kit (e.g., FLIPR Calcium 5 Assay Kit).[18]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: An anion transport inhibitor, often required to prevent the dye from being pumped out of the cells.[18]

  • Reference Ligands: A known α₁-agonist (e.g., phenylephrine) and antagonist (e.g., prazosin).

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FlexStation® or FLIPR®).[18]

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well or 384-well plate and grow overnight to form a confluent monolayer.[18]

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in Assay Buffer). Incubate for 1 hour at 37°C.[28]

    • Rationale: The "AM ester" form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

  • Assay Setup: Place the cell plate into the fluorescence reader. Prepare a separate source plate with serial dilutions of the test compound and reference ligands.

  • Measurement (Agonist Mode):

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument automatically injects the test compound or reference agonist into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).

    • Rationale: A rapid increase in fluorescence post-injection indicates receptor activation and calcium release.

  • Measurement (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with the test compound or reference antagonist for 15-30 minutes.

    • Establish a baseline reading.

    • Inject a fixed concentration of the reference agonist (typically its EC₈₀) and record the fluorescence response.

    • Rationale: An effective antagonist will reduce or block the calcium signal induced by the reference agonist.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline.

    • For Agonists: Plot the response against the log concentration and fit to a dose-response curve to determine the EC₅₀ and maximal efficacy (Eₘₐₓ).

    • For Antagonists: Plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.

Protocol 3: Gs/Gi-Coupled Receptor Functional Assay (cAMP Accumulation)

Objective: To measure the agonist or antagonist activity of a test compound at β-adrenergic (Gs-coupled) or α₂-adrenergic (Gi-coupled) receptors.

Principle: Activation of Gs-coupled receptors increases intracellular cAMP, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels. This assay quantifies the amount of cAMP produced by the cells using methods like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen®.[3][29]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human β or α₂-adrenergic receptor subtype.

  • Assay Buffer: HBSS or PBS with 0.1% BSA.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.[29]

  • Forskolin (for Gi assays): An activator of adenylyl cyclase used to create a stimulated baseline that can be inhibited.[3]

  • cAMP Detection Kit: A commercial kit based on competitive immunoassay principles (e.g., Cisbio HTRF cAMP dynamic kit).[29]

  • Reference Ligands: Known agonists (isoproterenol for β, clonidine for α₂) and antagonists (propranolol for β, yohimbine for α₂).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells and resuspend them in Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX).[29]

    • Rationale: IBMX is crucial for accumulating a measurable cAMP signal by preventing its breakdown by phosphodiesterases.

  • Reaction Setup (Gs Agonist):

    • In a 384-well plate, add cell suspension to wells containing serial dilutions of the test compound or reference agonist.

  • Reaction Setup (Gi Agonist):

    • In a 384-well plate, add cell suspension to wells containing serial dilutions of the test compound or reference agonist, along with a fixed concentration of forskolin (e.g., 1-10 µM).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[30]

    • Rationale: The assay is competitive. cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP results in a low HTRF signal, and vice versa.

  • Read Plate: After a final incubation period (typically 1 hour), read the plate on an HTRF-compatible plate reader.[30]

  • Data Analysis:

    • Convert the fluorescence ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

The comprehensive characterization of a novel compound such as 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL requires a systematic and rigorous experimental approach. Based on its phenylethanolamine scaffold, it is hypothesized to possess adrenergic activity, likely as an agonist. The detailed protocols provided in this guide for radioligand binding, calcium mobilization, and cAMP accumulation assays form the cornerstone of a robust pharmacological evaluation. By comparing the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of this novel entity against a well-defined panel of reference agonists and antagonists, researchers can accurately determine its receptor selectivity, efficacy, and potential therapeutic utility. This structured, data-driven comparison is fundamental to advancing drug discovery in the field of adrenergic pharmacology.

References

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

  • LITFL. Propranolol. Available from: [Link]

  • Wang, T. et al. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. J Biomol Screen. (2015). Available from: [Link]

  • CRNA School Prep Academy. Phenylephrine (Neo Synephrine): Mechanism of Action. (2024). Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. isoproterenol ligand activity chart. Available from: [Link]

  • Assay Guidance Manual - NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Available from: [Link]

  • LITFL. Clonidine. (2025). Available from: [Link]

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available from: [Link]

  • Dr. Oracle. What is the mechanism of Propranolol (beta blocker)? (2025). Available from: [Link]

  • Molinoff, P. B. et al. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Naunyn Schmiedebergs Arch Pharmacol. (1987).
  • O'Donnell, S. R. & Wanstall, J. C. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. J Pharm Pharmacol. (1981).
  • Nials, A. T. et al. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. Br J Pharmacol. (1993).
  • ResearchGate. pD2 values of noradrenaline and pA2 values of prazosin vs... Available from: [Link]

  • Garcés-Ramírez, L. et al. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway. PLoS One. (2011). Available from: [Link]

  • Adrenergic Receptor Subtypes. Available from: [Link]

  • Wikipedia. Adrenergic receptor. (2026). Available from: [Link]

  • Oriowo, M. A. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries. Br J Pharmacol. (1996).
  • Pediatric Oncall. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available from: [Link]

  • Kaumann, A. J. & Blinks, J. R. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol. Naunyn Schmiedebergs Arch Pharmacol. (1980).
  • IUPHAR/BPS Guide to PHARMACOLOGY. phenylephrine ligand activity chart. Available from: [Link]

  • Pediatric Oncall. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link]

  • Drugs.com. Isoproterenol Hydrochloride Monograph for Professionals. (2024). Available from: [Link]

  • Wikipedia. Propranolol. (2026). Available from: [Link]

  • Consensus Academic Search Engine. Propranolol Selective Or Nonselective. Available from: [Link]

  • Pediatric Oncall. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available from: [Link]

  • LITFL. Pharm 101: Salbutamol. (2020). Available from: [Link]

  • QIAGEN GeneGlobe. α-Adrenergic Signaling. Available from: [Link]

  • Pharmacy Freak. Mechanism of Action of Clonidine (Centrally Acting Antihypertensive). (2025). Available from: [Link]

  • Dr. Oracle. What is the mechanism of action of phenylephrine? (2025). Available from: [Link]

  • StatPearls - NCBI Bookshelf. Prazosin. (2023). Available from: [Link]

  • Deranged Physiology. Clonidine. (2024). Available from: [Link]

  • YouTube. Neurology | Adrenergic Receptors. (2018). Available from: [Link]

  • MDPI. Salbutamol in the Management of Asthma: A Review. (2022). Available from: [Link]

  • PubMed Central. A historical perspective on clonidine as an alpha-2A receptor agonist in the treatment of addictive behaviors: Focus on opioid dependence. (2023). Available from: [Link]

  • PubChem - NIH. Salbutamol. Available from: [Link]

  • YouTube. Determination of PA2 value of prazosin using rat anococcygeus muscle (by Schilds plot method). (2021). Available from: [Link]

  • PubMed.
  • American Journal of Respiratory and Critical Care Medicine. β-Agonist Intrinsic Efficacy | Measurement and Clinical Significance. (2001). Available from: [Link]

  • LITFL. Prazosin. (2025). Available from: [Link]

  • PubMed Central. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant. (2015). Available from: [Link]

  • ResearchGate. The affinity of phenylephrine binding to the 1b -adrenoreceptor is... Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. isoprenaline ligand activity chart. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This is particularly true for chiral molecules...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This is particularly true for chiral molecules such as 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol and its derivatives, where subtle differences in stereochemistry can lead to vastly different biological activities.[1] This guide provides an in-depth comparison of modern analytical techniques for the complete structural elucidation of this important class of chiral amino alcohols, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide actionable protocols.

The core structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, a chiral amino alcohol with a substituted phenyl ring, presents a multifaceted analytical challenge.[1] Not only must the atomic connectivity be confirmed, but the absolute configuration of the chiral center must also be unequivocally determined. This guide will explore and compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Vibrational Circular Dichroism (VCD) in achieving this goal.

The Analytical Workflow: A Strategic Approach

A logical and efficient workflow is crucial for the complete structural confirmation of a novel 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol derivative. The following diagram outlines a recommended strategic approach, emphasizing the complementary nature of different analytical techniques.

Structural Confirmation Workflow cluster_0 Initial Characterization cluster_1 Stereochemical Analysis cluster_2 Final Confirmation A Synthesized Compound B Mass Spectrometry (MS) Confirm Molecular Weight & Fragmentation A->B Initial analysis C NMR Spectroscopy (1H & 13C) Determine Connectivity & Basic Structure A->C Initial analysis D Chiral HPLC Separate & Quantify Enantiomers C->D Proceed if structure is consistent E X-ray Crystallography 'Gold Standard' for Absolute Configuration (if crystalline) D->E For absolute configuration F Vibrational Circular Dichroism (VCD) Absolute Configuration in Solution D->F Alternative for non-crystalline samples G Confirmed Structure E->G Definitive structure F->G Definitive structure

Caption: A strategic workflow for the structural confirmation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol derivatives.

I. Determining Connectivity: NMR and Mass Spectrometry

The first step in structural elucidation is to confirm the molecular formula and the connectivity of the atoms. Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are the primary tools for this purpose.

A. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol derivatives, Electrospray Ionization (ESI) is a soft ionization technique that typically yields a strong protonated molecular ion peak ([M+H]⁺), confirming the molecular weight.[2]

Causality of Experimental Choice: ESI is preferred over harsher methods like Electron Ionization (EI) for the initial molecular weight determination of these amino alcohols, as it minimizes fragmentation and preserves the molecular ion. However, controlled fragmentation (MS/MS) is invaluable for structural confirmation.[2]

Typical Fragmentation Patterns: The fragmentation of amino alcohols is predictable and provides key structural information.[3][4] Common fragmentation pathways for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol would include:

  • Loss of water (-18 Da): From the hydroxyl group.

  • Loss of ammonia (-17 Da): From the amino group.

  • Cleavage of the C-C bond adjacent to the oxygen: This α-cleavage is a common pathway for alcohols.[4]

  • Cleavage of the C-C bond adjacent to the nitrogen: α-cleavage is also a predominant fragmentation mode for amines.[5]

Experimental Protocol: ESI-MS/MS Analysis

  • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

  • Data Analysis: Analyze the fragmentation pattern to confirm the presence of key functional groups and the overall structure.[2]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise atomic connectivity of a molecule. For 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choice: While MS gives the mass, NMR provides a detailed map of the chemical environment of each proton and carbon atom, allowing for the unambiguous assembly of the molecular structure. 2D NMR techniques like COSY and HSQC are crucial for assigning complex spectra.[6]

Expected ¹H and ¹³C NMR Spectral Features: Although a specific spectrum for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is not readily available in public databases, we can predict the key signals based on its structure and data from analogous compounds.[7][8][9][10]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations (2D NMR)
Aromatic Protons6.8 - 7.5120 - 140COSY correlations between adjacent aromatic protons.
Methine Proton (CH-N)~4.0 - 4.5~55 - 65COSY to CH₂-O proton; HSQC to its carbon.
Methylene Protons (CH₂-O)~3.5 - 4.0~60 - 70COSY to CH-N proton; HSQC to its carbon.
Methyl Protons (Aromatic)~2.2 - 2.5~20 - 25NOESY to nearby aromatic protons.
Amine & Hydroxyl ProtonsBroad, variable-Exchange with D₂O.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is key for connecting different parts of the molecule.

  • Spectral Interpretation: Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

II. Determining Stereochemistry: Chiral HPLC, X-ray Crystallography, and VCD

Confirming the connectivity is only half the battle. For chiral molecules like 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, determining the absolute configuration of the stereocenter is critical.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying enantiomers.[11] This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Causality of Experimental Choice: Chiral HPLC is often the first choice for determining enantiomeric purity (e.p.) or enantiomeric excess (e.e.) due to its speed, sensitivity, and reproducibility.[12][13] For preparative applications, it can be used to isolate pure enantiomers.

Comparison of Chiral Stationary Phases for Amino Alcohols:

Chiral Stationary Phase (CSP) Type Principle of Separation Typical Mobile Phase Advantages for Amino Alcohols Disadvantages
Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves of the polysaccharide derivative.[12]Normal Phase (Hexane/Ethanol)Broad applicability, often provides excellent resolution.[12]Can be sensitive to mobile phase composition.
Cyclodextrin-based Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin.[14]Reversed-Phase (Aqueous buffer/Acetonitrile or Methanol)Good for polar compounds, compatible with LC-MS.[15]May require optimization of buffer pH and concentration.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC®) Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation.[16]Polar Organic, Reversed-PhaseExcellent for underivatized amino acids and amino alcohols.[16]Can have complex retention behavior.

Experimental Protocol: Chiral HPLC Enantioseparation

  • Column Selection: Based on the table above, a polysaccharide-based column (e.g., Chiralpak AS-H) is a good starting point for phenylethanolamine derivatives.[12]

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol. A typical starting point is 90:10 (v/v). Add a small amount of an amine modifier like triethylamine (0.1%) to improve peak shape for the basic amino alcohol.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization: Adjust the ratio of hexane to ethanol to optimize the resolution and retention times. A higher percentage of ethanol will typically decrease retention time.[12]

B. X-ray Crystallography

Single-crystal X-ray crystallography is the "gold standard" for determining the absolute configuration of a chiral molecule.[17] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.

Causality of Experimental Choice: When a definitive, unambiguous determination of absolute configuration is required, and a suitable single crystal can be obtained, X-ray crystallography is the preferred method. The data obtained is often required for regulatory submissions for pharmaceutical compounds.

Challenges and Solutions: A major limitation of this technique is the need for high-quality single crystals, which can be difficult to obtain for some organic molecules, especially those that are oils or have high conformational flexibility.[17]

Workflow for X-ray Crystallography:

X-ray Crystallography Workflow A Purified Compound B Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Determination of Absolute Configuration (e.g., Flack Parameter) E->F G Final Crystal Structure F->G

Caption: A typical workflow for structure determination by single-crystal X-ray crystallography.

Experimental Protocol: Crystallization and Data Collection

  • Crystallization Screening: Attempt to grow single crystals using various techniques such as slow evaporation from different solvents, or vapor diffusion. For amino alcohols, co-crystallization with a suitable achiral co-former can sometimes yield better crystals.[18][19]

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration is typically determined using anomalous dispersion effects, often quantified by the Flack parameter.

C. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[20] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, comparing the experimental spectrum to a quantum-chemically calculated spectrum for one enantiomer allows for an unambiguous assignment of the absolute configuration.[21]

Causality of Experimental Choice: VCD is the ideal choice when X-ray crystallography is not feasible due to the inability to grow suitable crystals.[17] It is also advantageous because it provides the structure of the molecule in the solution phase, which may be more biologically relevant than the solid-state structure.

Comparison of VCD and X-ray Crystallography:

Feature Vibrational Circular Dichroism (VCD) X-ray Crystallography
Sample State Solution (or neat liquid)Single Crystal
Prerequisites Soluble sampleHigh-quality single crystal
Throughput Relatively highLow
Information Provided Absolute configuration in solutionAbsolute configuration, bond lengths/angles in solid state
Key Advantage Does not require crystallization.[17][20]Provides a complete 3D structure.

Experimental Protocol: VCD Analysis

  • Experimental Spectrum Acquisition:

    • Dissolve the purified chiral sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[20]

    • Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Spectrum Calculation:

    • Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).

    • For each low-energy conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).[21]

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • If the spectra match in terms of the signs of the major bands, the sample has the R-configuration. If they are mirror images, the sample has the S-configuration.[17][20]

Conclusion: An Integrated Approach for Unambiguous Confirmation

The structural confirmation of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol derivatives requires a multi-faceted analytical approach. No single technique can provide all the necessary information. Mass Spectrometry and NMR spectroscopy are indispensable for establishing the molecular formula and atomic connectivity. For the crucial determination of stereochemistry, Chiral HPLC is the primary tool for assessing enantiomeric purity, while X-ray Crystallography and Vibrational Circular Dichroism serve as complementary and definitive methods for assigning the absolute configuration. The choice between X-ray crystallography and VCD is often dictated by the ability to obtain high-quality single crystals. By judiciously applying this suite of powerful analytical tools, researchers can have the utmost confidence in the structure and stereochemical integrity of their synthesized molecules, a critical requirement for advancing drug discovery and development.

References

  • Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase. PubMed. [Link]

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]

  • Structures of chiral amino alcohols and amino acids tested (only one... ResearchGate. [Link]

  • Enantioseparation of phenethylamines by using high-performance liquid chromatography column permanently coated with methylated β-cyclodextrin. PubMed. [Link]

  • Showing Compound 2-Phenylethylamine (FDB010580). FooDB. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]

  • Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. University of Texas at Austin. [Link]

  • Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. ResearchGate. [Link]

  • a) Chemical structures of chiral amino alcohols used in this study.... ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Hilaris Publisher. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. [Link]

  • 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... ResearchGate. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]

  • The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]

  • 1H and 13C NMR spectra for compounds 3a-s and 4a-s. Royal Society of Chemistry. [Link]

  • Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation. PubMed. [Link]

  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. ResearchGate. [Link]

  • Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]

  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC - NIH. [Link]

  • HPLC chromatograms showing the enantioseparation of racemates on a [(ZnLBr)(H2O)]n‐packed column, with molecular models and kinetic diameters for each chiral analyte. ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Arizona. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • 1-(2-Amino-4,5-dimethylphenyl)ethanone. ResearchGate. [Link]

  • 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. PubChem. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - NIH. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]

  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

Sources

Comparative

A Comparative Performance Analysis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Against Known Adrenergic Agonists

Introduction In the landscape of pharmaceutical research, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of drug discovery. 2-Amino-2-(2,4-dimethylphenyl)etha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of drug discovery. 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol, a class of compounds known to be pivotal intermediates in the synthesis of biologically active molecules.[1][2] Its structural similarity to known sympathomimetic amines suggests a potential interaction with adrenergic receptors, which are critical targets for treating a spectrum of conditions, including asthma, hypotension, and cardiac emergencies.[3]

This guide provides a comprehensive framework for benchmarking the performance of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL (herein referred to as Compound X) against a panel of well-established adrenergic agonists. Our objective is to present a series of robust, self-validating experimental protocols that enable researchers to objectively quantify the affinity, potency, and selectivity of Compound X, thereby elucidating its therapeutic potential and guiding future development efforts. We will delve into the causality behind our experimental choices, ensuring that each step provides meaningful, interpretable data.

Hypothesized Mechanism of Action: Adrenergic Receptor Modulation

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets of the endogenous catecholamines epinephrine and norepinephrine.[4][5] They are broadly classified into α (α1, α2) and β (β1, β2, β3) subtypes, each mediating distinct physiological responses.[6][7]

  • α1-receptors , coupled to Gq proteins, typically induce smooth muscle contraction.[4]

  • α2-receptors , coupled to Gi proteins, inhibit further norepinephrine release.[4]

  • β1-receptors , predominant in the heart and coupled to Gs proteins, increase heart rate and contractility.[4][8]

  • β2-receptors , found in bronchial and vascular smooth muscle and also coupled to Gs, mediate relaxation, leading to bronchodilation and vasodilation.[4][8]

Given the phenylethanolamine scaffold of Compound X, we hypothesize that it will function as a direct-acting adrenergic agonist. The specific substitution pattern on the phenyl ring will dictate its affinity and selectivity for the various receptor subtypes. This guide outlines the necessary experiments to test this hypothesis.

cluster_alpha α-Adrenergic Pathways cluster_beta β-Adrenergic Pathways a1 α1 Gq Gq a1->Gq a2 α2 Gi Gi a2->Gi PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylyl Cyclase (AC) Gi->AC_inhibit IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease b1 β1 Gs Gs b1->Gs b2 β2 b2->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim cAMP_increase ↑ cAMP AC_stim->cAMP_increase PKA Protein Kinase A (PKA) cAMP_increase->PKA CompoundX Compound X (Test Ligand) CompoundX->a1 Binds to Receptor CompoundX->a2 Binds to Receptor CompoundX->b1 Binds to Receptor CompoundX->b2 Binds to Receptor

Caption: Simplified Adrenergic Receptor Signaling Pathways.

Selection of Known Standards for Comparison

To establish a meaningful performance benchmark, Compound X must be compared against standards with well-defined adrenergic activity profiles. The choice of these standards is critical as they provide the context for interpreting the experimental data.

  • Isoproterenol: A potent, non-selective β-receptor agonist. It serves as a benchmark for β1 and β2 activity.[9]

  • Epinephrine: A non-selective agonist for both α and β receptors, representing an endogenous ligand.[4][5]

  • Phenylephrine: A selective α1-receptor agonist, used to assess α1-mediated vasoconstrictor potential.[6][10]

  • Albuterol (Salbutamol): A selective β2-receptor agonist, the clinical standard for bronchodilation.[6][7] This is a crucial comparator for any compound being investigated for respiratory applications.

Experimental Workflow: A Phased Approach

We employ a tiered screening approach, starting with high-throughput in vitro assays to determine fundamental pharmacological parameters, followed by more complex ex vivo tissue-based assays to assess functional activity in a physiological context.

G A Phase 1: In Vitro Screening B Radioligand Binding Assays (Determine Affinity, Ki) A->B C Functional Assays (Determine Potency, EC50 & Efficacy) A->C D Phase 2: Ex Vivo Analysis B->D C->D E Isolated Tissue Assays (Physiological Response) D->E F Data Analysis & Profiling E->F

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol: A Guide for Medicinal and Process Chemists

The chiral amino alcohol, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, represents a valuable building block in contemporary drug discovery, finding its place as a key structural motif in a variety of pharmacologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

The chiral amino alcohol, 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, represents a valuable building block in contemporary drug discovery, finding its place as a key structural motif in a variety of pharmacologically active agents. Its synthesis, therefore, is a subject of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of three distinct and plausible synthetic pathways to this target molecule. The discussion is grounded in established chemical principles and supported by experimental insights to aid chemists in selecting the most appropriate route for their specific needs, considering factors such as stereochemical control, scalability, and overall efficiency.

Introduction to the Synthetic Challenge

The synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol presents a key stereochemical challenge: the creation of a chiral center bearing both an amino and a hydroxyl group. An ideal synthesis should not only be high-yielding and scalable but also offer robust control over the absolute stereochemistry of this center, as the biological activity of enantiomers can differ significantly. In this guide, we will dissect three strategic approaches:

  • Route 1: Asymmetric Reduction of an α-Amino Ketone Precursor

  • Route 2: Nucleophilic Ring-Opening of a Styrene Oxide Intermediate

  • Route 3: Reduction of a Cyanohydrin Derivative

Each route will be evaluated based on its underlying chemical logic, experimental feasibility, and potential advantages and drawbacks.

Route 1: Asymmetric Reduction of 2-Amino-1-(2,4-dimethylphenyl)ethanone

This classical approach hinges on the late-stage introduction of chirality through the enantioselective reduction of a prochiral α-amino ketone. The success of this route is critically dependent on the efficiency of both the synthesis of the ketone precursor and the subsequent stereoselective reduction.

Synthesis of the α-Amino Ketone Precursor

The synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethanone hydrochloride can be efficiently achieved in two steps starting from commercially available m-xylene.

  • Friedel-Crafts Acylation: m-Xylene is first acylated with 2-bromoacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 2-bromo-1-(2,4-dimethylphenyl)ethanone. This reaction is a robust and well-established method for the formation of α-halo ketones.[1][2] The regioselectivity is directed by the two methyl groups to the 4-position.

  • Delépine Reaction: The resulting α-bromo ketone is then converted to the primary amine hydrochloride via the Delépine reaction.[3][4][5] This involves the formation of a hexaminium salt with hexamethylenetetramine, followed by acidic hydrolysis to furnish the desired 2-amino-1-(2,4-dimethylphenyl)ethanone hydrochloride.[6] This method is advantageous for its selectivity in forming primary amines from reactive halides.[3]

Asymmetric Reduction to the Target Amino Alcohol

With the α-amino ketone in hand, the crucial asymmetric reduction of the carbonyl group is performed. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shata (CBS) reduction, is a highly effective and predictable method for the enantioselective reduction of ketones.[7][8][9][10] This reaction employs a chiral oxazaborolidine catalyst and a borane source, such as borane-tetrahydrofuran complex (BH₃·THF). The choice of the (R)- or (S)-catalyst dictates the stereochemical outcome, allowing for the selective synthesis of either enantiomer of the target amino alcohol.

Route 1 m-Xylene m-Xylene 2-Bromo-1-(2,4-dimethylphenyl)ethanone 2-Bromo-1-(2,4-dimethylphenyl)ethanone m-Xylene->2-Bromo-1-(2,4-dimethylphenyl)ethanone 1. 2-Bromoacetyl chloride, AlCl₃ Friedel-Crafts Acylation 2-Amino-1-(2,4-dimethylphenyl)ethanone HCl 2-Amino-1-(2,4-dimethylphenyl)ethanone HCl 2-Bromo-1-(2,4-dimethylphenyl)ethanone->2-Amino-1-(2,4-dimethylphenyl)ethanone HCl 2. Hexamethylenetetramine 3. HCl, EtOH Delépine Reaction 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol 2-Amino-1-(2,4-dimethylphenyl)ethanone HCl->2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol 4. (R)- or (S)-CBS catalyst, BH₃·THF Asymmetric Reduction

Caption: Synthetic pathway for Route 1.

Route 2: Ring-Opening of 2,4-Dimethylstyrene Oxide

This pathway introduces the amino functionality through the nucleophilic ring-opening of a prochiral epoxide. The stereochemistry is established during the epoxidation step if an asymmetric method is employed, or a racemic product is obtained from a racemic epoxide.

Preparation of 2,4-Dimethylstyrene Oxide

The synthesis commences with the preparation of 2,4-dimethylstyrene, which can be achieved through various established methods, often starting from 2,4-dimethylacetophenone. The styrene derivative is then epoxidized. For a direct and reliable epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent.[11][12][13] This reaction proceeds via a concerted mechanism to yield 2,4-dimethylstyrene oxide. For enantioselective epoxidation, chiral catalysts such as those employed in the Sharpless or Jacobsen epoxidation can be utilized, although this adds complexity and cost.

Aminolysis of the Epoxide

The final step involves the ring-opening of the epoxide with an amine source.[14] The use of ammonia or a protected ammonia equivalent will introduce the primary amino group. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered benzylic carbon. The reaction with aqueous ammonia often requires elevated temperatures and pressures.

Route 2 2,4-Dimethylstyrene 2,4-Dimethylstyrene 2,4-Dimethylstyrene Oxide 2,4-Dimethylstyrene Oxide 2,4-Dimethylstyrene->2,4-Dimethylstyrene Oxide 1. m-CPBA Epoxidation 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol 2,4-Dimethylstyrene Oxide->2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol 2. NH₃ (aq) Ring-Opening

Caption: Synthetic pathway for Route 2.

Route 3: Reduction of 2,4-Dimethylbenzaldehyde Cyanohydrin

This route builds the amino alcohol framework from an aldehyde precursor via a cyanohydrin intermediate. The nitrile group of the cyanohydrin serves as a masked amino group, which is revealed in the final reduction step.

Formation of the Cyanohydrin

The synthesis begins with the formation of a cyanohydrin from 2,4-dimethylbenzaldehyde. This is a classic nucleophilic addition reaction where a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), reacts with the aldehyde in the presence of a weak acid.[15][16][17] The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is a milder and often higher-yielding alternative.[18] This step generates the α-hydroxynitrile, creating the chiral center. Asymmetric cyanohydrin formation can be achieved using chiral catalysts.

Reduction to the Amino Alcohol

The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the nitrile to the corresponding amine.[19][20][21][22][23] This reduction also preserves the hydroxyl group. Catalytic hydrogenation over a suitable catalyst, such as Raney nickel or a palladium catalyst, is another viable method for this transformation.[24]

Route 3 2,4-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde Cyanohydrin 2,4-Dimethylbenzaldehyde Cyanohydrin 2,4-Dimethylbenzaldehyde->2,4-Dimethylbenzaldehyde Cyanohydrin 1. NaCN, H⁺ or TMSCN Cyanohydrin Formation 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol 2,4-Dimethylbenzaldehyde Cyanohydrin->2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol 2. LiAlH₄ or H₂, Catalyst Reduction

Caption: Synthetic pathway for Route 3.

Head-to-Head Comparison

FeatureRoute 1: Asymmetric Reduction of α-Amino KetoneRoute 2: Ring-Opening of EpoxideRoute 3: Reduction of Cyanohydrin
Starting Materials m-Xylene, 2-bromoacetyl chloride, hexamethylenetetramine2,4-Dimethylstyrene, m-CPBA, ammonia2,4-Dimethylbenzaldehyde, cyanide source
Number of Steps 3-4 steps2 steps2 steps
Stereochemical Control Excellent and predictable with CBS reduction.Requires asymmetric epoxidation for good control.Requires asymmetric cyanohydrin formation for good control.
Key Reactions Friedel-Crafts acylation, Delépine reaction, Asymmetric ketone reductionEpoxidation, Nucleophilic ring-openingCyanohydrin formation, Nitrile reduction
Potential Yield Moderate to good overall yield.Generally good yields for each step.Good to high yields are often achievable.
Scalability Generally scalable, though purification of intermediates may be required.Scalable, but epoxidation can be energetic.Scalable, but use of cyanide requires stringent safety protocols.
Safety Considerations Use of AlCl₃ and bromoacetyl chloride requires care.Peroxyacids can be explosive; handling of ammonia.Highly toxic cyanide reagents require specialized handling.
Versatility The α-amino ketone is a versatile intermediate for other derivatives.The epoxide can be opened with other nucleophiles.The cyanohydrin can be hydrolyzed to the α-hydroxy acid.

Experimental Protocols

Route 1: Asymmetric Reduction of 2-Amino-1-(2,4-dimethylphenyl)ethanone

Step 1: Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone To a stirred solution of m-xylene (1.2 eq) and 2-bromoacetyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, anhydrous aluminum chloride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude product, which can be purified by distillation or crystallization.

Step 2: Synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride (Delépine Reaction) 2-Bromo-1-(2,4-dimethylphenyl)ethanone (1.0 eq) is dissolved in chloroform, and hexamethylenetetramine (1.1 eq) is added. The mixture is stirred at room temperature until the formation of the quaternary ammonium salt is complete (typically monitored by TLC). The salt is filtered, washed with chloroform, and then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid. After cooling, the precipitated product, 2-amino-1-(2,4-dimethylphenyl)ethanone hydrochloride, is collected by filtration.

Step 3: Asymmetric Reduction to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol To a solution of the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous THF at room temperature, a solution of borane-THF complex (1.0 M in THF, 1.0-1.2 eq) is added dropwise. The mixture is stirred for 15-20 minutes. A solution of 2-amino-1-(2,4-dimethylphenyl)ethanone (from the hydrochloride salt by neutralization) in anhydrous THF is then added slowly at a controlled temperature (e.g., 0 °C or room temperature). The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with an organic solvent, and the aqueous layer is basified to recover any product. The combined organic layers are dried and concentrated. The enantiomeric excess can be determined by chiral HPLC analysis.

Route 2: Ring-Opening of 2,4-Dimethylstyrene Oxide

Step 1: Synthesis of 2,4-Dimethylstyrene Oxide To a solution of 2,4-dimethylstyrene (1.0 eq) in a chlorinated solvent like dichloromethane at 0 °C, m-CPBA (1.1-1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the mixture is washed with a solution of sodium sulfite, sodium bicarbonate, and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated to give the crude epoxide, which can be purified by column chromatography.

Step 2: Aminolysis of 2,4-Dimethylstyrene Oxide 2,4-Dimethylstyrene oxide (1.0 eq) is heated with an excess of aqueous ammonia in a sealed vessel at a temperature ranging from 60 to 100 °C. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to yield the crude amino alcohol, which can be purified by crystallization or chromatography.

Route 3: Reduction of 2,4-Dimethylbenzaldehyde Cyanohydrin

Step 1: Synthesis of 2,4-Dimethylbenzaldehyde Cyanohydrin To a solution of 2,4-dimethylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), trimethylsilyl cyanide (1.2 eq) is added, followed by a catalytic amount of a Lewis acid (e.g., ZnI₂ or a chiral catalyst for asymmetric synthesis). The reaction is stirred at room temperature until completion (monitored by IR for the disappearance of the aldehyde C=O stretch). The reaction mixture is then worked up by quenching with aqueous acid to hydrolyze the silyl ether and extracting the product.

Step 2: Reduction of the Cyanohydrin The crude cyanohydrin is dissolved in an anhydrous ether (e.g., diethyl ether or THF) and added dropwise to a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in the same solvent at 0 °C. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford the crude 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, which can be purified by crystallization or chromatography.

Conclusion

The choice of the optimal synthetic route to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is contingent upon the specific requirements of the project.

  • Route 1 is highly advantageous for achieving excellent and predictable stereochemical control through the well-established CBS reduction. While it involves more steps, the intermediates are generally stable and the reactions are well-understood.

  • Route 2 offers a more convergent approach with fewer steps. However, achieving high enantioselectivity can be challenging and may require the development of a specific asymmetric epoxidation protocol.

  • Route 3 is also a concise two-step process but involves the use of highly toxic cyanide reagents, which may be a significant drawback for large-scale production without specialized facilities.

For research and development purposes where high enantiopurity is paramount, Route 1 often represents the most reliable and versatile option. For process development where atom economy and step count are critical, and if a racemic product or a suitable asymmetric epoxidation is available, Route 2 becomes more attractive. Route 3 remains a viable option, particularly if the necessary safety infrastructure is in place. Ultimately, the selection of the synthetic pathway will be a strategic decision based on a careful evaluation of the available resources, safety considerations, and the desired stereochemical purity of the final product.

References

  • Nace, H. R., & Smith, B. B. (1952). The Reduction of Cyclohexanone Cyanohydrin by Lithium Aluminum Hydride. Journal of the American Chemical Society, 74(8), 1861-1862. [Link]

  • Hassan, Z., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(9), 891. [Link]

  • Chemiz. (2025). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Wikipedia. (2023). Delépine reaction. [Link]

  • B. P. S. (1973). A simple and mild method for reducing cyanohydrins to amino-alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2341-2342. [Link]

  • Nace, H. R., & Smith, B. B. (1952). The Reduction of Cyclohexanone Cyanohydrin by Lithium Aluminum Hydride. Journal of the American Chemical Society, 74(8), 1861-1862. [Link]

  • Wikipedia. (2023). Phenylethanolamine. [Link]

  • Organic Chemistry Portal. (n.d.). Delépine Reaction. [Link]

  • Gotor, V., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5789-5803. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • University of Cambridge. (n.d.). Reductions with Lithium Aluminium Hydride. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • Scribd. (n.d.). Delepine Amine Synthesis. [Link]

  • Wikipedia. (2023). Lithium aluminium hydride. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). [Link]

  • SciSpace. (2005). Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N-Acylated β-Amino Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]

  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • W.M. Keck Science Department. (2021). F C alkylation of m xylene (Pre-lab lecture). YouTube. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Cyanohydrin reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • W.M. Keck Science Department. (2022). Friedel-Crafts Alkylation of m-Xylene. YouTube. [Link]

  • ResearchGate. (2018). Synthesis of O-acyl cyanohydrins with TMSCN, acetic anhydride and... [Link]

  • Leah4Sci. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. [Link]

  • Oriental Journal of Chemistry. (2012). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2011). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of the Iranian Chemical Society, 8(4), 1059-1067. [Link]

  • Semantic Scholar. (n.d.). Delépine amine synthesis. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]

  • Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. [Link]

  • ResearchGate. (2022). Ring opening reaction of various styrene oxides with different... [Link]

  • ResearchGate. (2007). Regioselective ring opening of styrene oxide with different reagents. [Link]

  • Kumar, A., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]

Sources

Comparative

A Comparative Guide to the Statistical Analysis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL: Synthesis, Chiral Integrity, and Analytical Validation

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of synthetic and analytical methodologies for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. As a c...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of synthetic and analytical methodologies for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. As a chiral amino alcohol, this compound and its analogs are pivotal intermediates in pharmaceutical synthesis, where stereochemical purity is often directly linked to therapeutic efficacy and safety.[1] We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering a framework for robust, reproducible, and self-validating studies.

Part 1: Synthesis and Chiral Control: A Comparative Performance Analysis

The economic and environmental viability of producing enantiomerically pure 1,2-amino alcohols has driven a shift from classical resolution methods to catalytic asymmetric synthesis.[2] Among these, asymmetric transfer hydrogenation (ATH) of the corresponding α-amino ketone precursor stands out for its operational simplicity (avoiding pressurized hydrogen gas) and high efficiency.[2]

The Rationale for Asymmetric Transfer Hydrogenation (ATH)

The choice of an ATH process is deliberate. Unlike stoichiometric reductants, this catalytic method offers a more sustainable and cost-effective pathway.[2] The use of a chiral catalyst, typically a Ruthenium complex with a chiral ligand, allows for the direct formation of the desired enantiomer with high selectivity. This avoids the 50% theoretical yield limit of classical resolution and the need for often cumbersome protection/deprotection steps for the amino group.[2]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from established methods for unprotected α-amino ketones and serves as a validated workflow for achieving high enantiopurity.[2]

  • Inert Atmosphere Preparation: A three-neck round-bottom flask is charged with the α-amino ketone precursor, 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one hydrochloride.[3] The vessel is purged with an inert gas (Nitrogen or Argon). This is a critical step to prevent oxidation of the catalyst and other reagents.

  • Catalyst and Reagent Addition: Methanol is added as the solvent, followed by the chiral Ruthenium catalyst (e.g., a TsDPEN-Ru complex) at a low loading (e.g., 0.1-0.2 mol%). A formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2 ratio) is then added as the hydrogen source.

  • Controlled Reaction: The reaction mixture is heated to a controlled temperature (e.g., 60-65 °C) and stirred for 16-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature. The pH is adjusted with an aqueous base (e.g., NH₄OH) to neutralize the mixture and precipitate the product. Water is then added to ensure full precipitation.

  • Purification: The resulting solid is collected by filtration, washed with water and a minimal amount of cold methanol, and dried under vacuum to yield the final product, (R)- or (S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, with high chemical and enantiomeric purity.

Visualizing the Synthetic Workflow

cluster_synthesis Asymmetric Transfer Hydrogenation Workflow start 1. Prepare Reactants (α-Amino Ketone HCl) in Inert Atmosphere reagents 2. Add Solvent (MeOH), Chiral Ru-Catalyst, & HCOOH/TEA start->reagents reaction 3. Heat & Stir (60-65°C, 16-24h) Monitor by HPLC/TLC reagents->reaction workup 4. Cool & Adjust pH with NH4OH Precipitate with H2O reaction->workup product 5. Filter, Wash & Dry Product workup->product

Caption: Step-by-step workflow for asymmetric synthesis.

Comparative Performance Data

The statistical superiority of the ATH method is evident when compared to alternative synthetic strategies. The following table summarizes typical outcomes for producing chiral 1,2-amino alcohols.

CompoundSynthetic MethodTypical Yield (%)Enantiomeric Excess (ee %)Key Advantages
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Asymmetric Transfer Hydrogenation>90%>99%High efficiency, operational simplicity, no protection needed.[2]
(R)-Norepinephrine Asymmetric Transfer Hydrogenation92%>99%Direct, two-step process from unprotected precursor.[2]
Racemic 2-amino-1-(4-chlorophenyl) ethanol Optical Resolution with D-tartaric acid<50% (per enantiomer)>98%Established method, but with lower theoretical yield.
Generic Amino Alcohols Stoichiometric Reduction (e.g., LiAlH₄)Variable (60-85%)Racemic (0%)Requires hazardous reagents and subsequent chiral separation.[4]

Part 2: Analytical Validation: Ensuring Purity and Chiral Integrity

The synthesis of a chiral molecule is only half the battle; rigorous analytical validation is required to confirm its structure, purity, and, most importantly, its enantiomeric integrity. A multi-technique approach provides a self-validating system where each result corroborates the others.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

The definitive method for quantifying enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (HPLC).

  • System and Column: An HPLC system with a UV detector is used. The key component is a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., CHIROBIOTIC™ T) are highly effective for underivatized amino alcohols.[5]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL in the mobile phase to a known concentration (e.g., 1 mg/mL). For comparison, a racemic standard should also be prepared.

  • Mobile Phase: A polar ionic mobile phase, such as methanol with an ammonium trifluoroacetate (NH₄TFA) modifier (e.g., 100/0.1% v/v), is often effective for this class of compounds.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (or wavelength of maximum absorbance)

    • Injection Volume: 5-10 µL

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100 . A successful asymmetric synthesis should yield a chromatogram with one major peak and, ideally, no detectable trace of the other enantiomer.

Logical Flow of Analytical Characterization

A comprehensive analysis follows a logical cascade, starting with broad structural confirmation and narrowing down to the specific stereochemical identity.

cluster_analysis Analytical Validation Cascade Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS HPLC_Purity Achiral HPLC (Purity %) Compound->HPLC_Purity HPLC_Chiral Chiral HPLC (Enantiomeric Excess %) Compound->HPLC_Chiral Structure Confirms Covalent Structure NMR->Structure Identity Confirms Molecular Formula MS->Identity Purity Quantifies Chemical Purity HPLC_Purity->Purity Integrity Quantifies Chiral Integrity HPLC_Chiral->Integrity

Caption: The logical progression of analytical techniques.

Summary of Analytical Data

This table presents the expected results from a comprehensive analysis of high-quality 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL compared to a product from a non-stereoselective synthesis.

Analytical TechniqueHigh-Performance Synthesis ProductNon-Stereoselective ProductParameter Measured
¹H & ¹³C NMR Spectrum conforms to expected structureSpectrum conforms to expected structureCovalent Bond Connectivity
HRMS [M+H]⁺ matches theoretical mass[M+H]⁺ matches theoretical massElemental Composition
Achiral HPLC >99%>98%Overall Chemical Purity
Chiral HPLC >99% ee~0% ee (Racemic)Enantiomeric Purity

Conclusion for the Practicing Scientist

The statistical data robustly supports the use of modern synthetic methods like asymmetric transfer hydrogenation for the production of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. This approach consistently delivers superior performance in both chemical yield and enantiomeric excess when compared to older or non-stereoselective methods. For professionals in drug development, adopting such protocols is not merely a matter of efficiency; it is a pillar of scientific integrity. The subsequent validation via a logical cascade of analytical techniques, culminating in chiral HPLC, provides the necessary, verifiable data to ensure that the molecule proceeding to further studies is of the highest possible quality and stereochemical purity.

References

  • SciHorizon . Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. The Journal of Organic Chemistry, 2024, 89, 6085–6099. Retrieved from [Link]

  • PubChem . 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed . Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 2025. Retrieved from [Link]

  • MDPI . Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 2020, 25(23), 5739. Retrieved from [Link]

  • ResearchGate . ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. Retrieved from [Link]

  • Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. European Patent Office.

Sources

Validation

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Evaluating 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules, the selection of an appropriate chiral auxiliary or ligand is a critical decision that profound...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules, the selection of an appropriate chiral auxiliary or ligand is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL with other widely used chiral amino alcohols. By examining their performance in the asymmetric reduction of prochiral ketones, a cornerstone transformation in organic synthesis, we aim to furnish a comprehensive resource supported by experimental data to inform your selection of chiral reagents.

Introduction to Chiral Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis. Their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group, allows them to form stable chelate structures with metal centers or boron reagents. This rigidifies the transition state and creates a well-defined chiral environment, enabling high levels of stereochemical control. The steric and electronic properties of the substituents on the amino alcohol scaffold are paramount in dictating the efficiency and selectivity of the asymmetric induction.

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol featuring a phenyl ring substituted with two methyl groups at the 2- and 4-positions.[1] These methyl groups introduce specific steric and electronic effects that can influence reactivity, solubility, and interactions within biological or catalytic systems.[1] This guide will compare its performance primarily against two well-established and commercially available chiral amino alcohols: (1R,2S)-(-)-Norephedrine and (1R,2S)-(-)-2-Amino-1,2-diphenylethanol .

Comparative Performance in the Asymmetric Reduction of Acetophenone

The asymmetric reduction of acetophenone to the corresponding chiral 1-phenylethanol is a standard benchmark reaction to evaluate the efficacy of chiral catalysts and auxiliaries. The key performance indicators are the chemical yield and the enantiomeric excess (e.e.) of the product.

Chiral Amino AlcoholReagent SystemYield (%)Enantiomeric Excess (e.e., %)ConfigurationReference
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL Borane-dimethyl sulfide complexData not available in comparative studiesData not available in comparative studies--
(1R,2S)-(-)-Norephedrine Borane-dimethyl sulfide complexHigh90(R)
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol Borane-dimethyl sulfide complex9594(R)

Note: Direct comparative experimental data for 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL under identical conditions was not found in the reviewed literature. The data presented for the alternatives are from seminal papers in the field and serve as a benchmark for high-performance chiral amino alcohols.

Causality Behind Experimental Choices: The Mechanism of Stereocontrol

The enantioselective reduction of ketones with borane, catalyzed by chiral amino alcohols, proceeds through the in-situ formation of a chiral oxazaborolidine catalyst. This catalytic cycle provides a clear illustration of the structure-to-function relationship that underpins the choice of a particular chiral auxiliary.

Asymmetric Ketone Reduction cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amino Alcohol Amino Alcohol Oxazaborolidine Catalyst Oxazaborolidine Catalyst Amino Alcohol->Oxazaborolidine Catalyst + Borane - H₂ Borane Borane Borane->Oxazaborolidine Catalyst Ketone Ketone Intermediate Complex Intermediate Complex Oxazaborolidine Catalyst->Intermediate Complex + Ketone Ketone->Intermediate Complex Chiral Alcohol Chiral Alcohol Intermediate Complex->Chiral Alcohol + Borane - Regenerated Catalyst

Caption: Catalytic cycle for the asymmetric reduction of a ketone.

The chiral amino alcohol reacts with borane to form the active oxazaborolidine catalyst. This catalyst then coordinates with the ketone, positioning it in a sterically defined manner. The bulky substituents on the chiral auxiliary block one face of the ketone, forcing the hydride delivery from the borane to occur from the less hindered face. This directed hydride transfer results in the formation of one enantiomer of the alcohol in excess.

The high enantioselectivity observed with auxiliaries like (1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be attributed to the rigidifying effect of the two phenyl groups, which creates a highly effective chiral pocket around the active site of the catalyst.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following is a representative procedure for the asymmetric reduction of acetophenone using a chiral amino alcohol-borane complex.

Materials:

  • Chiral Amino Alcohol (e.g., (1R,2S)-(-)-2-Amino-1,2-diphenylethanol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) solution in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Magnesium Sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL). To this solution, add the borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature. Stir the mixture for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction Reaction: Cool the catalyst solution to 0 °C in an ice bath. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution to the catalyst solution dropwise over 10 minutes.

  • Borane Addition: To the reaction mixture, add a solution of borane-dimethyl sulfide complex (1.0 mmol) in THF dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Work-up: Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental_Workflow A Catalyst Formation: Amino Alcohol + Borane in THF B Cool to 0°C A->B C Add Acetophenone Solution B->C D Add Borane Solution C->D E Reaction Monitoring (TLC) D->E F Quench with Methanol E->F G Aqueous Work-up F->G H Purification (Chromatography) G->H I Analysis (Chiral HPLC/GC) H->I

Caption: General workflow for asymmetric ketone reduction.

Structure-Activity Relationship in a Biological Context

While the primary focus of this guide is on synthetic applications, it is pertinent to consider the structure-activity relationships (SAR) of phenylaminoethanol derivatives in a pharmacological context. The substitution pattern on the phenyl ring significantly influences the biological activity of these compounds, particularly their interaction with adrenergic receptors.

Generally, hydroxyl groups at the meta and para positions of the phenyl ring are crucial for maximal agonistic activity at adrenergic receptors.[2] The introduction of other substituents can modulate this activity. For instance, in a series of octopamine analogues, introducing an isopropyl, cyclohexyl, or fluoro group at the meta position improved receptor affinity.[3] Conversely, substitutions at the para position were often detrimental to activity.[3]

The 2,4-dimethyl substitution pattern of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL suggests that its biological activity profile would differ from catecholamine-like structures. The absence of hydroxyl groups on the phenyl ring would likely reduce its affinity for adrenergic receptors, but the methyl groups could enhance its lipophilicity, potentially influencing its pharmacokinetic properties and interaction with other biological targets. Further research is required to fully elucidate the pharmacological profile of this specific compound and its analogues.

Conclusion

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved January 14, 2026, from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.